2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCSOOFBCSHTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453884 | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58808-61-0 | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS number
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in organic synthesis. The document details its chemical identity, physicochemical properties, plausible synthetic methodologies, and critical safety and handling protocols. With its unique electronic properties conferred by the trifluoromethyl and nitro functional groups, this compound serves as a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. This guide is intended to equip researchers, chemists, and drug development professionals with the essential technical knowledge to effectively and safely utilize this versatile reagent in their work.
Compound Identification and Core Properties
This compound is an aromatic ketone distinguished by a trifluoromethyl group and a nitro group positioned at the para position of the phenyl ring. These electron-withdrawing groups significantly influence the reactivity of the carbonyl group and the aromatic system, making it a subject of interest in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 58808-61-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₄F₃NO₃ | [1][2] |
| Molecular Weight | 219.12 g/mol | [1][2] |
| SMILES | O=C(C(F)(F)F)C1=CC=C(=O)C=C1 | [1] |
| InChIKey | WUCSOOFBCSHTCS-UHFFFAOYSA-N | [2] |
Physicochemical Data
The physical and chemical properties of a compound are foundational to its application in experimental work. The data below has been computationally predicted and provides a basis for handling, reaction setup, and purification.
| Property | Value | Notes |
| Purity | ≥98% | As typically supplied by commercial vendors.[1] |
| TPSA (Topological Polar Surface Area) | 60.21 Ų | A key metric in predicting drug transport properties.[1] |
| XLogP3 | 2.6 | An indicator of lipophilicity.[2] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Temperature | 4°C | Recommended for long-term stability.[1] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes may exist, a common and logical approach to synthesizing this compound is through the Friedel-Crafts acylation of nitrobenzene. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.
Plausible Synthetic Workflow: Friedel-Crafts Acylation
The diagram below illustrates the logical flow from starting materials to the final product, including the key reaction and subsequent purification steps.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard Friedel-Crafts acylation procedures. Causality: The use of nitrobenzene as the starting material directly incorporates the required nitro group. Trifluoroacetic anhydride is a potent acylating agent. The Lewis acid, AlCl₃, is crucial for generating the highly electrophilic trifluoroacetyl cation, which then attacks the electron-rich (albeit deactivated by the nitro group) aromatic ring. The para-position is favored due to steric hindrance at the ortho-positions.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add nitrobenzene (1.0 eq).
-
Catalyst Addition : Cool the flask to 0°C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Acylating Agent Addition : Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirring suspension over 30 minutes.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup : Cool the reaction mixture back to 0°C and carefully quench by slowly pouring it over crushed ice containing concentrated HCl.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery and Chemical Synthesis
The presence of the trifluoromethyl group is highly desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle that can be readily reduced to an amine. This amine can then be further functionalized, making this compound a valuable starting material.
Role as a Pharmaceutical Intermediate
The compound is a building block for more complex molecules. A primary application involves the reduction of the nitro group to an aniline derivative, which opens up a vast array of subsequent chemical transformations.
Caption: Synthetic utility via nitro group reduction.
This intermediate can be used in the synthesis of various classes of compounds, including enzyme inhibitors and receptor modulators, where the trifluoroacetylphenyl moiety is a key pharmacophore. The electrophilic nature of the carbonyl carbon also allows for nucleophilic additions to build molecular complexity.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The compound is classified with multiple hazards based on notifications to the European Chemicals Agency (ECHA).[2]
-
H302 : Harmful if swallowed[2]
-
H315 : Causes skin irritation[2]
-
H319 : Causes serious eye irritation[2]
-
H335 : May cause respiratory irritation[2]
Self-Validating Safety Protocol
Every experiment should be treated as a self-validating system where safety is continuously assessed.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[4][5]
-
Skin Protection : Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[4] Avoid all contact with skin.[3]
-
Respiratory Protection : If there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.
-
-
Handling and Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
-
Emergency Procedures :
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.
-
References
Sources
A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of 4'-Nitro-2,2,2-trifluoroacetophenone
Executive Summary
4'-Nitro-2,2,2-trifluoroacetophenone (CAS No. 58808-61-0) is a key fluorinated building block in modern medicinal and materials chemistry. Its unique electronic properties, stemming from the powerfully electron-withdrawing trifluoromethyl and nitro groups on a rigid phenyl ketone scaffold, make it a valuable intermediate for synthesizing novel pharmaceutical agents and functional materials. A thorough understanding of its physical and spectroscopic properties is paramount for its effective use in research and development, enabling precise reaction control, accurate characterization of derivatives, and assurance of material purity.
This guide provides a comprehensive overview of the essential physical properties of 4'-Nitro-2,2,2-trifluoroacetophenone. In the absence of extensive published experimental data for this specific molecule, this document leverages established analytical principles and data from structurally analogous compounds to predict its physicochemical and spectroscopic characteristics. Crucially, it provides detailed, field-proven experimental protocols for the definitive determination of these properties, empowering researchers to perform robust, in-house validation. The methodologies described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity and reproducibility.
Chemical Identity and Structural Influence
The molecular structure of 4'-Nitro-2,2,2-trifluoroacetophenone dictates its chemical behavior and physical properties. The presence of a trifluoromethyl (-CF₃) group, a nitro (-NO₂) group, and a carbonyl (C=O) moiety, all attached to a benzene ring, creates a highly electron-deficient aromatic system. This electronic structure influences everything from its melting point and solubility to its unique spectroscopic signature.
| Identifier | Value | Source |
| IUPAC Name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | - |
| CAS Number | 58808-61-0 | [1] |
| Molecular Formula | C₈H₄F₃NO₃ | - |
| Molecular Weight | 219.12 g/mol | - |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)[O-] | - |
| InChI Key | WUCSOOFBCSHTCS-UHFFFAOYSA-N | - |
Physicochemical Properties: Predictions and Experimental Verification
Precise physicochemical data is critical for process development, formulation, and quality control. While specific experimental values for 4'-Nitro-2,2,2-trifluoroacetophenone are not widely reported, its properties can be reliably predicted and, more importantly, determined using standard analytical techniques.
| Property | Predicted / Expected Value | Significance & Rationale |
| Physical Form | Crystalline Solid | The planar, rigid structure and strong intermolecular dipole-dipole interactions favor a solid lattice. Analogues like 4'-nitroacetophenone are crystalline.[2] |
| Appearance | White to pale yellow crystals | The nitrophenyl moiety often imparts a yellowish color. The 3'-nitro isomer is described as a white to light yellow powder or crystal.[3] |
| Melting Point | Not reported. Expected > 60 °C. | A relatively high melting point is anticipated due to molecular symmetry and strong polar interactions. For comparison, the 3'-nitro isomer melts at 54-58 °C[3] and 4'-nitroacetophenone melts at 75-78 °C.[2] Definitive determination is essential for purity assessment. |
| Boiling Point | Not reported. | High boiling point expected. Will likely require vacuum distillation to avoid decomposition. The non-nitrated analogue, 2,2,2-trifluoroacetophenone, boils at 165-166 °C at atmospheric pressure.[4] |
| Solubility | Soluble in polar aprotic solvents (Acetone, THF, Ethyl Acetate, Acetonitrile); sparingly soluble in nonpolar solvents (Hexane); limited solubility in water. | The polar nitro and ketone groups suggest solubility in polar organic solvents. The fluorinated group may enhance solubility in some organic media. The 3'-nitro isomer is reported as soluble in methanol.[3] |
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides a quantitative measure of the energy absorbed during phase transition (enthalpy of fusion) and offers a highly reproducible measure of the melting temperature (T_onset). The shape of the melting endotherm provides a sensitive indication of sample purity; impurities typically cause a broadening of the peak and a depression of the onset temperature.[5][6][7]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.
-
Crucible Sealing: Hermetically seal the pan to prevent any loss of material through sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a rate of 10 °C/min. A slower ramp rate (e.g., 2 °C/min) can be used for higher resolution analysis of purity.[5]
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the extrapolated onset temperature (T_onset) by taking the intersection of the pre-transition baseline with the tangent of the melting endotherm's leading edge. The peak temperature and the area under the curve (enthalpy) should also be recorded.[5]
Spectroscopic Signature: A Predictive Analysis
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. Based on the known effects of its constituent functional groups, a detailed prediction of the NMR, IR, and MS spectra can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region is expected to show a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring with two different strongly-influencing substituents.
-
δ ~8.2-8.4 ppm (doublet, 2H): These protons are ortho to the electron-withdrawing nitro group and will be the most deshielded.
-
δ ~8.0-8.2 ppm (doublet, 2H): These protons are ortho to the trifluoroacetyl group. The coupling constant between these adjacent protons (³J_HH) is expected to be in the range of 8-9 Hz. For comparison, the aromatic protons of 4-nitroacetophenone appear as two doublets at approximately 8.3 ppm and 8.0 ppm.[8]
¹³C NMR:
-
δ ~190 ppm (quartet, J_CF ~35 Hz): The carbonyl carbon, split into a quartet by coupling to the three fluorine atoms.
-
δ ~150 ppm: The aromatic carbon bearing the nitro group (C4).
-
δ ~135-140 ppm: The aromatic carbon bearing the trifluoroacetyl group (C1).
-
δ ~130 ppm: The aromatic carbons ortho to the trifluoroacetyl group (C2, C6).
-
δ ~124 ppm: The aromatic carbons ortho to the nitro group (C3, C5).
-
δ ~117 ppm (quartet, J_CF ~290 Hz): The trifluoromethyl carbon, exhibiting a large one-bond coupling to fluorine and appearing as a distinct quartet. These predicted shifts are based on established substituent effects in benzene rings.[9]
¹⁹F NMR: The spectrum is expected to show a single, sharp signal.
-
δ ~ -70 to -80 ppm: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is reported relative to CFCl₃ (δ = 0 ppm). The exact shift is sensitive to the solvent and electronic environment, but benzotrifluorides typically resonate in this upfield region.[10][11] The high sensitivity and large chemical shift window of ¹⁹F NMR make it an excellent tool for monitoring reactions involving this moiety.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl and nitro groups.
-
~1720-1740 cm⁻¹ (strong): C=O stretch. The frequency is elevated compared to a typical aryl ketone (~1690 cm⁻¹) due to the strong electron-withdrawing effect of the adjacent -CF₃ group.
-
~1520-1540 cm⁻¹ (very strong): Asymmetric N-O stretch of the aromatic nitro group.[14]
-
~1340-1360 cm⁻¹ (strong): Symmetric N-O stretch of the aromatic nitro group.[14]
-
~1600 cm⁻¹ (medium): Aromatic C=C stretching vibrations.
-
~1100-1300 cm⁻¹ (strong, complex): C-F stretching vibrations of the -CF₃ group.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a clear molecular ion and characteristic fragmentation patterns.
-
m/z = 219: Molecular ion [M]⁺.
-
m/z = 150: Loss of the trifluoromethyl radical ([M - CF₃]⁺). This alpha-cleavage is a highly favorable fragmentation pathway for trifluoromethyl ketones and is expected to be a major peak, possibly the base peak.
-
m/z = 122: Subsequent loss of carbon monoxide from the m/z 150 fragment ([M - CF₃ - CO]⁺).
-
m/z = 173: Loss of the nitro group ([M - NO₂]⁺).
Identity and Purity Confirmation by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds. The gas chromatograph separates the analyte from any impurities based on boiling point and polarity, while the mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") for identification.[15]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
GC Parameters:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any potential impurities or starting materials.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum of the main peak and compare it to the predicted fragmentation pattern (Molecular ion at m/z 219, fragments at m/z 150, 122, etc.).
-
Integrate all peaks in the chromatogram to determine the purity of the sample (Area %).
-
Safety and Handling
Based on data for analogous compounds and general GHS classifications for this chemical class, 4'-Nitro-2,2,2-trifluoroacetophenone should be handled with appropriate care.
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
4'-Nitro-2,2,2-trifluoroacetophenone is a compound of significant synthetic utility. While comprehensive physical property data is not yet prevalent in the literature, this guide establishes a robust framework for its characterization. Through predictive analysis based on well-understood chemical principles and the application of definitive analytical protocols such as DSC and GC-MS, researchers can confidently determine the critical physical properties of this compound. The provided methodologies ensure data integrity and furnish the necessary foundation for its successful application in drug discovery and materials science.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]
-
Rocchetti, G., et al. (2022). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Direct, 6(11), e453. [Link]
-
United States Pharmacopeia. (n.d.). Thermal Analysis. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 4'-(p-Nitrophenoxy)acetophenone. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro- IR Spectrum. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Gnaiger, E., & Sarge, S. M. (2025). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 11, 2026, from [Link]
-
Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 11, 2026, from [Link]
-
Al-Azzawy, A. K., et al. (2025). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. [Link]
-
Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. Nuclear magnetic resonance (Cambridge, England), 45, 73–94. [Link]
-
Mettler Toledo. (1999). DSC purity determination. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 11, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved January 11, 2026, from [Link]
-
Gemo, A., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 110-116. [Link]
-
Davis, E. P., et al. (2023). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Toxics, 11(10), 820. [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-2,2,2-trifluoroacetophenone. Retrieved January 11, 2026, from [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. [Link]
-
Leung, E. W., et al. (2015). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 20(8), 13921–13936. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4 -Nitroacetophenone 98 100-19-6 [sigmaaldrich.com]
- 3. 3'-NITRO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 657-15-8 [chemicalbook.com]
- 4. 2,2,2-三氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. drugfuture.com [drugfuture.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. 4-Nitroacetophenone(100-19-6) 1H NMR [m.chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. biophysics.org [biophysics.org]
- 11. colorado.edu [colorado.edu]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a valuable fluorinated intermediate in the fields of medicinal chemistry and materials science. The document elucidates the prevailing synthetic methodology, the Friedel-Crafts acylation of nitrobenzene, detailing the mechanistic underpinnings and addressing the inherent challenges posed by a strongly deactivated aromatic substrate. A robust, step-by-step experimental protocol is presented, emphasizing safety, procedural integrity, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile chemical building block.
Introduction and Significance
This compound, a trifluoromethyl aryl ketone, is a key synthetic intermediate whose value is derived from the unique properties imparted by its constituent functional groups. The trifluoromethyl (-CF3) group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving bioavailability.[1] The nitro group (-NO2), a powerful electron-withdrawing group, not only dictates the regiochemistry of the synthesis but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an aniline derivative.
The convergence of these functionalities makes this compound a precursor to a wide range of more complex molecules, including potential enzyme inhibitors, agrochemicals, and specialized polymers.[1][2] This guide focuses on its most direct and logical synthetic route: the electrophilic aromatic substitution via Friedel-Crafts acylation.
Synthetic Strategy: The Friedel-Crafts Acylation
The most direct approach for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene with a suitable trifluoroacetylating agent.[3] This class of reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to aromatic rings.[4]
The Challenge of a Deactivated Substrate
A significant hurdle in this synthesis is the nature of the starting material, nitrobenzene. The nitro group is a potent deactivating group for electrophilic aromatic substitution reactions.[3] This deactivation arises from two primary effects:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework.
-
Resonance Effect: The nitro group withdraws electron density via resonance, creating positive charges within the ring and destabilizing the positively charged intermediate (the arenium ion) formed during the reaction.
Consequently, Friedel-Crafts reactions with nitrobenzene are notoriously difficult and require forcing conditions and highly reactive reagents.[3]
Choice of Reagents: Overcoming Deactivation
Acylating Agent: Trifluoroacetic Anhydride ((CF₃CO)₂O) To overcome the deactivated ring, a highly electrophilic acylating agent is necessary. Trifluoroacetic anhydride is the ideal choice. The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbons exceptionally electrophilic, facilitating the formation of the reactive trifluoroacylium ion.
Catalyst: Aluminum Chloride (AlCl₃) A strong Lewis acid catalyst is required to generate the electrophile.[5] Aluminum chloride (AlCl₃) is a common and effective choice. It coordinates with the anhydride, facilitating the departure of a trifluoroacetate leaving group and generating the highly reactive trifluoroacylium ion (CF₃CO⁺).
Unlike some catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[4][6] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complex deactivates the catalyst, preventing it from participating in further reactions. The complex is later hydrolyzed during the aqueous workup to release the final product.[4]
Reaction Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into four key steps.[5]
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) reacts with trifluoroacetic anhydride to form a highly polarized complex. This complex cleaves to generate the resonance-stabilized trifluoroacylium ion (CF₃CO⁺), the active electrophile.
-
Electrophilic Attack: The π-electron system of the nitrobenzene ring attacks the electrophilic acylium ion. This step is typically the rate-determining step, especially with a deactivated ring. A positively charged intermediate, known as an arenium ion or sigma complex, is formed, and the aromaticity of the ring is temporarily lost.
-
Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₃(OCOCF₃)⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromatic π-system.
-
Product-Catalyst Complexation: The ketone product forms a stable complex with the AlCl₃ catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final product.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of nitrobenzene.
Experimental Protocol
This protocol is designed as a self-validating system. Researchers should perform a small-scale trial run before proceeding to a larger scale.
Reagent and Product Data
| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 | 1.20 | Toxic, Carcinogen Suspect, Environmental Hazard |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 39.5 | 1.49 | Corrosive, Reacts Violently with Water, Lachrymator[7][8][9] |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (subl.) | 2.48 | Corrosive, Reacts Violently with Water |
| Product | C₈H₄F₃NO₃ | 219.12 | N/A | N/A | Harmful if swallowed, Skin/Eye Irritant[10] |
Safety and Handling
This procedure must be conducted in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with the moisture-sensitive reagents.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[7][8]
-
Trifluoroacetic Anhydride (TFAA): Extremely corrosive and a lachrymator.[9] It reacts violently with water and alcohols.[7] Handle only in a fume hood. Keep away from moisture.[8]
-
Nitrobenzene: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Use appropriate containment.
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive. Weigh and handle quickly in a dry environment (e.g., glovebox or under a nitrogen blanket).
-
Quenching: The reaction workup is highly exothermic. The reaction mixture must be added slowly to crushed ice to manage the heat generated.
Step-by-Step Methodology
1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. b. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
2. Reagent Charging: a. To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by nitrobenzene (10.0 mL, 0.098 mol). b. Begin stirring the resulting slurry. The mixture may warm slightly.
3. Addition of Acylating Agent: a. Charge the dropping funnel with trifluoroacetic anhydride (16.0 mL, 0.113 mol). b. Cool the reaction flask in an ice-water bath to 0-5 °C. c. Add the trifluoroacetic anhydride dropwise to the stirred slurry over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
4. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. b. Heat the reaction mixture to 60-65 °C using an oil bath and maintain this temperature for 4-6 hours. c. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) or GC-MS.
5. Workup and Extraction: a. Cool the reaction mixture to room temperature, then chill it in an ice bath. b. Prepare a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. c. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. d. Once the quench is complete and the product-catalyst complex has been hydrolyzed, transfer the mixture to a separatory funnel. e. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).[11] f. Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL - CAUTION: CO₂ evolution ), and finally with brine (1 x 50 mL).[11] g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
6. Purification: a. The crude product, likely a yellow-orange oil or solid, should be purified. b. Column Chromatography: Purify the crude material on a silica gel column, eluting with a gradient of hexanes and ethyl acetate. c. Recrystallization: Alternatively, if the crude product is a solid, it may be recrystallized from a suitable solvent system such as ethanol/water or hexanes.
7. Characterization: a. Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a challenging yet feasible process that provides access to a highly valuable synthetic intermediate. Success hinges on a deep understanding of the reaction mechanism, careful selection of potent reagents to overcome the deactivated nature of the nitrobenzene ring, and strict adherence to anhydrous conditions and safety protocols. The detailed methodology provided in this guide offers a reliable framework for researchers to produce this compound, paving the way for further exploration in drug discovery and advanced materials development.
References
-
Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet. Link
-
Wikipedia. Friedel–Crafts reaction. Link
-
Thermo Fisher Scientific. Trifluoroacetic anhydride SAFETY DATA SHEET. Link
-
Santa Cruz Biotechnology. Trifluoroacetic anhydride Safety Data Sheet. Link
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Link
-
MySkinRecipes. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one. Link
-
Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. Link
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Link
-
Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
-
PubChem. This compound. Link
-
ChemScene. This compound. Link
-
ChemBK. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Link
-
Benchchem. Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Link
Sources
- 1. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of Trifluoroacetophenone via Friedel-Crafts Acylation: A Guide for a Core Moiety in Drug Discovery
An In-Depth Technical Guide:
Abstract
The trifluoroacetyl group is a cornerstone functional moiety in modern medicinal chemistry and materials science, imparting unique properties such as metabolic stability, increased lipophilicity, and altered electronic characteristics. Among the compounds bearing this group, trifluoroacetophenone serves as a critical building block for a wide array of pharmaceuticals and advanced polymers. The Friedel-Crafts acylation remains a premier and powerful method for its synthesis, enabling the direct introduction of the trifluoroacetyl group onto an aromatic ring.[1] This guide provides an in-depth analysis of the Friedel-Crafts trifluoroacetylation, navigating from core mechanistic principles to practical, field-tested experimental protocols. We will dissect the critical parameters of reagent and catalyst selection, address common operational challenges, and offer troubleshooting insights to empower researchers, scientists, and drug development professionals in leveraging this pivotal reaction.
The Strategic Importance of the Trifluoroacetyl Moiety
The incorporation of fluorine into organic molecules has become a dominant strategy in drug design. The trifluoromethyl group (-CF₃), in particular, can dramatically enhance a drug candidate's profile. When present as a trifluoroacetyl group (-COCF₃), it acts as a highly electrophilic ketone and a bioisostere for other functional groups. Its presence positively impacts the structure-activity relationships of biologically active compounds, making trifluoroacetophenone a highly sought-after synthetic intermediate.[2]
Core Reaction Mechanism: An Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The trifluoroacetylation of an aromatic ring, such as benzene, proceeds through a well-defined multi-step mechanism that requires a potent electrophile and a Lewis acid catalyst.[1][3]
Step 1: Generation of the Trifluoroacylium Ion The reaction is initiated by the activation of the acylating agent, typically trifluoroacetic anhydride (TFAA), by a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen (or the anhydride's ether oxygen), weakening the C-O bond and facilitating the formation of the highly electrophilic trifluoroacylium ion (CF₃CO⁺), which is stabilized by resonance.[1]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring attacks the trifluoroacylium ion. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₃-complexed counter-ion (e.g., [AlCl₃(OC(O)CF₃)]⁻), abstracts a proton from the carbon bearing the new trifluoroacetyl group. This restores the aromaticity of the ring, yielding the trifluoroacetophenone product.[1]
Step 4: Product-Catalyst Complexation The ketone product, being a moderate Lewis base, readily forms a stable complex with the strong Lewis acid catalyst.[3] This complexation is often irreversible under the reaction conditions, effectively sequestering the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is typically required for the reaction to proceed to completion.[3][4] This complex is subsequently hydrolyzed during aqueous workup to liberate the final product.
A Strategic Guide to Reagent and Catalyst Selection
The success of the synthesis hinges on the judicious choice of the acylating agent, catalyst, and solvent.
Acylating Agents
-
Trifluoroacetic Anhydride (TFAA): This is the most common and highly reactive agent for introducing the trifluoroacetyl group.[5] It is a liquid, which makes it easier to handle than its gaseous counterpart, trifluoroacetyl chloride.[6] Its high reactivity stems from the potent electron-withdrawing effect of the two trifluoromethyl groups.
-
Trifluoroacetyl Chloride: While also effective, its gaseous state makes it less convenient for laboratory-scale synthesis.[6] It is generally more reactive than non-fluorinated acyl chlorides.[7]
-
Trifluoroacetic Acid (TFA): Can be used directly as the acylating agent under certain conditions, often requiring a co-catalyst or activation, for instance with polyphosphoric acid or under microwave irradiation.[8][9][10] This approach can be "greener" by avoiding the generation of halide waste.
Catalysts
The choice of catalyst dictates the reaction's feasibility, rate, and sometimes even selectivity. A stoichiometric quantity is generally necessary due to the formation of a stable complex between the product ketone and the Lewis acid.[4]
| Catalyst Type | Examples | Stoichiometry | Typical Solvents | Advantages | Disadvantages |
| Strong Lewis Acids | AlCl₃, FeCl₃ | Stoichiometric (≥1 eq.) | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | High reactivity, cost-effective. | Highly moisture-sensitive, corrosive, generates significant acidic waste during workup.[11] |
| Milder Lewis Acids | ZnCl₂, SnCl₄ | Stoichiometric | Halogenated solvents | Can offer better selectivity for sensitive substrates. | Lower reactivity, may require higher temperatures. |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Catalytic to Stoichiometric | Various, including polar solvents | Water-tolerant, often recyclable, considered "green" catalysts.[12] | Higher cost, may require specific conditions to achieve high yields. |
| Solid Acids | Zeolites, Montmorillonite clay | Catalytic | Solvent-free or non-polar solvents | Recyclable, easy to separate from the reaction mixture, environmentally benign. | Can suffer from deactivation, may require high temperatures. |
| Brønsted/Superacids | Triflic acid (TfOH), Trifluoroacetic acid (TFA) | Catalytic to Solvent | Halogenated solvents | Can directly activate carboxylic acids or anhydrides, avoiding halide reagents.[9][10] | Highly corrosive, can lead to side reactions if not controlled. |
Field-Validated Experimental Protocol: Synthesis of 2,2,2-Trifluoroacetophenone
This protocol describes a standard laboratory procedure for the acylation of benzene using trifluoroacetic anhydride and aluminum chloride.
Safety Precautions: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Trifluoroacetic anhydride is corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 1.1 |
| Benzene | C₆H₆ | 78.11 | 3.9 g (4.4 mL) | 1.0 |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | 10.5 g (7.0 mL) | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - |
| 6M Hydrochloric Acid | HCl | - | ~50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution) to neutralize the evolved HCl gas.[13] Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 0.055 mol) followed by 25 mL of anhydrous dichloromethane. Begin stirring to form a suspension.
-
Cooling: Immerse the flask in an ice/water bath and cool the suspension to 0-5 °C.
-
Substrate Addition: Add benzene (4.4 mL, 0.050 mol) to the dropping funnel and add it dropwise to the cold, stirring AlCl₃ suspension over 15 minutes.
-
Acylating Agent Addition: After the benzene addition is complete, add trifluoroacetic anhydride (7.0 mL, 0.050 mol) to the dropping funnel. Add the TFAA dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, so a slow addition rate is crucial.[14]
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 25 mL of 6M HCl.[14] This step is highly exothermic and will generate significant HCl fumes. Perform this in the fume hood with vigorous stirring until the dark complex decomposes and two layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 15 mL portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify by fractional distillation under reduced pressure to yield 2,2,2-trifluoroacetophenone as a colorless liquid.
Troubleshooting and Field Insights
-
Challenge: Low Yield.
-
Cause: Moisture contamination is the most common culprit, deactivating the AlCl₃ catalyst.
-
Solution: Ensure all glassware is rigorously dried, use anhydrous grade solvents and reagents, and maintain a positive pressure of inert gas throughout the setup and additions.
-
-
Challenge: Dark, Tar-like Byproducts.
-
Cause: Reaction temperature was too high, leading to side reactions or decomposition. This can happen if the acylating agent is added too quickly.
-
Solution: Maintain strict temperature control during the addition phase using an efficient cooling bath. Ensure a slow, controlled dropwise addition.
-
-
Insight: Substrate Scope and Limitations.
-
The Friedel-Crafts acylation is generally incompatible with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺, -CN).[15]
-
Substrates like anilines or phenols will not work under these conditions because the lone pair on the nitrogen or oxygen atom coordinates with the Lewis acid, deactivating the ring towards electrophilic attack.[15][16] These substrates require protecting group strategies.
-
-
Insight: The Advantage of Acylation over Alkylation.
-
A key advantage of Friedel-Crafts acylation is that the product (a ketone) is deactivated towards further substitution. This reliably prevents the poly-acylation that plagues many Friedel-Crafts alkylation reactions, leading to clean, mono-substituted products.[4]
-
Conclusion and Future Perspectives
The Friedel-Crafts acylation is an indispensable tool for the synthesis of trifluoroacetophenone, providing a direct and efficient route to this high-value intermediate. A thorough understanding of the reaction mechanism, careful selection of reagents, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. While traditional Lewis acids like AlCl₃ remain workhorses, the future of this chemistry is evolving. Research into developing robust, recyclable, and environmentally benign catalytic systems, such as metal triflates and solid acids, continues to expand the reaction's utility and align it with the principles of green chemistry.[12] These advancements promise to make the synthesis of trifluoroacetophenone and its derivatives even more efficient and sustainable for the next generation of pharmaceuticals and advanced materials.
References
-
Application of trifluoroacetylation to aromatic dienoesters 7 with a longer conjugation system. ResearchGate. [Link]
-
Direct Microwave Promoted Trifluoroacetylation of Aromatic Amines with Trifluoroacetic Acid. ResearchGate. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. [Link]
-
Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. [Link]
-
Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health (NIH). [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Trifluoroacetic anhydride. Wikipedia. [Link]
-
What are the limitations of Friedal Craft reactions? Quora. [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Institutes of Health (NIH). [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 14. websites.umich.edu [websites.umich.edu]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 16. quora.com [quora.com]
A Technical Guide to the Spectral Analysis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through a multi-faceted spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide presents a robust, predicted dataset derived from extensive analysis of structurally analogous compounds and foundational spectroscopic principles. Each section provides not only the predicted data but also the underlying scientific rationale for the spectral features, empowering readers to confidently identify and characterize this and similar fluorinated nitroaromatic compounds.
Molecular Structure and Spectroscopic Significance
This compound, with the molecular formula C₈H₄F₃NO₃ and a molecular weight of 219.12 g/mol , is a fascinating molecule for spectroscopic analysis.[1] Its structure incorporates several key features that give rise to a distinct and interpretable spectral fingerprint: a para-substituted nitrophenyl ring, a trifluoromethyl group, and a ketone carbonyl group. The strong electron-withdrawing nature of both the nitro and trifluoroacetyl groups significantly influences the electronic environment of the aromatic ring, which is a key aspect explored in the following spectroscopic analyses.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key structural motifs.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1715-1695 | Strong | C=O (ketone) stretch |
| 1610-1590 | Medium-Strong | Aromatic C=C stretch |
| 1530-1510 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1300-1100 | Strong | C-F stretch |
| 860-840 | Strong | para-disubstituted C-H bend (out-of-plane) |
Interpretation of the IR Spectrum
The predicted IR spectrum provides a clear structural confirmation. The strong absorption band in the region of 1715-1695 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of two strong bands at approximately 1530-1510 cm⁻¹ and 1350-1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1610-1590 cm⁻¹ region. A crucial set of strong absorption bands between 1300 and 1100 cm⁻¹ arises from the C-F stretching vibrations of the trifluoromethyl group. Finally, the strong band in the 860-840 cm⁻¹ range is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small, solid sample of this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | Doublet | 2H | H-3, H-5 (ortho to NO₂) |
| ~8.15 | Doublet | 2H | H-2, H-6 (ortho to C=O) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be relatively simple, showing two distinct signals in the aromatic region. The protons on the nitrophenyl ring (H-3 and H-5) that are ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing as a doublet around 8.40 ppm. The protons ortho to the trifluoroacetyl group (H-2 and H-6) are also deshielded and are expected to appear as a doublet at a slightly upfield position, around 8.15 ppm. The coupling between these two sets of protons would result in an AX system, with typical ortho coupling constants (J) in the range of 7-9 Hz.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) | Assignment |
| ~180 | Singlet | C=O (ketone) |
| ~150 | Singlet | C-4 (ipso to NO₂) |
| ~135 | Singlet | C-1 (ipso to C=O) |
| ~130 | Doublet | C-2, C-6 (ortho to C=O) |
| ~124 | Doublet | C-3, C-5 (ortho to NO₂) |
| ~116 | Quartet | CF₃ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the ketone is expected to be the most downfield signal, around 180 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, at approximately 116 ppm. The aromatic region will show four distinct signals. The ipso-carbons attached to the nitro and trifluoroacetyl groups (C-4 and C-1, respectively) will appear as singlets at around 150 ppm and 135 ppm. The protonated aromatic carbons will appear as doublets in a proton-coupled spectrum, with C-2 and C-6 at approximately 130 ppm and C-3 and C-5 at around 124 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.
-
Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation. The resulting spectra are then phased and baseline corrected.
-
Data Analysis: The chemical shifts are referenced to the TMS signal (0 ppm) or the residual solvent peak. The integration of the ¹H signals and the multiplicities of both ¹H and ¹³C signals are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectral Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 219 | 80 | [M]⁺ (Molecular Ion) |
| 173 | 40 | [M - NO₂]⁺ |
| 150 | 100 | [M - CF₃]⁺ |
| 122 | 60 | [C₆H₄NO₂]⁺ |
| 104 | 30 | [C₇H₄O]⁺ |
| 76 | 50 | [C₆H₄]⁺ |
| 69 | 90 | [CF₃]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak [M]⁺ at m/z 219, confirming the molecular weight.[1] A key fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 173. Another major fragmentation would be the cleavage of the C-C bond between the carbonyl and the trifluoromethyl group, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da) and the formation of a stable acylium ion at m/z 150, which is predicted to be the base peak. The fragment at m/z 122 corresponds to the nitrophenyl cation. Further fragmentation of the acylium ion can lead to the loss of carbon monoxide (CO, 28 Da), giving a fragment at m/z 122. The appearance of a peak at m/z 69 is characteristic of the trifluoromethyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sources
A Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. Designed for researchers, chemists, and drug development professionals, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns, and presents a validated experimental protocol for data acquisition. By examining the powerful electron-withdrawing effects of both the para-nitro group and the trifluoroacetyl moiety, we can fully interpret the resulting aromatic proton signals. This guide serves as a definitive reference for the characterization of this and structurally related compounds.
Introduction to this compound
This compound (CAS No. 58808-61-0) is a substituted acetophenone derivative featuring two potent electron-withdrawing groups on a central benzene ring.[1][2] The trifluoromethyl ketone functionality is a key pharmacophore in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity.[3] The nitro group is a common synthetic handle and also a strong electronic modulator. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing precise information about the electronic environment of the aromatic protons.
This guide will deconstruct the ¹H NMR spectrum by analyzing the synergistic electronic effects of the substituents and their influence on the aromatic proton resonances.
Figure 1: Molecular Structure of this compound with proton environments labeled Hₐ and Hₑ.
Theoretical Analysis of the ¹H NMR Spectrum
The appearance of the ¹H NMR spectrum is dictated by the chemical environment of the protons. In this molecule, all protons are attached to the aromatic ring, and their signals are influenced by the magnetic fields induced by the electron-withdrawing substituents.
Influence of Substituents
The chemical shift of aromatic protons typically falls between 6.5 and 8.0 ppm.[4] However, substituents can shift these signals significantly.
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This "deshielding" effect causes the nuclei of nearby protons to experience a stronger applied magnetic field, shifting their resonance signal to a higher frequency (downfield).[5]
-
The Trifluoroacetyl Group (-COCF₃): This group is also strongly electron-withdrawing. The carbonyl group itself is deshielding due to its magnetic anisotropy, which particularly affects protons in the plane of the C=O bond.[6] Furthermore, the three fluorine atoms exert a potent inductive effect, pulling electron density away from the carbonyl carbon and, consequently, from the aromatic ring. The trifluoromethyl group's influence on the aromatic ring significantly deshields the attached protons.[7]
Predicted Spectrum: Chemical Shift, Multiplicity, and Coupling
Due to the para-substitution pattern, the four aromatic protons are divided into two chemically equivalent sets:
-
Hₐ: Two protons ortho to the trifluoroacetyl group.
-
Hₑ: Two protons ortho to the nitro group.
This arrangement constitutes an AA'BB' spin system, which often simplifies to a pattern of two distinct doublets, especially on high-field NMR instruments.
-
Chemical Shift (δ): Both sets of protons will be shifted significantly downfield from benzene (7.26 ppm) due to the combined deshielding of the two substituents. The nitro group is one of the most powerful electron-withdrawing groups. Therefore, the protons ortho to the nitro group (Hₑ) are expected to be the most deshielded and appear at the lowest field (highest ppm value). For comparison, in 4-nitroacetophenone, the protons ortho to the nitro group appear around 8.3 ppm, while those ortho to the acetyl group are around 8.1 ppm.[8] Given that the -COCF₃ group is more electron-withdrawing than a -COCH₃ group, we can predict that both signals in our target molecule will be even further downfield.
-
Integration: The integrated area under each signal will correspond to two protons (2H).
-
Multiplicity & Coupling: Each proton (e.g., one of the Hₐ protons) has one non-equivalent proton neighbor on the adjacent carbon (an Hₑ proton). This will result in spin-spin coupling.
-
The Hₐ signal will be split into a doublet by the adjacent Hₑ protons.
-
The Hₑ signal will be split into a doublet by the adjacent Hₐ protons.
-
The coupling constant (J), representing the distance between the split peaks, is expected to be in the typical range for ortho-coupling in a benzene ring, approximately 7-9 Hz.
-
Predicted Data Summary
The predicted ¹H NMR data is summarized in the table below.
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| Hₑ (ortho to -NO₂) | ~8.4 - 8.6 | Doublet (d) | 2H | ~8-9 Hz | Strongest deshielding due to proximity to the nitro group. |
| Hₐ (ortho to -COCF₃) | ~8.2 - 8.4 | Doublet (d) | 2H | ~8-9 Hz | Strong deshielding from the trifluoroacetyl group. |
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum. The key is to ensure sample purity, proper instrument calibration, and logical data processing.
Figure 2: Standard workflow for the acquisition and processing of a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal for locking. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.
-
Protocol: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the clear solution into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Rationale: A high-field spectrometer (≥400 MHz) is recommended to resolve the two doublets clearly. Locking and shimming are essential for achieving high resolution and a stable magnetic field.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Rationale: A standard 30-degree pulse experiment is sufficient for a quantitative ¹H spectrum. Averaging multiple scans (8 to 16) improves the signal-to-noise ratio. A relaxation delay ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate integration.
-
Protocol: Set up a standard proton experiment. Use a spectral width of approximately 20 ppm centered around 5 ppm. Set the number of scans to 16, the acquisition time to ~4 seconds, and the relaxation delay to 2 seconds. Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum. Proper phasing and referencing are vital for accurate data interpretation.
-
Protocol: Apply a Fourier Transform to the FID. Apply a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio without sacrificing too much resolution. Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Integrate the aromatic signals and use the software's tools to measure the peak-to-peak distance for the coupling constants (J values).
-
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of the powerful and predictable nature of substituent effects in aromatic systems. The spectrum is characterized by two downfield doublets in the aromatic region (above 8.0 ppm), a direct consequence of the potent deshielding caused by the para-nitro and trifluoroacetyl groups. The doublet ortho to the nitro group is expected at the lowest field. This in-depth guide provides the theoretical foundation and practical methodology required for any scientist to confidently acquire, interpret, and validate the structure of this important chemical entity.
References
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Brownlee, R. T. C., & Taft, R. W. (1968). Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. Retrieved from [Link]
-
Gill, H. S., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). p-Nitroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
13C NMR analysis of 4'-nitro-2,2,2-trifluoroacetophenone
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4'-nitro-2,2,2-trifluoroacetophenone
Introduction
4'-nitro-2,2,2-trifluoroacetophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its constituent functional groups. The presence of a strong electron-withdrawing nitro group in the para position, a trifluoroacetyl moiety, and an aromatic ring system creates a complex electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. This guide provides a comprehensive, in-depth analysis of the theoretical principles, experimental protocols, and data interpretation for the ¹³C NMR analysis of 4'-nitro-2,2,2-trifluoroacetophenone, tailored for researchers and professionals in the chemical sciences.
Theoretical Framework: Understanding Substituent Effects
The ¹³C NMR spectrum of 4'-nitro-2,2,2-trifluoroacetophenone is dictated by the chemical environment of each carbon atom. The chemical shift (δ) is highly sensitive to the electron density around the nucleus. Electron-withdrawing groups deshield the carbon nuclei, shifting their resonance to a higher frequency (downfield), while electron-donating groups cause an upfield shift. In this molecule, all substituents are strongly electron-withdrawing, leading to a spectrum where most aromatic signals are significantly downfield compared to benzene (δ ≈ 128.5 ppm).
The Influence of the Trifluoroacetyl Group (-COCF₃)
The trifluoroacetyl group exerts a powerful influence on the carbon chemical shifts.
-
Carbonyl Carbon (C=O): Ketone carbonyl carbons are inherently deshielded and typically resonate in the range of 190-220 ppm. The adjacent trifluoromethyl group further withdraws electron density, shifting the carbonyl signal significantly downfield.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is directly attached to three highly electronegative fluorine atoms. This leads to a deshielding effect on the carbon itself. Furthermore, this carbon will exhibit spin-spin coupling with the three fluorine atoms (¹⁹F, spin I = ½). According to the n+1 rule, this results in the ¹³C signal for the CF₃ group being split into a quartet (3+1=4) with a large one-bond coupling constant (¹JCF) typically in the range of 270-290 Hz.[1] The quaternary nature of this carbon means it lacks a directly attached proton, resulting in a weaker signal intensity due to the absence of Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled experiments.[1]
-
Ipso-Aromatic Carbon (C1'): The aromatic carbon directly attached to the trifluoroacetyl group (C1') is deshielded due to the inductive effect of the carbonyl group.
The Influence of the Nitro Group (-NO₂)
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its effect is transmitted through both inductive and resonance mechanisms.
-
Ipso-Aromatic Carbon (C4'): The carbon directly bonded to the nitro group (C4') is strongly deshielded, with its chemical shift typically appearing around 145-150 ppm.[2][3]
-
Ortho- and Para-Aromatic Carbons: Resonance effects of the nitro group withdraw electron density primarily from the ortho and para positions of the benzene ring.[2] In this para-substituted molecule, this effect deshields the carbons ortho to the nitro group (C3' and C5'). Interestingly, the carbons ortho to the acetyl group (C2' and C6') are also deshielded. The interplay of these effects determines the final chemical shifts. While resonance arguments suggest strong deshielding at the ortho and para positions relative to the substituent, some studies have shown that for the nitro group, the ortho-carbons can experience an unexpected shielding effect compared to the para-carbon due to complex interactions involving σ and π orbitals.[2][4]
Experimental Design and Protocol
A robust experimental design is critical for acquiring high-quality, reproducible ¹³C NMR data. The following workflow and protocol are designed to ensure scientific integrity and validation.
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Caption: Structure of 4'-nitro-2,2,2-trifluoroacetophenone with carbon numbering.
Predicted ¹³C NMR Chemical Shifts and Assignments
The following table summarizes the predicted chemical shifts, multiplicities, and assignments for each carbon atom. These predictions are based on established substituent effects from related compounds like 4-nitroacetophenone and 4'-(trifluoromethyl)acetophenone, and data from NMR prediction software. [5][6][7][8][9]
| Carbon Atom | Predicted δ (ppm) | Multiplicity (J_CF) | Rationale for Assignment |
|---|---|---|---|
| C=O | 180 - 185 | Quartet (~35-40 Hz) | Ketone carbonyl, deshielded by adjacent CF₃ group. Coupled to 3 fluorine atoms. |
| CF₃ | 115 - 120 | Quartet (~285-290 Hz) | Carbon attached to three F atoms. Large one-bond C-F coupling. |
| C4' | ~151 | Singlet | Aromatic C attached to the highly deshielding NO₂ group. |
| C1' | ~141 | Quartet (~2-3 Hz) | Aromatic C attached to the -COCF₃ group; deshielded and weakly coupled to F atoms. |
| C2'/C6' | ~130 | Singlet | Aromatic C ortho to the -COCF₃ group; deshielded. |
| C3'/C5' | ~124 | Singlet | Aromatic C ortho to the NO₂ group. |
Note: Multiplicity refers to the splitting pattern caused by coupling to fluorine atoms in a proton-decoupled spectrum. J_CF is the carbon-fluorine coupling constant in Hertz (Hz).
Interpretation Walkthrough
-
Downfield Region (δ > 160 ppm): The signal furthest downfield, expected around 180-185 ppm, is assigned to the carbonyl carbon (C=O) . It will appear as a quartet due to two-bond coupling (²JCF) with the three fluorine atoms.
-
Quaternary Aromatic Carbons (δ ~140-155 ppm): Two signals are expected for the quaternary aromatic carbons. The most deshielded one at ~151 ppm is C4' , attached to the nitro group. [3]The other, around 141 ppm, is C1' , bonded to the trifluoroacetyl group. This signal may appear as a very narrow quartet due to long-range C-F coupling. These quaternary carbons will have lower intensity than the protonated carbons.
-
CF₃ Carbon (δ ~115-120 ppm): A high-intensity quartet with a very large splitting (~290 Hz) will be observed in this region. This is the characteristic signal for the CF₃ carbon . [1]4. Protonated Aromatic Carbons (δ ~120-135 ppm): Two signals are expected for the four protonated aromatic carbons due to the molecule's symmetry. The signal around 130 ppm is assigned to C2' and C6' , while the signal around 124 ppm corresponds to C3' and C5' . The relative assignments are based on the combined electronic effects of both substituents. These signals will be the most intense in the spectrum.
Conclusion
The ¹³C NMR analysis of 4'-nitro-2,2,2-trifluoroacetophenone is a powerful method for its structural verification. A thorough understanding of the competing electron-withdrawing effects of the nitro and trifluoroacetyl groups is essential for accurate spectral interpretation. The carbonyl carbon is significantly deshielded, and the trifluoromethyl carbon presents a characteristic high-intensity quartet with a large coupling constant. By following a rigorous and well-documented experimental protocol, researchers can obtain high-quality data, allowing for confident assignment of all carbon signals and confirmation of the molecular structure.
References
- Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-488.
- Dhami, K.S. & Stothers, J.B. (1965). Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.
- Mota, A.J. et al. (2014). Counterintuitive deshielding on the ¹³C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 52(8), 438-442.
- Lillestolen, T.I. & Helgaker, T. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(27), 17825-17831.
- Doddrell, D. et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- ResearchGate. (2014). Counterintuitive Deshielding on the ¹³C NMR Chemical Shift for the Trifluoromethyl Anion.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments.
- Iwasaki, K. et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5469-5475.
- Benchchem. (n.d.).
- ResearchGate. (2017).
- University of Alberta. (n.d.).
- Tordeux, M. et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623.
- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.
- University College London. (n.d.).
- Scribd. (n.d.). Acetophenone ¹³C NMR Analysis.
- Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Iowa State University. (n.d.).
- Royal Society of Chemistry. (2013).
- Royal Society of Chemistry. (2015).
- Amass, A.J. et al. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- ChemAxon. (n.d.). NMR Predictor.
- ChemicalBook. (n.d.). 4-Nitroacetophenone(100-19-6) ¹³C NMR spectrum.
- NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra.
- CASPRE. (n.d.). ¹³C NMR Predictor.
- ACD/Labs. (n.d.). NMR Prediction.
- Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In ¹³C NMR Spectroscopy.
- ResearchGate. (n.d.). (a) ¹H NMR, (b) ¹³C NMR, and (c) FT-IR spectra of m-nitroacetophenone.
- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) ¹³C NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 4-Nitroacetophenone(100-19-6) 13C NMR spectrum [chemicalbook.com]
- 8. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR [m.chemicalbook.com]
- 9. Visualizer loader [nmrdb.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Abstract
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a fluorinated aromatic ketone with significant applications as a building block in medicinal chemistry and materials science.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying its functional group identity and structural integrity. This guide offers a detailed analysis of the vibrational spectrum of this compound, explains the electronic and structural origins of its key absorption bands, provides a robust experimental protocol for data acquisition, and summarizes the characteristic frequencies for quick reference.
Molecular Structure and its Influence on Vibrational Modes
The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the electronic distribution within its bonds. In this compound, the interplay between three key functional moieties—the trifluoroacetyl group (-COCF₃), the para-substituted phenyl ring, and the nitro group (-NO₂) —creates a distinctive spectral fingerprint.
-
Trifluoroacetyl Group (-COCF₃): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbonyl (C=O) bond, strengthening it and consequently increasing its stretching frequency compared to a non-fluorinated analogue like acetophenone.[3][4]
-
Nitro Group (-NO₂): The nitro group is also strongly electron-withdrawing, primarily through a resonance effect (-M) and a significant inductive effect (-I).[5] Its presence further influences the electronic environment of the entire molecule.
-
Aromatic System: The phenyl ring acts as a conjugated system, which typically lowers the frequency of an attached carbonyl group.[6] However, in this molecule, the powerful inductive effects of the -COCF₃ and -NO₂ groups counteract this conjugative effect.
The combination of these features makes IR spectroscopy an excellent tool for confirming the simultaneous presence of all three functional groups.
Diagram 1. Molecular structure of this compound.
Interpreting the Infrared Spectrum: A Band-by-Band Analysis
The IR spectrum can be logically divided into key regions, each revealing the presence of specific bonds and functional groups.
The Carbonyl (C=O) Stretching Vibration
This is arguably the most diagnostic peak for this class of molecules.
-
Expected Frequency: ~1700 - 1725 cm⁻¹
-
Intensity: Strong
-
Analysis: For a typical aromatic ketone like acetophenone, conjugation lowers the C=O stretching frequency to around 1686 cm⁻¹.[6] However, the introduction of the α-trifluoromethyl group is known to significantly increase this frequency due to its strong electron-withdrawing inductive effect. For example, 2,2,2-trifluoroacetophenone shows a C=O stretch at approximately 1718-1724 cm⁻¹.[3] The additional electron-withdrawing nitro group in the para position will further pull electron density from the ring, slightly increasing the C=O bond order and shifting the peak to an even higher wavenumber. Therefore, the presence of a strong absorption band above 1700 cm⁻¹ is a key indicator of the trifluoroacetyl moiety attached to the aromatic ring.
The Nitro (NO₂) Group Vibrations
The nitro group provides two distinct and intense absorption bands, making it easy to identify.[5]
-
Asymmetric N-O Stretch:
-
Expected Frequency: ~1520 - 1560 cm⁻¹
-
Intensity: Very Strong
-
-
Symmetric N-O Stretch:
-
Expected Frequency: ~1340 - 1360 cm⁻¹
-
Intensity: Strong
-
-
Analysis: These two absorptions are characteristic of aromatic nitro compounds.[7][8] Their high intensity is due to the large change in dipole moment during the vibrations of the highly polar N-O bonds. Confirming the presence of both strong bands in these regions is compelling evidence for the nitro group.
The C-F Stretching Vibrations
The trifluoromethyl group is characterized by multiple strong absorption bands.
-
Expected Frequency: ~1100 - 1300 cm⁻¹
-
Intensity: Strong to Very Strong
-
Analysis: C-F bonds give rise to some of the most intense absorptions in an IR spectrum. The CF₃ group will produce a series of complex and very strong bands in this region. While precise assignment can be difficult, the presence of intense, broad absorption features between 1100 and 1300 cm⁻¹ is a definitive marker for the trifluoromethyl group.
Aromatic Ring Vibrations
-
Aromatic C-H Stretch:
-
Expected Frequency: ~3000 - 3150 cm⁻¹
-
Intensity: Weak to Medium
-
Analysis: Like most aromatic compounds, C-H stretching vibrations from the phenyl ring will appear at wavenumbers just above 3000 cm⁻¹.[9]
-
-
Aromatic C=C Ring Stretches:
-
Expected Frequency: ~1600-1610 cm⁻¹ and ~1480-1520 cm⁻¹
-
Intensity: Medium
-
Analysis: These bands arise from the stretching and contracting of the carbon-carbon bonds within the phenyl ring.
-
-
C-H Out-of-Plane Bending:
-
Expected Frequency: ~840 - 870 cm⁻¹
-
Intensity: Strong
-
Analysis: The position of the C-H out-of-plane (OOP) bending vibration is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a single strong band is expected in this region. This peak can be used to confirm the para-isomer of the compound.
-
Data Summary: Characteristic IR Absorption Bands
The following table summarizes the expected key vibrational frequencies, their assignments, and relative intensities for this compound.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |
| ~3100 | C-H Stretch | Aromatic Ring | Medium-Weak |
| ~1715 | C=O Stretch | Trifluoroacetyl Ketone | Strong |
| ~1605 | C=C Stretch | Aromatic Ring | Medium |
| ~1530 | N-O Asymmetric Stretch | Nitro Group | Very Strong |
| ~1350 | N-O Symmetric Stretch | Nitro Group | Strong |
| ~1300 - 1100 | C-F Stretches | Trifluoromethyl Group | Very Strong, Complex |
| ~855 | C-H Out-of-Plane Bend | para-Disubstituted Ring | Strong |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
This protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples.
Instrumentation and Materials
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Diamond or Germanium ATR Accessory
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.
-
ATR Crystal Cleaning:
-
Rationale: Any residue on the ATR crystal will appear in the spectrum. A pristine surface is essential for accurate analysis.
-
Procedure: Moisten a lint-free wipe with isopropanol and gently wipe the surface of the ATR crystal. Repeat with a dry wipe to ensure the surface is clean and dry.
-
-
Background Spectrum Acquisition:
-
Rationale: A background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to provide data for the sample alone.
-
Procedure: With the clean, empty ATR accessory in place, initiate a background scan using the spectrometer's software (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
-
Sample Application:
-
Rationale: Good contact between the sample and the ATR crystal is critical for a strong, high-quality signal.
-
Procedure: Place a small amount (typically just enough to cover the crystal surface, ~1-2 mg) of the this compound powder onto the center of the ATR crystal.
-
-
Applying Pressure:
-
Rationale: Applying pressure ensures intimate contact between the solid sample and the crystal, maximizing the interaction with the evanescent wave.
-
Procedure: Lower the pressure arm of the ATR accessory onto the sample and apply consistent pressure using the built-in clamp mechanism until the software indicates sufficient contact (many systems have a live pressure gauge or signal strength indicator).
-
-
Sample Spectrum Acquisition:
-
Procedure: Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Analysis and Cleaning:
-
Procedure: After the measurement is complete, clean the sample from the ATR crystal and pressure arm using the same method described in step 2. The instrument is now ready for the next sample.
-
Analysis: Use the software to identify and label the key peaks as outlined in Section 3 of this guide.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. The spectrum is defined by a set of highly characteristic and intense absorption bands. The key identifiers are a strong carbonyl stretch above 1700 cm⁻¹, two very strong N-O stretches between 1560-1520 cm⁻¹ and 1360-1340 cm⁻¹, a complex and intense series of C-F stretches from 1300-1100 cm⁻¹, and a strong C-H bending mode near 855 cm⁻¹ confirming the para-substitution pattern. By following the detailed protocol and spectral interpretation guide presented here, researchers can confidently verify the identity and purity of this important chemical entity.
References
-
PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. [Link]
-
PubChem. This compound. [Link]
-
NIST. Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Yanbu Journal of Engineering and Science. Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
NIST. 2,3,6-Trifluoroacetophenone. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
PubChem. 2,2,2-Trifluoroacetophenone. [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ResearchGate. Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]
-
University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. yjes.researchcommons.org [yjes.researchcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (C₈H₄F₃NO₃, MW: 219.12 g/mol ).[1] As a compound of interest in medicinal chemistry and materials science, understanding its fragmentation pathways under various ionization techniques is paramount for its unambiguous identification and structural elucidation. This document delineates the primary fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework based on established chemical principles and spectral data from analogous structures. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to aid researchers in obtaining high-quality, reproducible data.
Introduction: The Structural Significance of this compound
This compound, also known as 4'-nitro-2,2,2-trifluoroacetophenone, is an aromatic ketone characterized by two key functional groups: a trifluoroacetyl moiety and a para-substituted nitrophenyl ring. The electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the molecule's chemical properties and, consequently, its fragmentation pattern in mass spectrometry. The analysis of this compound is critical in synthetic chemistry to confirm its structure and in metabolic studies to identify potential biotransformation products. Mass spectrometry, with its high sensitivity and structural information capabilities, stands as a primary tool for these analytical challenges. This guide will explore the fragmentation pathways that serve as a unique "fingerprint" for this molecule.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[2] This provides a detailed structural fingerprint valuable for library matching and structural confirmation. The fragmentation of this compound under EI is predicted to be driven by the inherent instabilities of the ionized molecule, primarily centered around the carbonyl group and the nitroaromatic system.
Predicted Key Fragmentations under Electron Ionization
The fragmentation of this compound is a composite of the fragmentation patterns of its constituent parts: the trifluoroacetophenone core and the nitrophenyl group. By examining the mass spectra of analogous compounds, such as 2,2,2-trifluoroacetophenone and 4'-nitroacetophenone, we can predict the major fragmentation pathways.
The mass spectrum of 2,2,2-trifluoroacetophenone is dominated by the loss of the trifluoromethyl radical to form the benzoyl cation (m/z 105) and the subsequent loss of carbon monoxide to form the phenyl cation (m/z 77).[3] Conversely, the mass spectrum of 4'-nitroacetophenone shows characteristic losses of NO₂ (46 Da) and NO (30 Da) from the molecular ion, alongside the formation of the acetyl cation.[4]
Based on these observations, the following primary fragmentation pathways are proposed for this compound:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the trifluoromethyl group is susceptible to cleavage, leading to the formation of the 4-nitrobenzoyl cation.
-
Loss of Neutral Nitro Species: The nitro group can be lost as a neutral radical (NO₂) or a neutral molecule (NO).
-
Cleavage of the Trifluoromethyl Group: The highly stable trifluoromethyl radical (•CF₃) is an excellent leaving group.
-
Aromatic Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to the loss of small neutral molecules like carbon monoxide (CO).
Tabulated Summary of Predicted EI Fragment Ions
| m/z | Proposed Ion Structure | Formation Pathway |
| 219 | [C₈H₄F₃NO₃]⁺• | Molecular Ion |
| 199 | [C₈H₄F₂NO₃]⁺• | Loss of •F |
| 173 | [C₈H₄F₃O]⁺• | Loss of •NO₂ |
| 150 | [C₇H₄F₃O]⁺ | α-cleavage, loss of •CF₃ to form 4-nitrobenzoyl cation |
| 122 | [C₇H₄O]⁺ | Loss of •CF₃ and •NO₂ |
| 104 | [C₇H₄O]⁺ | Loss of •CF₃ and NO, followed by loss of CO |
| 92 | [C₆H₄]⁺• | Loss of •CF₃, CO, and NO₂ |
| 76 | [C₆H₄]⁺• | Loss of •CF₃, CO, and NO, followed by loss of HCN |
Visualizing EI Fragmentation
Caption: Proposed Electron Ionization fragmentation pathway for this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Ion Analysis
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[2] This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information.
Predicted Key Fragmentations under ESI-MS/MS
For this compound, analysis in negative ion mode is likely to be more informative due to the presence of the electron-withdrawing nitro and trifluoroacetyl groups, which can stabilize a negative charge. In positive ion mode, protonation would likely occur on the carbonyl oxygen.
Positive Ion Mode ([M+H]⁺, m/z 220):
-
Loss of Water: A common fragmentation pathway for protonated ketones is the loss of a neutral water molecule.
-
Loss of HF: The presence of fluorine atoms allows for the potential loss of hydrogen fluoride.
-
Loss of Trifluoroacetic acid: Rearrangement could lead to the loss of a neutral trifluoroacetic acid molecule.
Negative Ion Mode ([M-H]⁻, m/z 218):
-
The negative charge is likely to be stabilized on the nitro group. Fragmentation would likely involve losses of neutral molecules.
-
Loss of NO: A common fragmentation for nitroaromatic anions.
-
Loss of CO: Cleavage adjacent to the carbonyl group.
Tabulated Summary of Predicted ESI-MS/MS Fragment Ions
Positive Ion Mode ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 220 | 202 | H₂O |
| 220 | 200 | HF |
| 220 | 106 | CF₃COOH |
Negative Ion Mode ([M-H]⁻)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 218 | 188 | NO |
| 218 | 190 | CO |
Visualizing ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.
Experimental Protocols
To ensure the generation of high-quality and reproducible mass spectral data, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is designed for the analysis of this compound using a standard capillary GC-MS system.
Workflow Diagram:
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless or split (e.g., 20:1) mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Speed: 2-3 scans/second.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
This protocol is suitable for the analysis of this compound using a reverse-phase LC-MS system.
Workflow Diagram:
Caption: Standard workflow for LC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent such as acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95% to 5% B.
-
12.1-15 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: m/z 50-400.
-
For MS/MS: Select the precursor ion (m/z 220 for positive, m/z 218 for negative) and apply a collision energy of 10-30 eV.
-
Conclusion: A Predictive Framework for Structural Confirmation
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of organic mass spectrometry. Under Electron Ionization, the molecule is expected to undergo extensive fragmentation, primarily through α-cleavage and losses of nitro-containing species, providing a rich fingerprint for structural confirmation. Electrospray Ionization, coupled with tandem mass spectrometry, offers a complementary approach, allowing for the determination of the molecular weight and controlled fragmentation to probe specific structural features. The methodologies and predictive fragmentation pathways detailed in this guide provide a robust framework for researchers and analytical scientists working with this and structurally related compounds, ensuring accurate and reliable characterization.
References
-
National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-nitro-. NIST Chemistry WebBook. Retrieved from [Link]4]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]3]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]1]
- Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- de Hoffmann, E., & Stroobant, V. (2007).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
The Solubility Profile of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: A Technical Guide for Researchers
Introduction
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a trifluoromethyl ketone, is a compound of significant interest in medicinal chemistry and drug development.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the nitro group offers a site for further chemical modification.[1][2] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the factors governing the solubility of this compound, outlines experimental methodologies for its determination, and presents data from a closely related analog to inform formulation strategies.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound possesses distinct functional groups that dictate its solubility behavior:
-
Trifluoromethyl (-CF3) Group: This highly electronegative group is lipophilic and a poor hydrogen bond acceptor. Its presence generally increases solubility in nonpolar and moderately polar aprotic solvents.
-
Nitro (-NO2) Group: The nitro group is a strong electron-withdrawing group and is polar. It can participate in dipole-dipole interactions and is a weak hydrogen bond acceptor. This group enhances solubility in polar solvents.
-
Ketone (C=O) Group: The carbonyl group is polar and can act as a hydrogen bond acceptor. This functionality contributes to solubility in polar protic and aprotic solvents.
-
Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in aromatic and other nonpolar solvents through van der Waals forces and potential pi-pi stacking interactions.
The interplay of these functional groups suggests that this compound will exhibit a complex solubility profile, with appreciable solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in purely nonpolar or highly polar, hydrogen-bonding solvents like water.
Solubility Profile: An Analog-Based Approach
| Solvent | Temperature (K) | Mole Fraction Solubility (x1) |
| Methanol | 278.15 | 0.0195 |
| 288.15 | 0.0279 | |
| 298.15 | 0.0396 | |
| 308.15 | 0.0557 | |
| 318.15 | 0.0772 | |
| Ethanol | 278.15 | 0.0153 |
| 288.15 | 0.0223 | |
| 298.15 | 0.0321 | |
| 308.15 | 0.0459 | |
| 318.15 | 0.0645 | |
| Acetone | 278.15 | 0.1432 |
| 288.15 | 0.1785 | |
| 298.15 | 0.2195 | |
| 308.15 | 0.2668 | |
| 318.15 | 0.3211 | |
| Ethyl Acetate | 278.15 | 0.0768 |
| 288.15 | 0.0989 | |
| 298.15 | 0.1257 | |
| 308.15 | 0.1578 | |
| 318.15 | 0.1959 | |
| Dichloromethane | 278.15 | - |
| 288.15 | - | |
| 298.15 | - | |
| 308.15 | - | |
| 318.15 | - | |
| Chloroform | 278.15 | - |
| 288.15 | - | |
| 298.15 | - | |
| 308.15 | - | |
| 318.15 | - | |
| Toluene | 278.15 | 0.0211 |
| 288.15 | 0.0298 | |
| 298.15 | 0.0416 | |
| 308.15 | 0.0572 | |
| 318.15 | 0.0775 | |
| Hexane | 278.15 | - |
| 288.15 | - | |
| 298.15 | - | |
| 308.15 | - | |
| 318.15 | - |
Data for dichloromethane, chloroform, and hexane for 1-(4-nitrophenyl)ethanone were not available in the cited source. Based on the principles of solubility, it is expected that this compound would exhibit moderate solubility in dichloromethane and chloroform due to its polarity, and low solubility in the nonpolar solvent hexane.
The addition of the trifluoromethyl group in this compound is anticipated to increase its solubility in less polar solvents like toluene and ethyl acetate compared to its non-fluorinated analog, due to the lipophilic nature of the -CF3 group.
Experimental Determination of Solubility
A reliable determination of solubility requires a robust experimental protocol. The following outlines two common and effective methods: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
This classic method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.[4][5]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: The solubility can then be expressed in various units, such as g/L or mol/L.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution reaches saturation.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Filtration: Removes undissolved particles that would lead to an overestimation of solubility.
-
Gentle Evaporation: Prevents loss of the solute due to splattering or decomposition.
Caption: UV-Vis spectrophotometry workflow.
Factors Influencing Solubility Measurements
Several factors can influence the accuracy and reproducibility of solubility measurements:
-
Temperature: As demonstrated in the analog data, solubility is highly dependent on temperature. Precise temperature control is crucial.
-
Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound. High-purity materials should be used.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being studied.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical parameter for ionizable compounds.
Conclusion
While direct experimental data for the solubility of this compound in organic solvents is limited, a comprehensive understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The provided data for the analog, 1-(4-nitrophenyl)ethanone, serves as a useful guide for initial solvent selection. For precise and reliable solubility determination, the detailed gravimetric and UV-Vis spectrophotometry protocols outlined in this guide provide a robust framework for researchers in drug development and chemical synthesis. Careful control of experimental parameters is essential for obtaining accurate and reproducible results, which are fundamental to the successful application of this promising compound.
References
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
Sources
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group as exemplified by the model compound, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. We will explore the fundamental electronic and steric effects of the CF₃ group, its influence on chemical reactivity, and its overarching implications for drug design and development. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the unique attributes of the trifluoromethyl group in their scientific endeavors.
Introduction: The Trifluoromethyl Group - A Game Changer in Molecular Design
The trifluoromethyl group is a small but mighty functional group that has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the high electronegativity of the three fluorine atoms, impart a range of desirable characteristics to a parent molecule.[3] These include enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, all of which can be strategically harnessed to optimize the performance of a molecule for a specific application.[4][5]
This compound serves as an excellent case study to dissect the influence of the trifluoromethyl group. This molecule juxtaposes the potent electron-withdrawing nature of the CF₃ group with that of the nitro (NO₂) group, creating a unique electronic landscape that governs its reactivity and potential applications.
The Trifluoromethyl Group: A Deep Dive into its Core Properties
The profound impact of the trifluoromethyl group on molecular properties can be attributed to a combination of its electronic and steric characteristics.
Potent Electron-Withdrawing Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] This is a direct consequence of the high electronegativity of the fluorine atoms, which inductively pull electron density away from the rest of the molecule. In this compound, this effect is twofold:
-
Activation of the Carbonyl Group: The CF₃ group significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity makes the carbonyl group more susceptible to nucleophilic attack, a feature that can be exploited in various synthetic transformations.[7]
-
Modulation of the Aromatic Ring's Electronics: The electron-withdrawing nature of the CF₃ group, in concert with the nitro group, deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common without a suitable leaving group.[8]
Caption: Electronic effects of the trifluoromethyl and nitro groups.
Steric Influence and Lipophilicity
While electronically potent, the trifluoromethyl group is also sterically larger than a hydrogen atom and even a methyl group.[1][9] This steric bulk can influence the conformation of molecules and their interactions with biological targets, such as enzyme active sites.
Furthermore, the CF₃ group significantly increases the lipophilicity of a molecule.[10] This property is crucial in drug design, as it can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile, leading to better oral bioavailability.[5][11]
| Property | Influence of Trifluoromethyl Group | Reference |
| Hansch π Parameter | +0.88 | [1] |
| Metabolic Stability | Increased due to strong C-F bonds | [11] |
| Binding Affinity | Can be enhanced through hydrophobic interactions | [4] |
Chemical Reactivity and Synthetic Applications
The electronic and steric properties of the trifluoromethyl group directly translate into a unique chemical reactivity profile for this compound, making it a valuable synthetic intermediate.
Nucleophilic Addition to the Carbonyl Group
The highly electrophilic nature of the carbonyl carbon makes it a prime target for a wide range of nucleophiles.
Generalized Experimental Protocol: Reduction of the Carbonyl Group
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of a hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and purify the product by column chromatography or recrystallization.
This protocol can be adapted for reactions with other nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.[12]
Caption: Workflow for the reduction of the carbonyl group.
Implications in Drug Discovery and Development
The trifluoromethyl group is a privileged functional group in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][13] Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.
Enhanced Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[11] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[1] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.
Improved Target Binding and Selectivity
The trifluoromethyl group can enhance a drug's binding affinity for its biological target through several mechanisms:
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group can lead to favorable hydrophobic interactions within the binding pocket of a protein.[1]
-
Electrostatic Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with polar residues in the binding site.[9]
-
Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is optimal for binding.
Caption: Impact of the trifluoromethyl group on pharmacological properties.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of the modern chemist. Its unique combination of strong electron-withdrawing effects, steric bulk, and high lipophilicity allows for the fine-tuning of molecular properties to an extent that is difficult to achieve with other functional groups. As exemplified by this compound, the CF₃ group profoundly influences chemical reactivity and provides a gateway to a vast array of synthetic transformations. For researchers in drug discovery and development, a deep understanding of the role of the trifluoromethyl group is essential for the rational design of new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Tejle Chemicals. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
The Trifluoromethyl Group: Enhancing Drug Efficacy Through Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
This compound. PubChem. [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]
-
The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. SpectraBase. [Link]
-
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. ChemBK. [Link]
-
Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. [Link]
-
This compound. PubChemLite. [Link]
-
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
The Convergent Electron Sink: A Technical Guide to the Electronic Effects of the Nitro Group in 4'-Nitro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4'-Nitro-2,2,2-trifluoroacetophenone presents a compelling case study in physical organic chemistry, where the potent electronic effects of two distinct electron-withdrawing groups, the nitro (NO₂) and the trifluoroacetyl (COCF₃), converge to profoundly influence the reactivity and properties of an aromatic system. This technical guide provides an in-depth analysis of the inductive and resonance effects at play within this molecule. We will explore the theoretical underpinnings of these electronic perturbations, predict their spectroscopic signatures, and outline robust experimental and computational methodologies for their validation. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical environment of this and structurally related molecules in fields such as medicinal chemistry, materials science, and synthetic methodology development.
Introduction: A Molecule of pronounced Electron Deficiency
4'-Nitro-2,2,2-trifluoroacetophenone is a disubstituted benzene derivative characterized by an exceptionally electron-deficient aromatic ring. This property arises from the synergistic action of a strongly deactivating para-nitro group and a trifluoroacetyl group. The trifluoromethyl (CF₃) moiety is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I).[1] The nitro group also exerts a powerful electron-withdrawing influence through both a negative inductive effect (-I) and a negative resonance effect (-M or -R).[2] The combination of these forces makes the aromatic ring highly susceptible to nucleophilic attack and deactivates it towards electrophilic aromatic substitution.[3] Understanding the interplay of these electronic effects is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential applications.
Caption: Inductive electron withdrawal in 4'-nitro-2,2,2-trifluoroacetophenone.
Resonance Effects (-M)
Resonance or mesomeric effects involve the delocalization of π-electrons across the molecule. [2]
-
Trifluoroacetyl Group: The carbonyl group of the trifluoroacetyl moiety can participate in resonance with the aromatic ring, withdrawing π-electron density.
-
Nitro Group: The nitro group is a classic example of a -M group. The π-system of the nitro group can delocalize electrons from the aromatic ring, particularly from the ortho and para positions. This delocalization is a major contributor to the deactivation of the ring towards electrophilic attack. [4] The para-positioning of the nitro group relative to the trifluoroacetyl group is significant. Both groups work in concert to withdraw electron density from the same π-system, creating a highly polarized molecule.
Caption: Key resonance contributors illustrating π-electron withdrawal. (Note: Image generation for chemical structures is not supported in this format. The DOT script provides a template for visualization).
Quantitative Assessment: The Hammett Equation
The Hammett equation provides a quantitative means to assess the electronic effect of substituents on the reactivity of aromatic compounds. [5]The equation is given by:
log(K/K₀) = σρ
or
log(k/k₀) = σρ
where K/k and K₀/k₀ are the equilibrium or rate constants for the substituted and unsubstituted reactions, respectively, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The σ value quantifies the electronic influence of a substituent.
| Substituent | σ_para | σ_meta |
| -NO₂ | 0.78 [6] | 0.71 [6] |
| -CF₃ | 0.54 | 0.43 |
| -COCH₃ | 0.50 | 0.38 |
Table 1: Selected Hammett Substituent Constants.
Spectroscopic Manifestations of Electronic Effects
The profound electronic perturbations in 4'-nitro-2,2,2-trifluoroacetophenone are expected to be clearly observable in its spectroscopic data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electron density around them.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the trifluoroacetyl group is expected to be significantly deshielded (shifted downfield) due to the strong inductive effect of the three fluorine atoms.
-
Aromatic Carbons: All aromatic carbons will be shifted downfield compared to benzene due to the overall electron-withdrawing environment. The carbon bearing the nitro group (C4') and the carbon bearing the trifluoroacetyl group (C1') are expected to be the most deshielded. The ortho and meta carbons will also exhibit downfield shifts, with the magnitude influenced by the combined inductive and resonance effects. Based on studies of substituted acetophenones, the chemical shifts can be predicted, although the synergistic effect of the two strong withdrawing groups may lead to deviations from simple additivity. [8][9]
Carbon Position Predicted ¹³C Chemical Shift (ppm vs. TMS) Rationale C=O 180 - 190 Strong deshielding by -CF₃ group. C-CF₃ 115 - 125 (quartet) Direct attachment to fluorine atoms. C1' ~140 Attachment to electron-withdrawing COCF₃. C2', C6' ~130 Influence of both substituents. C3', C5' ~125 Influence of both substituents. | C4' | ~150 | Attachment to electron-withdrawing NO₂ group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4'-Nitro-2,2,2-trifluoroacetophenone.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
-
Carbonyl Stretch (ν_C=O): The C=O stretching frequency in ketones is typically found around 1715 cm⁻¹. In 4'-nitro-2,2,2-trifluoroacetophenone, the strong inductive effect of the trifluoromethyl group is expected to increase the frequency of the carbonyl stretch, shifting it to a higher wavenumber (likely >1720 cm⁻¹).
-
Nitro Group Stretches (ν_NO₂): Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds. These are expected in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). [8]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions in 4'-nitro-2,2,2-trifluoroacetophenone will be influenced by the extended conjugation and the presence of chromophores.
-
π → π Transitions:* The conjugated system of the aromatic ring and the carbonyl group will give rise to intense π → π* transitions. The presence of the nitro group will likely cause a bathochromic (red) shift of the primary absorption band compared to trifluoroacetophenone.
-
n → π Transitions:* The carbonyl group also allows for a weaker n → π* transition, which is expected at a longer wavelength. [10]The strong electron-withdrawing nature of the substituents will influence the energies of the molecular orbitals, and thus the wavelengths of these transitions. [11]
Experimental and Computational Validation
The predictions outlined above can be validated through a combination of experimental and computational methods.
Experimental Protocols
-
Synthesis: 4'-Nitro-2,2,2-trifluoroacetophenone can be synthesized via the Friedel-Crafts acylation of nitrobenzene with trifluoroacetic anhydride or trifluoroacetyl chloride, using a suitable Lewis acid catalyst.
-
Spectroscopic Analysis:
-
NMR: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
IR: Acquire the IR spectrum using KBr pellet or as a thin film.
-
UV-Vis: Record the UV-Vis spectrum in a non-polar solvent like hexane and a polar solvent like ethanol to observe any solvatochromic shifts.
-
-
Reactivity Studies:
-
Hammett Analysis: Conduct a kinetic study of a reaction sensitive to electronic effects (e.g., hydrolysis of a related ester or the rate of a nucleophilic aromatic substitution) with a series of para-substituted 2,2,2-trifluoroacetophenones to experimentally determine a Hammett plot and the ρ value for the reaction.
-
Caption: Experimental workflow for the characterization of 4'-nitro-2,2,2-trifluoroacetophenone.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of the molecule.
-
Geometry Optimization: Perform a geometry optimization of the ground state of 4'-nitro-2,2,2-trifluoroacetophenone using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Electronic Property Calculation:
-
Calculate molecular orbital energies (HOMO, LUMO) and generate molecular orbital plots to visualize electron distribution.
-
Compute Natural Bond Orbital (NBO) charges to quantify the charge distribution on each atom.
-
Generate an electrostatic potential map to visualize the electron-rich and electron-deficient regions of the molecule.
-
-
Spectroscopic Prediction:
-
Calculate NMR chemical shifts and compare them with experimental data.
-
Compute vibrational frequencies to aid in the assignment of the experimental IR spectrum.
-
Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and compare them with the experimental UV-Vis spectrum.
-
Caption: Computational chemistry workflow for analyzing electronic effects.
Conclusion
4'-Nitro-2,2,2-trifluoroacetophenone serves as an exemplary model for understanding the powerful and synergistic electronic effects of strongly deactivating substituents in aromatic systems. The convergent inductive and resonance withdrawal by the para-nitro and trifluoroacetyl groups creates a unique electronic landscape that dictates its chemical behavior and spectroscopic properties. The methodologies and theoretical frameworks presented in this guide provide a comprehensive approach for researchers to investigate and harness the properties of this and other highly functionalized aromatic molecules in the pursuit of novel chemical entities and materials.
References
-
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1489-1500. [Link]
-
Rahimi, M., Jamehbozorgi, S., Chermette, H., Ghiasi, R., & Poor Kalhor, M. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications, 1(5), 411-418. [Link]
-
Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418. [Link]
-
Wentworth, W. E., & Chen, E. (1967). Experimental determination of the electron affinity of several aromatic aldehydes and ketones. The Journal of Physical Chemistry, 71(6), 1929-1931. [Link]
-
Wikipedia contributors. (2024, January 5). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Krygowski, T. M., & Stępień, B. T. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(16), 7695-7705. [Link]
-
Otsuka, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4626-4634. [Link]
-
Wikipedia contributors. (2023, December 16). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Imori, S., et al. (2021). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]
-
Politzer, P., & Murray, J. S. (2002). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 67(15), 5324-5327. [Link]
-
Otsuka, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]
-
Bhat, R. H., et al. (2025). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of Hammett constants (s para) of various functional groups. [Link]
-
Science.gov. (n.d.). Hammett substituent constants: Topics. [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]
-
Krygowski, T. M., & Zachara, J. E. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]
-
SpectraBase. (n.d.). 6-CHLOROPERFLUOROHEXYL(TRIFLUOROMETHYL)KETONE. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. [Link]
-
ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with... [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional... [Link]
-
Walker, E. A., & Young, J. R. (1957). 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 2041-2045. [Link]
-
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
-
Chegg.com. (2016). Solved Trifluoromethyl(CF₃) and nitro(NO₂) groups are the... [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:... [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
-
Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441. [Link]
-
Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). (PDF) Chemical Review and Letters Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]
-
Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. [Link]
-
Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction. [Link]
-
YouTube. (2023). Chemistry Applications of FT-IR | Free Webinar | Infrared Spectroscopy. [Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust Friedel-Crafts acylation procedure, addressing the inherent challenges of acylating a strongly deactivated aromatic ring. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and methods for product characterization and purification.
Introduction and Scientific Context
This compound (TFNA) is a key building block in organic synthesis. The presence of a trifluoromethyl group (-CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group (-NO₂) serves as a versatile functional handle, readily converted into an amine for further derivatization or utilized directly as a pharmacophore in various therapeutic agents[1][2].
The synthesis of TFNA is most commonly approached via the Friedel-Crafts acylation of nitrobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA)[3][4]. This electrophilic aromatic substitution, however, presents a significant challenge. The nitro group is a powerful electron-withdrawing and deactivating substituent, which severely reduces the nucleophilicity of the aromatic ring, making it resistant to attack by the electrophilic acylium ion[3][5]. This guide outlines a protocol designed to overcome this reactivity barrier through the use of a potent Lewis acid catalyst and carefully controlled reaction conditions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) coordinates with trifluoroacetic anhydride (TFAA) to generate a highly reactive trifluoroacylium ion (CF₃CO⁺).
-
Nucleophilic Attack: The π-electron system of the nitrobenzene ring attacks the electrophilic trifluoroacylium ion. This step is the rate-determining step and is particularly slow due to the deactivating effect of the nitro group. The attack occurs preferentially at the meta position, but under forcing conditions, the para product can be obtained.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to regenerate the aromatic ring, yielding the final product, this compound.
-
Catalyst Complexation: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required, as it is not regenerated during the reaction[4]. An aqueous workup is necessary to hydrolyze this complex and isolate the product.
Caption: Mechanism of the Friedel-Crafts acylation of nitrobenzene.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Purity | Supplier | Notes |
| Nitrobenzene | 98-95-3 | 123.11 | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | ≥99% | Sigma-Aldrich | Corrosive, reacts violently with water.[6] |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | ≥99.9% | Sigma-Aldrich | Moisture sensitive. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Sigma-Aldrich | Use dry solvent. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | ~37% | Fisher Scientific | Corrosive. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Granular | VWR | For drying. |
| Silica Gel | 63231-67-4 | - | 60 Å, 230-400 mesh | Sorbent Technologies | For chromatography. |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Thermometer
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Critical Safety Precautions
This protocol must be performed inside a certified chemical fume hood by trained personnel.
-
Trifluoroacetic Anhydride (TFAA): Extremely corrosive and causes severe skin burns and eye damage.[7] It is harmful if inhaled and reacts violently with water.[8][9] Always wear a full face shield, chemical-resistant apron, and elbow-length PVC gloves.[10] Handle under an inert atmosphere.[6]
-
Aluminum Chloride (Anhydrous): Reacts vigorously with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment (glovebox or under a positive pressure of inert gas).
-
Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia. Avoid all contact and use appropriate personal protective equipment (PPE), including nitrile gloves.
-
Reaction Quenching: The quenching of the reaction mixture with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in an ice bath within the fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser connected to a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, 60 mL) followed by anhydrous aluminum chloride (1.2 equivalents). Stir the suspension under a positive nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylating agent complex.
-
Substrate Addition: In a separate flask, dissolve nitrobenzene (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon consumption of the nitrobenzene starting material.
-
Work-up (Quenching): Once complete, cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and concentrated HCl (50 mL). Caution: Highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure this compound as a solid.
Caption: Experimental workflow for the synthesis of TFNA.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques. The expected data are summarized below.
| Technique | Expected Results for this compound |
| Appearance | Yellowish solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (d, 2H, J ≈ 8.8 Hz, Ar-H ortho to NO₂) δ ~8.2 (d, 2H, J ≈ 8.8 Hz, Ar-H ortho to C=O) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~180 (q, ¹JCF ≈ 35 Hz, C=O) δ ~151 (Ar-C) δ ~135 (Ar-C) δ ~130 (Ar-C) δ ~124 (Ar-C) δ ~116 (q, ²JCF ≈ 292 Hz, CF₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -72 (s, 3F) |
| IR Spectroscopy (ATR, cm⁻¹) | ~1720 (strong, C=O stretch) ~1530 (strong, NO₂ asymmetric stretch) ~1350 (strong, NO₂ symmetric stretch) ~1200-1100 (very strong, C-F stretches) |
| Mass Spec. (EI) | m/z = 219.01 (M⁺)[11] |
Note: Predicted NMR shifts are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (hydrolyzed AlCl₃). 2. Insufficient reaction time or temperature. 3. Deactivation of catalyst by wet reagents/solvent. | 1. Use fresh, anhydrous AlCl₃ from a newly opened bottle. 2. Increase reflux time and monitor reaction progress carefully. 3. Ensure all glassware, solvents, and reagents are scrupulously dried. |
| Formation of meta-isomer | The nitro group is strongly meta-directing. | While the para-product is often reported, formation of the meta-isomer is electronically favored. Purification by column chromatography is essential to separate isomers. |
| Incomplete Reaction | Strong deactivation by the nitro group. | Consider using a more forcing Lewis acid or a higher reaction temperature. However, this may lead to decomposition. Ensure at least 1.2 equivalents of AlCl₃ are used. |
| Product Decomposition | Harsh workup conditions or excessive heating. | Perform the quench at 0 °C and avoid excessively high temperatures during reflux and purification. |
Conclusion
This application note provides a detailed and reliable protocol for the Friedel-Crafts acylation of nitrobenzene to synthesize this compound. By carefully controlling reaction conditions, employing anhydrous techniques, and adhering to strict safety protocols, researchers can successfully navigate the challenges posed by the deactivated aromatic substrate. The characterization data and troubleshooting guide provided herein serve as a comprehensive resource for the validation and optimization of this important synthetic transformation.
References
- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (2017).
-
Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [Link]
-
SpectraBase. (n.d.). Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nucleophilic addition reactions of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
An Application Guide to the Nucleophilic Addition Reactions of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Introduction: An Electrophile of Special Interest
This compound is a ketone of significant interest in synthetic and medicinal chemistry. Its structure is distinguished by two powerful electron-withdrawing groups: a trifluoromethyl (CF₃) group alpha to the carbonyl and a nitro (NO₂) group at the para position of the phenyl ring.[1][2] This unique electronic arrangement renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to attack by a wide range of nucleophiles.[3]
The trifluoromethyl moiety is a crucial pharmacophore in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4][5] Consequently, trifluoromethyl ketones (TFMKs) are potent reversible inhibitors of various enzymes, such as carboxylesterases, where they act as transition-state analogues.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reactivity of this compound and protocols for its key nucleophilic addition reactions.
Pillar of Reactivity: The Highly Activated Carbonyl Group
The pronounced reactivity of this compound is a direct consequence of the cumulative inductive and resonance effects of its substituents. The CF₃ group exerts a powerful electron-withdrawing inductive effect, while the 4-nitrophenyl group withdraws electron density through both induction and resonance. This synergy drastically reduces the electron density at the carbonyl carbon, enhancing its partial positive charge and making it an exceptionally "hard" and reactive electrophilic center.
The general mechanism for nucleophilic addition involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate, which is then typically protonated during aqueous workup to yield the final alcohol product.
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. The high electrophilicity of this compound makes it an excellent substrate for such transformations.
Grignard Reaction: Synthesis of Tertiary Alcohols
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone, yielding a tertiary alcohol upon workup.[6] This reaction is highly effective for creating sterically hindered alcohols.
Causality Behind the Protocol:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[7] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Slow Addition: The reaction is often exothermic. Slow, dropwise addition of the ketone to the Grignard reagent (or vice-versa) at a reduced temperature (e.g., 0 °C) helps control the reaction rate and minimize side reactions.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. Addition of an acid like aqueous HCl or NH₄Cl is necessary to protonate the alkoxide and dissolve the magnesium salts.
Protocol: Synthesis of 1-(4-Nitrophenyl)-2,2,2-trifluoro-1-phenyl-ethanol
-
Apparatus Setup: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, place 1.2 equivalents of phenylmagnesium bromide (e.g., 1.0 M solution in THF).
-
Ketone Addition: Dissolve 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF). Transfer this solution to the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Add the ketone solution dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent, solubilizes reagents. |
| Temperature | 0 °C to Room Temp. | Controls exothermicity, then ensures completion. |
| Workup | Sat. aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide. |
| Expected Product | Tertiary Alcohol | C-C bond formation via nucleophilic addition. |
Reformatsky Reaction: Synthesis of β-Hydroxy Esters
The Reformatsky reaction is a classic method that condenses aldehydes or ketones with α-halo esters using metallic zinc to produce β-hydroxy esters.[8][9] The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less reactive than Grignard reagents, preventing self-condensation of the ester.[10]
Protocol: Synthesis of Ethyl 3-hydroxy-3-(4-nitrophenyl)-4,4,4-trifluorobutanoate
-
Zinc Activation: Place 1.5 equivalents of zinc dust in an oven-dried flask under an inert atmosphere. Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF and heating gently until gas evolution ceases, then cool.
-
Reagent Formation & Reaction: To the activated zinc suspension, add a solution of 1.0 equivalent of this compound and 1.2 equivalents of ethyl bromoacetate in anhydrous THF.
-
Initiation: Gently warm the mixture (e.g., to ~40-50 °C) to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Completion: After the initial exotherm subsides, continue stirring at reflux for 1-2 hours until the ketone is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and pour it into a cold, saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.
Carbon-Oxygen Double Bond Transformation
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for converting ketones into alkenes.[11][12] It utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force of the reaction.[13][14] The enhanced reactivity of trifluoromethyl ketones makes them excellent substrates for this transformation.[15]
Protocol: Synthesis of 1-(1-Methylene-2,2,2-trifluoroethyl)-4-nitrobenzene
-
Ylide Preparation:
-
In an oven-dried, inert-atmosphere flask, suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add 1.05 equivalents of a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the deep red or orange ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Ketone:
-
Dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Add the ketone solution dropwise to the ylide suspension at 0 °C. The characteristic color of the ylide will fade upon reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
-
Workup and Purification:
-
Quench the reaction with a small amount of water.
-
Reduce the solvent volume in vacuo.
-
Add diethyl ether or hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture, collecting the filtrate.
-
Wash the filtrate with water, dry over Na₂SO₄, and concentrate.
-
Purify the crude alkene product via column chromatography.
-
| Parameter | Condition/Value | Rationale |
| Ylide | Methylenetriphenylphosphorane | Non-stabilized ylide for introducing a =CH₂ group. |
| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the phosphonium salt. |
| Driving Force | Formation of Ph₃P=O | The very strong P=O bond makes the reaction irreversible. |
| Expected Product | Terminal Alkene | Direct replacement of the carbonyl oxygen with a methylene group. |
Conclusion
This compound serves as a highly versatile and reactive building block for organic synthesis. The strong electron-withdrawing nature of both the trifluoromethyl and 4-nitrophenyl groups activates its carbonyl center for a range of nucleophilic addition reactions. As demonstrated, this substrate readily undergoes classic C-C bond-forming reactions like the Grignard and Reformatsky reactions, as well as olefination via the Wittig reaction. The protocols and principles outlined in this guide provide a robust framework for researchers to utilize this powerful intermediate in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.
References
-
The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA. Available at: [Link]
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available at: [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]
-
Development of an Asymmetric Acetate Aldol Reaction with a Trifluoromethyl Ketone. ACS Publications. Available at: [Link]
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Publications. Available at: [Link]
-
Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]
-
The Reaction of Trifluoromethyl Ketones and Trialkylphosphines. ACS Publications. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Reformatsky (Reformatskii) Reaction. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reformatsky reaction. Wikipedia. Available at: [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]
-
Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. ACS Publications. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. PubMed. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
WITTIG REACTION. PHARMD GURU. Available at: [Link]
-
20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α,α,α-Trifluoromethylamines by the Copper-Catalyzed Nucleophilic Addition of Diorganozinc Reagents to Imines. Semantic Scholar. Available at: [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. Available at: [Link]
-
2.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reformatsky (Reformatskii) Reaction [drugfuture.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. pharmdguru.com [pharmdguru.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Selective Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone using Sodium Borohydride
Introduction: The Strategic Importance of Fluorinated Alcohols
The synthesis of fluorinated organic molecules is a cornerstone of modern pharmaceutical and agrochemical development. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The reduction of trifluoromethyl ketones to their corresponding alcohols is a critical transformation, yielding chiral building blocks for more complex molecular architectures. This application note provides a comprehensive guide to the selective reduction of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone to 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol using sodium borohydride (NaBH₄), a mild and versatile reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline methods for the characterization of the final product.
Mechanistic Insights: Taming a Highly Electrophilic Carbonyl
The reduction of a ketone to a secondary alcohol by sodium borohydride is a classic example of nucleophilic addition.[3][4] The reaction proceeds in two main stages: the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex, followed by protonation of the resulting alkoxide.
dot digraph "Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12];
// Reactants ketone [label=<
this compound
];
nabh4 [label=<
NaBH₄ (Source of H⁻)
];
// Intermediate alkoxide [label=<
Alkoxide Intermediate
];
// Product alcohol [label=<
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
];
// Solvent solvent [label="CH₃OH (Methanol)"];
// Arrows and Labels ketone -> alkoxide [label="1. Nucleophilic Attack (Hydride Transfer)"]; nabh4 -> ketone [style=invis]; alkoxide -> alcohol [label="2. Protonation"]; solvent -> alkoxide [style=invis]; } } Caption: General mechanism of ketone reduction by sodium borohydride.
The presence of both a trifluoromethyl group and a nitro group on the aromatic ring significantly influences the reactivity of the carbonyl carbon. Both are potent electron-withdrawing groups, which inductively pull electron density away from the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack by the hydride ion.[5] This enhanced electrophilicity generally leads to a faster reaction rate compared to ketones with electron-donating or less electron-withdrawing substituents.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 58808-61-0 | 219.12 | 5.0 | 1.096 g |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | 0.057 g |
| Methanol (CH₃OH), anhydrous | 67-56-1 | 32.04 | - | 25 mL |
| Dichloromethane (CH₂Cl₂), ACS grade | 75-09-2 | 84.93 | - | 50 mL |
| Deionized water (H₂O) | 7732-18-5 | 18.02 | - | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | As needed (for quench) |
Procedure
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Steps start [label="Start: Prepare Reagents"]; dissolve [label="Dissolve Ketone in Methanol"]; cool [label="Cool to 0°C in an Ice Bath"]; add_nabh4 [label="Portion-wise Addition of NaBH₄"]; react [label="Stir at 0°C for 30 min, then at RT for 2 hours"]; quench [label="Quench with 1 M HCl"]; extract [label="Extract with Dichloromethane"]; wash [label="Wash Organic Layer with Water"]; dry [label="Dry with Anhydrous MgSO₄"]; filter [label="Filter and Concentrate"]; product [label="Isolate Crude Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow start -> dissolve; dissolve -> cool; cool -> add_nabh4; add_nabh4 -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> filter; filter -> product; } } Caption: Workflow for the reduction of the trifluoromethyl ketone.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.096 g (5.0 mmol) of this compound in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of Reducing Agent: Carefully add 0.057 g (1.5 mmol) of sodium borohydride to the cooled solution in small portions over 5-10 minutes. Note: The addition is exothermic and may cause bubbling. A slow, portion-wise addition is crucial to maintain temperature control.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 30 minutes. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The product alcohol will have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride until the bubbling ceases.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add 25 mL of deionized water and 25 mL of dichloromethane. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with 25 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, which should be a light yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Analytical Characterization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the product.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.36 – 8.19 (m, 2H): Aromatic protons ortho to the nitro group.
-
δ 7.85 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the nitro group.
-
δ 5.45 (q, J = 7.0 Hz, 1H): The methine proton (CH-OH), split into a quartet by the adjacent trifluoromethyl group.
-
δ 6.50 (br s, 1H): The hydroxyl proton (-OH). The chemical shift of this peak is variable and depends on concentration and solvent.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 150.50, 149.17, 138.99, 130.30, 123.69: Aromatic carbons.
-
δ 128.80 – 120.35 (q, J = 283.4 Hz): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms.
-
δ 67.19 (q, J = 31.4 Hz): The methine carbon (CH-OH), also a quartet due to coupling with the fluorine atoms.[6]
-
-
¹⁹F NMR (377 MHz, DMSO-d₆):
-
δ -79.08 (d, J = 6.7 Hz): A single doublet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, split by the adjacent methine proton.[6]
-
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄):
-
Hazards: Flammable solid, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7] Reacts with water to produce flammable hydrogen gas.
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Handle in a fume hood and keep away from water and sources of ignition.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents. Keep the container tightly sealed.
-
-
This compound:
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Handling: Use with adequate ventilation and avoid generating dust. Wear appropriate PPE.
-
-
Solvents (Methanol and Dichloromethane):
-
Hazards: Both are volatile and flammable. Methanol is toxic, and dichloromethane is a suspected carcinogen.
-
Handling: Handle in a fume hood and avoid inhalation of vapors and skin contact.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent, low temperature, or short reaction time. | Add a slight excess of NaBH₄, ensure the reaction is stirred for the recommended duration, and allow it to warm to room temperature. |
| Low Yield | Inefficient extraction, loss during workup, or side reactions. | Ensure complete extraction with dichloromethane, careful handling during transfers, and maintain proper temperature control. |
| Product Contamination | Incomplete reaction or inefficient purification. | Monitor the reaction by TLC to ensure completion. Recrystallize the crude product for higher purity. |
Conclusion
The reduction of this compound with sodium borohydride is an efficient and reliable method for the synthesis of the corresponding fluorinated alcohol. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups activates the carbonyl group towards hydride attack, facilitating a smooth reaction under mild conditions. The detailed protocol and characterization data provided in this application note will be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the preparation of this important building block for further synthetic endeavors.
References
-
Supporting Information for "Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis". The Royal Society of Chemistry. [Link]
-
Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]
-
Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. SpectraBase. [Link]
-
This compound. PubChem. [Link]
-
2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
-
Sodium Borohydride - Standard Operating Procedure. University of California. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 241127-76-4|2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | C8H4F3NO3 | CID 69566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
Synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol from the corresponding ketone
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol via the reduction of its corresponding ketone, 4'-nitro-2,2,2-trifluoroacetophenone. The primary focus of this guide is the utilization of sodium borohydride (NaBH₄), a mild and selective reducing agent, ideal for this transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical guidance for successful execution.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic scaffolds can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, is a valuable chiral building block, featuring both a trifluoromethyl group and a nitroaromatic moiety. The selective reduction of the ketone functionality in the presence of a nitro group is a key chemical challenge that can be effectively addressed through the judicious choice of reagents and reaction conditions.
This guide will focus on the chemoselective reduction of 4'-nitro-2,2,2-trifluoroacetophenone to the desired secondary alcohol. We will delve into the underlying mechanism of the hydride reduction, provide a step-by-step experimental protocol, and discuss the necessary workup and purification techniques.
Reaction Mechanism: The Nuances of Hydride Transfer
The reduction of a ketone to a secondary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1][2][3] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) serves as a source of hydride ions (H⁻). The highly polarized carbonyl group of the ketone possesses a partially positive carbon atom, making it electrophilic. A hydride ion from the sodium borohydride acts as a nucleophile, attacking this electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen pi bond, leading to the formation of a negatively charged alkoxide intermediate.[2][3]
-
Protonation: In the second step, a protic solvent (such as methanol or ethanol) or a mild acid added during the workup step protonates the alkoxide intermediate. This yields the final secondary alcohol product.[1][2]
A crucial aspect of this synthesis is the chemoselectivity of sodium borohydride. While being a potent reducing agent for aldehydes and ketones, it is generally not strong enough to reduce other functional groups like esters, carboxylic acids, amides, or nitro groups under standard conditions.[1][4][5] This selectivity is pivotal for the successful synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol without affecting the nitro moiety.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the laboratory procedure for the reduction of 4'-nitro-2,2,2-trifluoroacetophenone using sodium borohydride.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4'-nitro-2,2,2-trifluoroacetophenone | C₈H₄F₃NO₃ | 219.12 | 1.0 eq |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 eq |
| Methanol (anhydrous) | CH₃OH | 32.04 | As solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |
| 1 M Hydrochloric Acid | HCl | 36.46 | For workup |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4'-nitro-2,2,2-trifluoroacetophenone in anhydrous methanol. The recommended concentration is approximately 0.2-0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[7]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol.
Advanced Protocol: Asymmetric Synthesis
For applications requiring enantiomerically pure 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, an asymmetric reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones.[8][9][10] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9]
The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which then coordinates to the ketone in a sterically defined manner, leading to a face-selective hydride transfer.[8] This method can yield the desired alcohol with high enantiomeric excess.[9] Researchers requiring stereocontrol should consider this advanced protocol, which necessitates anhydrous conditions and careful handling of air- and moisture-sensitive reagents.[8]
Conclusion
The synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol from its corresponding ketone is a straightforward yet illustrative example of chemoselective reduction in organic synthesis. The use of sodium borohydride provides an efficient and reliable method for this transformation, leveraging its inherent selectivity for carbonyl groups over nitro functionalities. This application note provides a robust protocol and the underlying chemical principles to enable researchers to successfully perform this synthesis and adapt it for their specific needs, including the potential for asymmetric synthesis for the production of chiral building blocks.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491–2498. Retrieved from [Link]
-
Slideshare. (n.d.). 3. NaBH4. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Retrieved from [Link]
-
ResearchGate. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Retrieved from [Link]
-
化源网. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Retrieved from [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
MDPI. (2019, August 2). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Corey (Corey–Bakshi–Shibata; CBS) reduction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. leah4sci.com [leah4sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone in the synthesis of heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone for Heterocyclic Chemistry
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound (CAS: 58808-61-0) emerges as a preeminent starting material in this context.[1] Its structure is a masterful convergence of reactive functionalities: an electrophilic ketone carbonyl, powerfully activated by the adjacent trifluoromethyl group, and a phenyl ring bearing a strong electron-withdrawing nitro group.
This unique electronic profile renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, making the molecule an ideal substrate for a variety of cyclocondensation reactions. It effectively serves as a versatile 1,2-dielectrophilic synthon for the construction of a diverse array of five- and six-membered heterocyclic systems. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic scaffolds, complete with mechanistic insights and detailed experimental protocols designed for reproducibility and scalability.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily centered on its reaction with binucleophilic reagents. The reaction typically initiates with the nucleophilic attack on the highly electrophilic carbonyl carbon, followed by an intramolecular cyclization and a subsequent dehydration or elimination step to yield the final aromatic heterocycle. This strategy provides a direct and efficient pathway to complex molecules from a readily available starting material.
Caption: Core synthetic pathways from the title ketone.
Application 1: Synthesis of Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and highly efficient method for their synthesis.[2][3] this compound serves as a potent 1,3-dicarbonyl equivalent, enabling the regioselective synthesis of pyrazoles bearing both trifluoromethyl and nitrophenyl substituents.
Mechanistic Insight
The reaction proceeds via a cyclocondensation pathway. The more nucleophilic nitrogen of the hydrazine derivative initially attacks the highly electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbon of the trifluoromethyl group (which is rendered susceptible to nucleophilic attack after enolization), or more commonly, the intermediate hydroxylamine undergoes dehydration to form a hydrazone, which then cyclizes and aromatizes. The regioselectivity is generally high, favoring the formation of 3-(trifluoromethyl)-5-(4-nitrophenyl)pyrazoles.[4]
Caption: Generalized mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a solution of this compound (e.g., 10 mmol, 2.19 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 12 mmol, 0.60 g) dropwise with stirring.
-
Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration steps.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Trustworthiness: This washing step is critical to remove residual acetic acid, which can interfere with drying and subsequent characterization.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purify the crude solid by recrystallization from hot ethanol to afford the title compound as a crystalline solid.
-
-
Data:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR | Expect signals for aromatic protons and the pyrazole N-H proton. |
| ¹⁹F NMR | Expect a singlet corresponding to the -CF₃ group. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to C₉H₅F₃N₃O₂. |
Application 2: Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[5][6] It involves the condensation of a ketone, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[7][8][9] this compound is an excellent ketone component for this reaction, leading to thiophenes with a unique substitution pattern.
Mechanistic Insight
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the active methylene compound to form a stable vinylidene intermediate.[5] Subsequently, elemental sulfur adds to the enolate of this intermediate. The resulting sulfur-adduct undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.
Caption: Key stages of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-nitrophenyl)-4-(trifluoromethyl)thiophene-3-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.19 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (11 mmol, 0.35 g) in ethanol (30 mL).
-
Stir the suspension at room temperature and add morpholine (5 mmol, 0.44 g) dropwise using a syringe.
-
Causality: Morpholine acts as a basic catalyst, promoting the initial Knoevenagel condensation without being overly aggressive, which could lead to side reactions.
-
Heat the mixture to a gentle reflux (approx. 78 °C) for 2-3 hours. The reaction mixture will typically turn dark. Monitor by TLC [hexane:ethyl acetate (8:2)].
-
Expertise: Microwave irradiation (e.g., 100 W, 10-15 min) can significantly accelerate this reaction, often leading to cleaner products and higher yields.[5]
-
After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Data:
| Parameter | Expected Value |
| Yield | 65-85% |
| Appearance | Yellow or orange solid |
| ¹H NMR | Expect signals for the ester ethyl group, aromatic protons, and a broad singlet for the -NH₂ protons. |
| IR (cm⁻¹) | Expect characteristic peaks for N-H stretching (~3300-3400), C=O stretching (~1680), and C-NO₂ stretching (~1520, 1350). |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to C₁₄H₁₁F₃N₂O₄S. |
Application 3: Synthesis of Substituted Pyrimidines
Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[10][11] A primary synthetic route involves the condensation of a 1,3-dielectrophile with an N-C-N building block like urea, thiourea, or guanidine.[12][13]
Mechanistic Insight
The synthesis is typically performed under basic conditions. A strong base, such as sodium ethoxide, deprotonates the N-C-N reagent (e.g., thiourea), enhancing its nucleophilicity. The resulting anion attacks the ketone's carbonyl carbon. A subsequent intramolecular cyclization and dehydration cascade affords the pyrimidine ring. The use of this compound provides direct access to pyrimidines containing the valuable trifluoromethyl group at the 4-position.
Experimental Protocol: Synthesis of 6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine-2-thiol
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol (as solvent)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (20 mmol, 0.46 g) in absolute ethanol (40 mL) under an inert atmosphere (N₂ or Argon) in a three-neck flask.
-
Causality: Sodium ethoxide is a strong base required to deprotonate thiourea and drive the condensation. It must be prepared fresh or from a reliable commercial source, as it is moisture-sensitive.
-
To the freshly prepared sodium ethoxide solution, add thiourea (15 mmol, 1.14 g) and stir until dissolved.
-
Add a solution of this compound (10 mmol, 2.19 g) in absolute ethanol (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water (150 mL).
-
Acidify the aqueous solution to pH ~5-6 by the dropwise addition of concentrated hydrochloric acid. This will protonate the pyrimidine-thiolate and cause it to precipitate.
-
Trustworthiness: Careful pH control is essential. Over-acidification can lead to hydrolysis or other side reactions, while insufficient acidification will result in poor product recovery.
-
Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain the pure product.
-
References
-
Thiophene - Wikipedia. Wikipedia. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. National Center for Biotechnology Information (PMC). [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. National Center for Biotechnology Information (PubMed). [Link]
-
This compound. PubChem. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information (PMC). [Link]
-
A BICYCLIC SYSTEM FOR THE SYNTHESIS OF PYRAZOLE. IJNRD. [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
-
synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Gewald reaction - Wikipedia. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. PubChem. [Link]
-
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem. [Link]
-
2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone. PubChem. [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pharmascholars.com [pharmascholars.com]
Einleitung: Die Bedeutung von 4'-Nitro-2,2,2-trifluoracetophenon in der medizinischen Chemie
Anwendungs- und Protokollleitfaden: Derivatisierung von 4'-Nitro-2,2,2-trifluoracetophenon für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die Derivatisierung von 4'-Nitro-2,2,2-trifluoracetophenon. Ziel ist die Erstellung einer diversifizierten Bibliothek von niedermolekularen Verbindungen für das Hochdurchsatz-Screening in der Wirkstoffforschung.
4'-Nitro-2,2,2-trifluoracetophenon ist ein vielseitiges Grundgerüst für die Synthese von biologisch aktiven Verbindungen. Seine chemische Struktur vereint zwei entscheidende Merkmale:
-
Die Trifluormethylketon-Gruppe: Aufgrund der hohen Elektronegativität der Fluoratome ist das Carbonyl-Kohlenstoffatom des Trifluormethylketons ein hochreaktives Elektrophil.[1] Dies ermöglicht eine Vielzahl von nukleophilen Additionsreaktionen und macht Trifluormethylketone zu bekannten Inhibitoren von Serin- und Cysteinproteasen.[1]
-
Die Nitroaromaten-Gruppe: Die Nitrogruppe ist eine stark elektronenziehende Gruppe, die die Reaktivität des aromatischen Rings beeinflusst.[2] Sie kann zu einer Aminogruppe reduziert werden, die dann als "Anker" für weitere Modifikationen durch Kreuzkupplungsreaktionen dient. In der medizinischen Chemie ist die Nitrogruppe in vielen Medikamenten zu finden, kann aber auch mit Toxizitätsproblemen verbunden sein.[3][4][5]
Die Kombination dieser beiden funktionellen Gruppen bietet eine hervorragende Ausgangsbasis für die Erstellung einer chemischen Bibliothek mit einem breiten Spektrum potenzieller biologischer Aktivitäten, von entzündungshemmenden bis hin zu krebsbekämpfenden Eigenschaften.[6][7][8]
Strategien zur Derivatisierung: Von der Reaktion zur Bibliothek
Die Derivatisierung von 4'-Nitro-2,2,2-trifluoracetophenon kann in zwei Hauptphasen unterteilt werden: Modifikationen an der Trifluormethylketon-Gruppe und Modifikationen an der Nitro-Gruppe.
Modifikationen an der Trifluormethylketon-Gruppe
Die hohe Elektrophilie des Ketons ermöglicht eine Reihe von nukleophilen Additions- und Olefinierungsreaktionen.
Die Addition von Nukleophilen an die Carbonylgruppe führt zur Bildung von chiralen tertiären Alkoholen, die als wichtige Bausteine für weitere Synthesen dienen können.[9]
Protokoll 1: Nukleophile Addition von Benzylboronsäure-Pinakolester
Dieses Protokoll beschreibt die Addition von Benzylboronsäure-Pinakolester an 4'-Nitro-2,2,2-trifluoracetophenon, katalysiert durch eine Lewis-Base.[9]
-
Reagenzien und Materialien:
-
4'-Nitro-2,2,2-trifluoracetophenon
-
Benzylboronsäure-Pinakolester
-
1,4-Diazabicyclo[2.2.2]octan (DABCO)
-
Lithiumchlorid (LiCl)
-
Tetrahydrofuran (THF), wasserfrei
-
Argon-Atmosphäre
-
Standard-Glasgeräte für die organische Synthese
-
-
Schritt-für-Schritt-Anleitung:
-
In einem ausgeflammten und unter Argon stehenden Rundkolben werden 4'-Nitro-2,2,2-trifluoracetophenon (1,0 Äquiv.), Benzylboronsäure-Pinakolester (1,2 Äquiv.) und LiCl (1,2 Äquiv.) in wasserfreiem THF gelöst.
-
DABCO (1,5 Äquiv.) wird zu der Lösung gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 24 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständiger Umsetzung wird die Reaktion mit gesättigter wässriger Ammoniumchlorid-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
-
| Reagenz | Molare Äquivalente |
| 4'-Nitro-2,2,2-trifluoracetophenon | 1.0 |
| Benzylboronsäure-Pinakolester | 1.2 |
| DABCO | 1.5 |
| LiCl | 1.2 |
Tabelle 1: Stöchiometrie für die nukleophile Addition.
Begründung der experimentellen Wahl: Die Verwendung von DABCO als Lewis-Base beschleunigt die Reaktion, indem es wahrscheinlich das Lithium-Gegenion koordiniert und das Boronat-Nukleophil reaktiver macht.[9] LiCl wird hinzugefügt, um die Reaktivität weiter zu erhöhen.
Die Horner-Wadsworth-Emmons (HWE)-Reaktion ist eine zuverlässige Methode zur Bildung von C=C-Doppelbindungen, insbesondere zur Synthese von (E)-Alkenen.[10][11]
Protokoll 2: Horner-Wadsworth-Emmons-Olefinierung
-
Reagenzien und Materialien:
-
4'-Nitro-2,2,2-trifluoracetophenon
-
Triethylphosphonoacetat
-
Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl)
-
Tetrahydrofuran (THF), wasserfrei
-
Argon-Atmosphäre
-
-
Schritt-für-Schritt-Anleitung:
-
In einem ausgeflammten und unter Argon stehenden Rundkolben wird NaH (1,1 Äquiv.) in wasserfreiem THF suspendiert und auf 0 °C abgekühlt.
-
Triethylphosphonoacetat (1,1 Äquiv.) wird langsam zugetropft. Die Mischung wird bei 0 °C für 30 Minuten gerührt.
-
Eine Lösung von 4'-Nitro-2,2,2-trifluoracetophenon (1,0 Äquiv.) in wasserfreiem THF wird langsam zugetropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Die Reaktion wird vorsichtig mit Wasser gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
-
Begründung der experimentellen Wahl: Phosphonat-Carbanionen sind nukleophiler als die entsprechenden Phosphor-Ylide, was Reaktionen unter milderen Bedingungen ermöglicht, selbst mit sterisch gehinderten Ketonen.[10]
Abbildung 1: Allgemeiner Mechanismus der Horner-Wadsworth-Emmons-Reaktion.
Modifikationen an der Nitro-Gruppe
Die Reduktion der Nitrogruppe zu einem Amin ist ein entscheidender Schritt, um den aromatischen Ring für weitere Funktionalisierungen zugänglich zu machen.
Die selektive Reduktion der Nitrogruppe in Gegenwart der Ketogruppe kann mit verschiedenen Reagenzien erreicht werden.[12]
Protokoll 3: Selektive Reduktion der Nitrogruppe mit Zinn(II)-chlorid
-
Reagenzien und Materialien:
-
4'-Nitro-2,2,2-trifluoracetophenon
-
Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O)
-
Ethylacetat
-
Ethanol
-
Gesättigte wässrige Natriumbicarbonat-Lösung (NaHCO₃)
-
-
Schritt-für-Schritt-Anleitung:
-
4'-Nitro-2,2,2-trifluoracetophenon (1,0 Äquiv.) wird in Ethylacetat oder Ethanol gelöst.
-
Zinn(II)-chlorid-Dihydrat (3-5 Äquiv.) wird portionsweise zugegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder unter leichtem Erwärmen (50-60 °C) gerührt, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Nach Abkühlen auf Raumtemperatur wird die Mischung vorsichtig mit gesättigter NaHCO₃-Lösung neutralisiert, bis der pH-Wert basisch ist (ca. 8-9).
-
Der entstandene Niederschlag wird durch Filtration über Celite entfernt.
-
Das Filtrat wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das rohe 4'-Amino-2,2,2-trifluoracetophenon zu erhalten.
-
Begründung der experimentellen Wahl: Zinn(II)-chlorid ist ein mildes Reduktionsmittel, das die Nitrogruppe selektiv reduziert, ohne die Trifluormethylketon-Gruppe anzugreifen.[13] Alternative Methoden wie die katalytische Hydrierung mit Pd/C können ebenfalls verwendet werden, bergen aber das Risiko einer gleichzeitigen Reduktion der Ketogruppe.[13]
Nach der Reduktion der Nitrogruppe kann das resultierende Anilin in Buchwald-Hartwig-Kreuzkupplungsreaktionen eingesetzt werden, um eine Vielzahl von Arylaminen zu synthetisieren.[14]
Protokoll 4: Buchwald-Hartwig-Aminierung von 4'-Amino-2,2,2-trifluoracetophenon
-
Reagenzien und Materialien:
-
4'-Amino-2,2,2-trifluoracetophenon (aus Protokoll 3)
-
Arylhalogenid (z.B., 4-Bromtoluol)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Xantphos (oder ein anderer geeigneter Ligand)
-
Natrium-tert-butoxid (NaOtBu)
-
Toluol, wasserfrei
-
Argon-Atmosphäre
-
-
Schritt-für-Schritt-Anleitung:
-
In einem ausgeflammten und unter Argon stehenden Schlenkrohr werden Pd(OAc)₂ (0,02 Äquiv.) und Xantphos (0,04 Äquiv.) in wasserfreiem Toluol gelöst und für 10 Minuten bei Raumtemperatur gerührt.
-
4'-Amino-2,2,2-trifluoracetophenon (1,0 Äquiv.), das Arylhalogenid (1,2 Äquiv.) und NaOtBu (1,4 Äquiv.) werden zugegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung bei 100-110 °C für 12-24 Stunden erhitzt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
-
Abbildung 2: Workflow zur Derivatisierung von 4'-Nitro-2,2,2-trifluoracetophenon.
Protokolle für das biologische Screening
Nach der Synthese und Reinigung der Derivate ist der nächste Schritt die Bewertung ihrer biologischen Aktivität.[15] Das Hochdurchsatz-Screening (HTS) ist eine weit verbreitete Methode, um große Substanzbibliotheken schnell auf ihre Wirkung in biologischen Assays zu testen.[16]
Allgemeine Vorbereitung der Substanzbibliothek
-
Lagerung: Die synthetisierten Verbindungen sollten als Stammlösungen in einem geeigneten Lösungsmittel (z. B. 10 mM in DMSO) bei -20 °C oder -80 °C gelagert werden, um ihre Stabilität zu gewährleisten.
-
Qualitätskontrolle: Vor dem Screening sollte die Reinheit und Identität der Verbindungen mittels LC-MS und ¹H-NMR bestätigt werden.
-
Plattierung: Für das HTS werden die Verbindungen in Mikrotiterplatten (üblicherweise 96- oder 384-Well-Platten) in den gewünschten Konzentrationen vorverdünnt.
Zytotoxizitäts-Assay (MTT-Assay)
Ein initiales Screening auf Zytotoxizität ist entscheidend, um die allgemeine Toxizität der Verbindungen zu bewerten und Konzentrationsbereiche für spezifischere Assays festzulegen.[17][18] Der MTT-Assay ist eine gängige kolorimetrische Methode zur Bestimmung der Zelllebensfähigkeit.[17][19]
Protokoll 5: MTT-Zytotoxizitäts-Assay
-
Materialien:
-
Krebszelllinien (z. B. HeLa, MCF-7) und eine nicht-kanzerogene Zelllinie (z. B. HEK293)
-
Zellkulturmedium, fötales Kälberserum (FCS), Penicillin/Streptomycin
-
96-Well-Zellkulturplatten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Lösungsmittel zum Auflösen der Formazan-Kristalle (z. B. DMSO)
-
Mikroplatten-Lesegerät
-
-
Schritt-für-Schritt-Anleitung:
-
Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium aussäen.[17]
-
Die Platten für 24 Stunden bei 37 °C und 5 % CO₂ inkubieren, damit die Zellen anhaften können.[17]
-
Die Testverbindungen in verschiedenen Konzentrationen (z. B. von 0,1 bis 100 µM) zu den entsprechenden Wells hinzufügen. Lösungsmittelkontrollen (Vehikel) und Positivkontrollen (bekanntes Zytostatikum) einschließen.[17]
-
Die Platten für weitere 48-72 Stunden inkubieren.
-
20 µL der MTT-Lösung zu jedem Well geben und für 3-4 Stunden bei 37 °C inkubieren.[17]
-
Das Medium vorsichtig entfernen und 150 µL DMSO zu jedem Well geben, um die gebildeten Formazan-Kristalle aufzulösen.[17]
-
Die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät messen.[17]
-
Die prozentuale Zelllebensfähigkeit berechnen und die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) aus den Dosis-Wirkungs-Kurven ermitteln.[17]
-
| Zelllinie | Hypothetischer IC₅₀-Wert (µM) - Verbindung X | Hypothetischer IC₅₀-Wert (µM) - Verbindung Y |
| HeLa | 12.5 | 5.2 |
| MCF-7 | 25.1 | 8.9 |
| HEK293 | > 100 | 45.6 |
Tabelle 2: Beispielhafte Darstellung von Zytotoxizitätsdaten.
Enzym-basierte Assays: Kinase- und Protease-Inhibition
Trifluormethylketon-haltige Verbindungen sind vielversprechende Kandidaten für die Hemmung von Kinasen und Proteasen, zwei wichtigen Zielklassen in der Krebstherapie und bei Infektionskrankheiten.[1][20]
Kinase-Assays messen die Fähigkeit einer Verbindung, die Phosphorylierung eines Substrats durch eine bestimmte Kinase zu hemmen.[21][22]
Protokoll 6: Allgemeiner In-vitro-Kinase-Assay (z. B. ADP-Glo™)
-
Prinzip: Dieser Assay misst die Menge an ADP, die während der Kinase-Reaktion produziert wird. Eine geringere ADP-Menge korreliert mit einer höheren Hemmung der Kinase.
-
Schritt-für-Schritt-Anleitung:
-
Die Kinase-Reaktion wird in einer 384-Well-Platte angesetzt. Jeder Well enthält die Kinase, das Substrat, ATP und die Testverbindung in einem geeigneten Puffer.
-
Die Reaktion wird für eine definierte Zeit (z. B. 60 Minuten) bei Raumtemperatur inkubiert.
-
Die ADP-Glo™-Reagenz wird zugegeben, um das verbleibende ATP abzubauen.
-
Das Kinase-Detektionsreagenz wird hinzugefügt, um das produzierte ADP in ATP umzuwandeln, das dann in einer Luziferase-Reaktion zu einem Lichtsignal führt.
-
Die Lumineszenz wird mit einem Plattenleser gemessen.
-
Die prozentuale Hemmung wird berechnet und IC₅₀-Werte werden bestimmt.
-
Protease-Assays verwenden typischerweise ein fluorogenes Substrat, das bei Spaltung durch die Protease ein messbares Fluoreszenzsignal erzeugt.[23]
Protokoll 7: Allgemeiner fluorogener Protease-Assay
-
Prinzip: Ein Peptidsubstrat ist mit einem Fluorophor und einem Quencher markiert. Im intakten Zustand wird die Fluoreszenz durch den Quencher unterdrückt. Nach der Spaltung durch die Protease werden Fluorophor und Quencher getrennt, was zu einem Anstieg der Fluoreszenz führt.[24]
-
Schritt-für-Schritt-Anleitung:
-
Die Protease und die Testverbindung werden in einem geeigneten Puffer in einer 96- oder 384-Well-Platte vorinkubiert.
-
Das fluorogene Substrat wird zugegeben, um die Reaktion zu starten.
-
Die Fluoreszenzintensität wird über die Zeit kinetisch oder als Endpunktmessung mit einem Fluoreszenz-Plattenleser gemessen.
-
Die prozentuale Hemmung wird aus der Reduktion der Reaktionsgeschwindigkeit oder des Endpunktsignals im Vergleich zur Kontrolle ohne Inhibitor berechnet.
-
Die IC₅₀-Werte werden aus den Dosis-Wirkungs-Kurven ermittelt.
-
Abbildung 3: Schematischer Screening-Trichter von der Bibliothek zur Hit-Validierung.
Zusammenfassung und Ausblick
Die Derivatisierung von 4'-Nitro-2,2,2-trifluoracetophenon bietet einen robusten und vielseitigen Ansatz zur Erstellung von Substanzbibliotheken für die Wirkstoffforschung. Durch die gezielte Modifikation sowohl an der Trifluormethylketon- als auch an der Nitro-Gruppe können diverse Moleküle mit einem breiten Spektrum potenzieller biologischer Aktivitäten synthetisiert werden. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das anschließende biologische Screening. Die systematische Anwendung dieser Methoden, von der chemischen Synthese über das Hochdurchsatz-Screening bis hin zur Validierung der "Hits", ist ein entscheidender Schritt auf dem Weg zur Entdeckung neuer therapeutischer Wirkstoffe.
Referenzen
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Verfügbar unter: [Link]
-
Viral Protease Inhibitor Screening Assay Kits. Amerigo Scientific. Verfügbar unter: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Verfügbar unter: [Link]
-
Protease Assay Services. Reaction Biology. Verfügbar unter: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. Verfügbar unter: [Link]
-
Nucleophilic Addition of Benzylboronates to Activated Ketones. PubMed Central. Verfügbar unter: [Link]
-
High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eBioMedicine. Verfügbar unter: [Link]
-
Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. Verfügbar unter: [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Verfügbar unter: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Verfügbar unter: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Verfügbar unter: [Link]
-
Protease Assays - Assay Guidance Manual. NCBI. Verfügbar unter: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Verfügbar unter: [Link]
-
Protease Assay Kits. Biocompare. Verfügbar unter: [Link]
-
Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Verfügbar unter: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Verfügbar unter: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. Verfügbar unter: [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. Verfügbar unter: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Verfügbar unter: [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. Verfügbar unter: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Verfügbar unter: [Link]
-
Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. Verfügbar unter: [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. Verfügbar unter: [Link]
-
Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Verfügbar unter: [Link]
-
Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. ResearchGate. Verfügbar unter: [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. Verfügbar unter: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Verfügbar unter: [Link]
-
Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Verfügbar unter: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Verfügbar unter: [Link]
-
Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Verfügbar unter: [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. Verfügbar unter: [Link]
-
A Novel Intramolecular Horner-Wadsworth-Emmons Reaction: A Simple and General Route to .alpha.-Fluoro-.alpha.,.beta.-unsaturated Diesters. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Verfügbar unter: [Link]
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Verfügbar unter: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Verfügbar unter: [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Verfügbar unter: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Verfügbar unter: [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Verfügbar unter: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Verfügbar unter: [Link]
-
Reduction of nitro compounds. Wikipedia. Verfügbar unter: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Verfügbar unter: [Link]
-
Chemoselectivity in reduction of 3′-nitroacetophenone. Chemistry Stack Exchange. Verfügbar unter: [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijprajournal.com [ijprajournal.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinase Activity Assays [worldwide.promega.com]
- 23. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone as a Key Intermediate for the Synthesis of Novel Anticonvulsant Candidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the utilization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone as a strategic starting material for the synthesis of potential anticonvulsant agents. This document outlines a synthetic pathway involving a Claisen-Schmidt condensation to form a trifluoromethylated chalcone, followed by a cyclization reaction to yield a pyrazoline derivative. The rationale behind the molecular design is discussed, drawing on the known bioisosteric properties of the trifluoromethyl group and the established anticonvulsant activity of chalcone and pyrazoline scaffolds. Detailed, step-by-step protocols for the synthesis and characterization of these compounds are provided, along with safety considerations and data presentation guidelines.
Introduction: The Rationale for Fluorinated Anticonvulsants
The quest for novel anticonvulsant drugs with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (CF3), in particular, is a valuable bioisostere for various functional groups and is known to enhance the potency and bioavailability of many pharmaceuticals.
This compound is a versatile chemical intermediate that incorporates both a trifluoromethyl group and a nitrophenyl moiety. The electron-withdrawing nature of these groups can influence the reactivity of the parent molecule and the biological activity of its derivatives. This guide details a synthetic strategy to leverage this unique starting material for the creation of novel chalcones and their subsequent conversion to pyrazolines, a class of heterocyclic compounds with demonstrated anticonvulsant properties.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material is paramount for successful synthesis and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₄F₃NO₃ | PubChem |
| Molecular Weight | 219.12 g/mol | PubChem |
| CAS Number | 58808-61-0 | PubChem |
| Appearance | Not specified, typically a solid | |
| Solubility | Moderately soluble in organic solvents |
Health and Safety Considerations
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken at all times.
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Synthetic Pathway to a Novel Anticonvulsant Candidate
The proposed synthetic route involves two key steps:
-
Claisen-Schmidt Condensation: Formation of a trifluoromethylated chalcone.
-
Cyclization Reaction: Conversion of the chalcone to a pyrazoline derivative.
Caption: Proposed synthetic workflow.
Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one (A Trifluoromethylated Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% in water)
-
Distilled water
-
Ice bath
Protocol:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add 4-chlorobenzaldehyde to the solution and stir until fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting solid precipitate and wash thoroughly with cold water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified product under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized chalcone.
-
FT-IR: To identify the characteristic functional groups (C=O, C=C, NO₂, C-F).
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Caption: Experimental workflow for chalcone synthesis.
Step 2: Synthesis of 5-(4-chlorophenyl)-3-(4-nitrophenyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrazole (A Pyrazoline Derivative)
This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate to form a pyrazoline derivative.
Materials:
-
(E)-1-(4-nitrophenyl)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (a slight excess, e.g., 1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone in ethanol or glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
Dry the purified product under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the purified pyrazoline.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the pyrazoline ring formation and the overall structure.
-
FT-IR: To observe the disappearance of the C=O stretch and the appearance of N-H and C=N stretches.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
Anticonvulsant Activity Screening (Conceptual)
The synthesized pyrazoline derivative can be screened for its anticonvulsant activity using established animal models. The Maximal Electroshock (MES) test is a commonly used primary screening method to identify compounds effective against generalized tonic-clonic seizures.
MES Test Principle: The MES test induces a generalized seizure in rodents by applying a brief electrical stimulus to the brain. Anticonvulsant drugs can prevent or reduce the duration of the tonic hindlimb extension phase of the seizure.
General Protocol Outline:
-
Animal Model: Typically mice or rats.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Induction: After a specific time interval, an electrical stimulus is delivered via corneal or ear electrodes.
-
Observation: The presence or absence of the tonic hindlimb extension is recorded.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is determined.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel, fluorinated heterocyclic compounds with potential anticonvulsant activity. The synthetic pathway outlined in these application notes, involving a Claisen-Schmidt condensation followed by pyrazoline formation, provides a clear and adaptable framework for the development of new drug candidates. The incorporation of the trifluoromethyl group is a key design element aimed at enhancing the pharmacological properties of the final compounds. Further derivatization and biological evaluation are warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- Journal of Chemical and Pharmaceutical Research, 2013, 5(10): 450-454. Synthesis and anticonvulsant activity of some chalcone derivatives. [Link: https://www.jocpr.
- Beyhan, N., Kocyigit-Kaymakcioglu, B., Gümrü, S., & Aricioglu, F. (2013). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. Medicinal Chemistry Research, 22(7), 3183–3191. [Link: https://core.ac.uk/download/pdf/82008776.pdf]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023, October 29). Claisen–Schmidt condensation. [Link: https://en.wikipedia.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Application Notes & Protocols: Leveraging 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone for the Development of Novel Anti-Inflammatory Agents
Introduction: The Therapeutic Promise of a Fluorinated Scaffold
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The clinical need for safer and more effective anti-inflammatory therapeutics remains a significant challenge, driving the exploration of novel chemical scaffolds.
This document outlines the strategic application of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (CAS: 58808-61-0) as a foundational scaffold for the discovery of next-generation anti-inflammatory agents.[2][3] The core of this strategy lies in the unique properties of the trifluoromethyl ketone (TFMK) moiety. TFMKs are potent electrophiles due to the strong electron-withdrawing nature of the fluorine atoms. This characteristic enables them to act as highly effective, often reversible, inhibitors of serine and cysteine proteases—enzyme classes deeply implicated in inflammatory cascades.[4][5] By forming stable hemiketal or hemithioketal adducts with active site residues, TFMK-containing compounds can achieve potent and specific enzyme inhibition.[4][6]
This guide provides a comprehensive framework for researchers, detailing the proposed mechanism of action, synthetic derivatization strategies, and a complete suite of in vitro and in vivo protocols to systematically evaluate the anti-inflammatory potential of compounds derived from this promising scaffold.
Part 1: The Mechanistic Rationale - Targeting Key Inflammatory Hubs
The development of derivatives from the this compound scaffold is predicated on their potential to modulate critical signaling pathways that orchestrate the inflammatory response. The primary hypothesis is that the TFMK warhead can be directed to inhibit key enzymes within these pathways, while modifications to the phenyl ring will dictate specificity and pharmacokinetic properties.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[9] This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes like COX-2.[10] Inhibition of upstream proteases or kinases in this pathway is a prime strategy for anti-inflammatory drug development.
Caption: The canonical NF-κB signaling pathway, a primary target for anti-inflammatory agents.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to cellular responses.[11] The three major MAPK subfamilies—ERK, JNK, and p38—are activated by a tiered cascade of kinases (MAP3K → MAP2K → MAPK).[12][13] In the context of inflammation, MAPKs regulate the synthesis of inflammatory mediators and can also activate transcription factors, such as AP-1, which work in concert with NF-κB.[14] The p38 MAPK pathway, in particular, is a well-validated target for controlling cytokine production.
Caption: The generalized Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The Cyclooxygenase-2 (COX-2) Pathway
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[15] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[16][17] The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, as they reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19]
Part 2: Experimental Framework for Drug Discovery
This section provides a systematic, multi-stage workflow for synthesizing and evaluating novel anti-inflammatory agents derived from the this compound scaffold.
Caption: A systematic workflow for anti-inflammatory drug discovery.
Protocol 1: Synthesis of a Candidate Library
Objective: To create a diverse library of compounds by modifying the starting scaffold. A key strategic modification is the reduction of the nitro group to a versatile amine, which can then be acylated to introduce a wide range of substituents.
Rationale: The nitro group is a synthetic precursor to a highly reactive aniline functional group. This amine can be readily coupled with various carboxylic acids or sulfonyl chlorides to explore the structure-activity relationship (SAR) around the phenyl ring, aiming to enhance potency and selectivity.
Step A: Reduction of 4-Nitro Group to 4-Amino Group
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 70-80°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product, 1-(4-aminophenyl)-2,2,2-trifluoroethanone, by flash column chromatography to yield the desired aniline intermediate.
Step B: Parallel Amide Synthesis
-
Array Setup: In parallel reaction vials, dispense the 1-(4-aminophenyl)-2,2,2-trifluoroethanone intermediate (1.0 eq).
-
Reagent Addition: To each vial, add a unique carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Reaction: Stir the vials at room temperature for 12-18 hours.
-
Quench & Purify: Quench the reactions with water and extract with an appropriate organic solvent. The resulting crude amides can be purified using parallel flash chromatography or preparative HPLC to yield the final library of test compounds.
Protocol 2: In Vitro Screening in LPS-Stimulated Macrophages
Objective: To perform a primary screen to identify compounds that inhibit the production of key inflammatory mediators.
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), triggering a robust inflammatory response.[20][21] This cell-based assay is a highly relevant and widely used model to assess the anti-inflammatory potential of new chemical entities.[22][23]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the synthesized test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone, 10 µM).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[21]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant for analysis.
-
Readout 1 - Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate in the dark for 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Readout 2 - Cytokine Measurement (ELISA):
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[24]
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Table 1: Example In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | Scaffold Moiety | NO Production IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) | IL-6 Release IC₅₀ (µM) |
|---|---|---|---|---|
| Parent | 4-Nitrophenyl | > 100 | > 100 | > 100 |
| Cmpd-01 | 4-(Benzoylamino)phenyl | 15.2 ± 1.8 | 25.6 ± 3.1 | 30.1 ± 4.5 |
| Cmpd-02 | 4-(Furoylamino)phenyl | 5.8 ± 0.7 | 8.1 ± 1.1 | 11.5 ± 2.3 |
| Cmpd-03 | 4-(Thiophene-2-carboxamido)phenyl | 2.1 ± 0.3 | 3.5 ± 0.5 | 4.9 ± 0.8 |
| Dexamethasone | (Positive Control) | 0.9 ± 0.1 | 0.5 ± 0.08 | 0.7 ± 0.1 |
Data are represented as mean ± SD from three independent experiments.
Protocol 3: COX-1/COX-2 Isoform Selectivity Assay
Objective: To determine if lead compounds selectively inhibit the COX-2 enzyme over the COX-1 isoform.
Rationale: Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[17][18] This assay is critical for profiling the mechanism of action of promising hits.
Methodology:
-
Assay Platform: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050). These kits typically provide purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Procedure: Perform the assay according to the manufacturer's protocol. In brief:
-
Incubate the respective enzyme (COX-1 or COX-2) with heme and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The reaction produces Prostaglandin G₂, which is then reduced, and the resulting Prostaglandin H₂ is measured via a colorimetric reaction.
-
-
Controls: Include a non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.
-
Data Analysis: Calculate IC₅₀ values for both COX-1 and COX-2 inhibition. The COX-2 Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Table 2: Example COX-2 Selectivity Profile for a Lead Compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Cmpd-03 | 85.4 | 4.1 | 20.8 |
| Ibuprofen | 12.1 | 25.5 | 0.47 |
| Celecoxib | > 150 | 0.8 | > 187 |
Protocol 4: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of a lead candidate in an acute, localized model of inflammation.
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening anti-inflammatory drugs.[25][26] It assesses a compound's ability to reduce edema formation, a cardinal sign of inflammation.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
Group 3-5: Test Compound (e.g., Cmpd-03 at 10, 30, and 100 mg/kg, oral)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) at each time point relative to the baseline.
-
Calculate the Percentage Inhibition of Edema using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Table 3: Example In Vivo Efficacy in Rat Paw Edema Model (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.09 | - |
| Indomethacin | 10 | 0.31 ± 0.05 | 63.5% |
| Cmpd-03 | 10 | 0.62 ± 0.07 | 27.1% |
| Cmpd-03 | 30 | 0.45 ± 0.06 | 47.1% |
| Cmpd-03 | 100 | 0.34 ± 0.04 | 60.0% |
Data are represented as mean ± SEM.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The trifluoromethyl ketone group provides a validated pharmacophore for engaging with key enzymatic targets, while the phenyl ring offers a platform for synthetic modification to optimize potency, selectivity, and drug-like properties. The integrated workflow presented here—from rational synthesis to systematic in vitro screening and in vivo validation—provides a robust pathway for identifying and advancing promising preclinical candidates. Successful lead compounds identified through this process would warrant further investigation into their precise molecular targets and comprehensive ADME/Toxicity profiling to fully assess their therapeutic potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
-
Man, L. Q., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
-
DeWitt, D. L. (1999). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. [Link]
-
Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Luan, B., et al. (2015). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC. [Link]
-
Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
-
Askoura, M., et al. (2011). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Xu, H., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. [Link]
-
Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Wikipedia. NF-κB. [Link]
-
Kim, D. H., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]
-
ResearchGate. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. [Link]
-
Val-dearcos, M., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers. [Link]
-
Mondal, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]
-
ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
-
Gavan, A., et al. (2020). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. [Link]
-
Abu-Izneid, T., et al. (2016). Anti-Inflammatory Activity of Natural Products. University of Juiz de Fora. [Link]
-
Grinberg-Bleyer, Y., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
Mali, P. Y. (2015). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]
-
Singh, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- Google Patents. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Wang, L., et al. (2023). Purification, Composition, and Anti-Inflammatory Activity of Polyphenols from Sweet Potato Stems and Leaves. PMC. [Link]
-
Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
-
Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]
-
ResearchGate. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]
-
Marek, M., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Seibert, K., et al. (1994). Role of inducible cyclooxygenase (COX-2) in inflammation. PubMed. [Link]
-
Di-Jia, T., et al. (2014). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC. [Link]
Sources
- 1. www2.ufjf.br [www2.ufjf.br]
- 2. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 16. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of inducible cyclooxygenase (COX-2) in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model | MDPI [mdpi.com]
- 23. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 24. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Reaction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with Grignard Reagents: A Protocol for Chemoselective Synthesis of Tertiary Trifluoromethyl Alcohols
An Application Guide for Researchers
Abstract
The synthesis of α-aryl-α-trifluoromethyl alcohols is a critical endeavor in medicinal chemistry, as the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides a detailed examination and a robust protocol for the reaction between 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone and various Grignard reagents. This transformation is particularly challenging due to the presence of two highly reactive electrophilic sites: the trifluoroacetyl carbonyl group and the aromatic nitro group. We will dissect the underlying principles of chemoselectivity, provide a field-tested experimental protocol designed to favor nucleophilic attack at the carbonyl carbon, and offer troubleshooting insights for researchers in organic synthesis and drug development.
The Challenge: A Dichotomy of Reactivity
The successful synthesis of the target tertiary alcohol hinges on managing a delicate balance of reactivity. The substrate, this compound, presents two potential sites for nucleophilic attack by a Grignard reagent.
-
The Trifluoroacetyl Group (C=O): The carbonyl carbon is rendered exceptionally electrophilic by the potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. This makes it an excellent target for nucleophilic addition, the desired reaction pathway to form the tertiary alcohol.[1]
-
The Nitro Group (-NO₂): Aromatic nitro groups are known to react with Grignard reagents.[3] This undesired side reaction typically proceeds through a single-electron transfer (SET) mechanism, leading to addition products at the nitro group or its reduction.[4] This pathway competes directly with the desired carbonyl addition and is a primary cause of reduced yields and complex product mixtures.
Achieving high chemoselectivity—preferential reaction at the carbonyl—is therefore the central challenge. The protocol outlined herein is optimized to kinetically favor the desired 1,2-addition by carefully controlling reaction parameters, most notably temperature.
Competing Reaction Mechanisms
A Grignard reagent (R-MgX) can react with this compound via two competing pathways. Understanding both is crucial for optimizing the reaction outcome.
-
Desired Pathway: 1,2-Addition to the Carbonyl: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the target tertiary alcohol.[5][6]
-
Undesired Pathway: Reaction with the Nitro Group: The Grignard reagent can add to one of the oxygen atoms of the nitro group.[3] This pathway is particularly prevalent with more reactive Grignard reagents and at higher temperatures.
The following diagram illustrates this critical competition:
Caption: Competing reaction pathways for the Grignard reaction.
Detailed Experimental Protocol
This protocol is designed to maximize the yield of the desired tertiary alcohol. The cornerstone of this procedure is the strict maintenance of anhydrous conditions and low temperatures.
3.1. Materials and Equipment
-
Reagents: this compound, Magnesium turnings, appropriate alkyl/aryl halide (e.g., bromobenzene, iodomethane), anhydrous diethyl ether or THF, iodine crystal (for initiation), saturated aqueous ammonium chloride (NH₄Cl), anhydrous sodium sulfate (Na₂SO₄), deuterated solvent for NMR (e.g., CDCl₃).
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer and stir bar, nitrogen or argon gas inlet, Schlenk line (recommended), dry ice/acetone bath, separatory funnel, rotary evaporator, glassware for column chromatography (silica gel, appropriate eluents).
Causality Behind Choices:
-
Anhydrous Solvents (Ether/THF): Grignard reagents are potent bases and are instantly quenched by protic sources like water.[7] Ether and THF are ideal as they are aprotic and solubilize the Grignard reagent.
-
Inert Atmosphere (N₂/Ar): Oxygen can also react with the Grignard reagent, leading to peroxide impurities and reducing the effective concentration of the nucleophile.
-
Low Temperature (-78 °C): This is the most critical parameter for ensuring chemoselectivity. The activation energy for the 1,2-addition to the highly electrophilic trifluoroacetyl group is lower than that for the reaction with the nitro group. By running the reaction at -78 °C, we provide enough energy to overcome the former barrier while minimizing the undesired side reaction.
3.2. Step-by-Step Procedure
The following workflow diagram outlines the major phases of the experiment.
Caption: Experimental workflow for the synthesis of tertiary alcohols.
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
Grignard Reagent Formation:
-
To the three-neck flask containing a stir bar, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine (this helps to activate the magnesium surface).[8]
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a loss of the iodine color. Gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.
-
-
Addition of the Ketone:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution to the Grignard reagent very slowly (dropwise) via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC if feasible.
-
-
Reaction Quench and Workup:
-
While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Do not use water or dilute acid directly, as this can be a highly exothermic and violent reaction. The NH₄Cl solution is a mild proton source that protonates the alkoxide and neutralizes any remaining Grignard reagent.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with water and brine.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
The crude product will likely be a mixture of the desired alcohol and byproducts. Purify via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Representative Data & Expected Outcomes
The choice of Grignard reagent can influence the reaction's success. Below is a table of expected outcomes based on general reactivity principles. Actual yields will vary based on experimental execution.
| Grignard Reagent (R-MgX) | R Group | Relative Reactivity | Expected Yield of Tertiary Alcohol | Key Considerations |
| CH₃MgI | Methyl | High | Moderate | Prone to side reactions with the nitro group if temperature is not strictly controlled. |
| PhMgBr | Phenyl | Moderate | Good to High | Biphenyl is a common byproduct from the coupling of the Grignard reagent with unreacted bromobenzene.[7] |
| VinylMgBr | Vinyl | Moderate | Good | The vinyl group is a versatile handle for further synthetic transformations (e.g., cross-coupling, oxidation). |
| i-PrMgCl·LiCl | Isopropyl | "Turbo-Grignard" | Potentially High | The presence of LiCl can enhance reactivity and sometimes improve selectivity in complex cases.[9][10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent.2. Inactive magnesium surface. | 1. Ensure all materials are scrupulously dried.2. Add a small iodine crystal or a few drops of 1,2-dibromoethane to activate the Mg turnings. Gently warm the flask. |
| Low yield of desired product. | 1. Grignard reagent was quenched by water or air.2. Inaccurate titration/concentration of Grignard reagent. | 1. Re-verify anhydrous conditions and maintain a positive inert gas pressure.2. Titrate a small aliquot of the Grignard reagent before use to determine its exact molarity.[11] |
| Significant formation of byproducts from nitro group reaction. | 1. Reaction temperature was too high.2. Grignard reagent was added too quickly. | 1. Maintain strict temperature control at -78 °C during the entire addition process.2. Ensure slow, dropwise addition of the ketone to the Grignard solution to avoid localized warming. |
| Complex mixture in crude product. | A combination of the above issues. | Purify carefully by column chromatography and re-optimize the reaction conditions, focusing on temperature control and reagent quality. |
Conclusion
The reaction of this compound with Grignard reagents is a powerful yet challenging method for synthesizing valuable tertiary alcohols for pharmaceutical and materials science research. The key to success lies in understanding and controlling the competing reactivities of the trifluoroacetyl and nitro groups. By implementing a protocol based on strict anhydrous conditions and, most importantly, cryogenic temperatures (-78 °C), researchers can kinetically favor the desired nucleophilic addition to the carbonyl group, thereby achieving high chemoselectivity and good yields of the target molecule.
References
- ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent.
- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.
- National Institutes of Health. (2022).
- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- BenchChem. (n.d.). Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Application Notes and Protocols.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (n.d.). Examples of pharmaceuticals containing α-trifluoromethylated tertiary alcohol motifs.
- Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols.
- ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED!
- Accounts of Chemical Research. (1978). Mechanism of Grignard Reagent Formation.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry Stack Exchange. (2018). Compatibility of Grignard reagents with aromatic nitro groups.
- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?
- BenchChem. (n.d.). Application Notes and Protocols: Reactivity of 2-Nitro-1-(4-nitrophenyl)ethanone with Nucleophiles.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. RSC Publishing.
- MDPI. (n.d.). Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group.
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- ResearchGate. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Synthesis of Olefins via Wittig Reaction with 4'-Nitro-2,2,2-trifluoroacetophenone
Introduction
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction forms a carbon-carbon double bond with high regioselectivity, ensuring the new bond is precisely where the carbonyl group was located.[1] The reaction's versatility stems from its tolerance of a wide array of functional groups on both the carbonyl compound and the phosphorus ylide, also known as the Wittig reagent.[3][4]
This application note provides a detailed guide to performing the Wittig reaction with a particularly challenging substrate: 4'-nitro-2,2,2-trifluoroacetophenone. This ketone is characterized by a highly electrophilic carbonyl carbon, a direct consequence of the potent electron-withdrawing effects of both the para-nitro group and the α-trifluoromethyl group. While this enhanced reactivity can be advantageous, it also necessitates careful control over reaction conditions to prevent side reactions and ensure high yields of the desired olefin product. We will delve into the mechanistic nuances, provide step-by-step protocols, and offer expert insights into optimizing this transformation.
Mechanistic Considerations: The Influence of Electron-Deficient Substrates
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon, forming a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring called an oxaphosphetane.[5][6] This intermediate then collapses in an irreversible, exothermic step to yield the alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[7][8]
For many years, the reaction was debated, but considerable evidence now suggests that under salt-free conditions, the reaction can proceed directly to the oxaphosphetane via a concerted [2+2] cycloaddition.[4][9]
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide used.[2]
-
Non-stabilized Ylides (where the R group on the ylidic carbon is alkyl or H) are highly reactive. The reaction is typically under kinetic control, leading predominantly to the Z-alkene.[10]
-
Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The initial addition is often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately yields the E-alkene with high selectivity.[3][10]
In the case of 4'-nitro-2,2,2-trifluoroacetophenone, the extreme electrophilicity of the carbonyl carbon will accelerate the initial nucleophilic attack. This makes the choice of the ylide paramount in controlling the reaction. A stabilized ylide is often preferred for such activated ketones to temper reactivity and achieve high stereoselectivity for the E-isomer.
Caption: General mechanism of the Wittig reaction.
Experimental Design and Protocols
This section outlines the complete workflow for the synthesis, from the preparation of the ylide precursor to the final purification of the olefin product.
Caption: Experimental workflow for the Wittig reaction.
Part A: Preparation of a Stabilized Phosphonium Salt (Example: (Carbethoxymethyl)triphenylphosphonium bromide)
Expertise & Experience: The synthesis of the phosphonium salt is a straightforward SN2 reaction.[7][11] Using triphenylphosphine as both a nucleophile and, in some neat preparations, the solvent, ensures high conversion. The resulting salt is typically a stable, crystalline solid that can be easily purified and stored.
-
Reagents & Setup:
-
Triphenylphosphine (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve triphenylphosphine in anhydrous toluene (approx. 2 M concentration).
-
Add ethyl bromoacetate dropwise to the stirring solution at room temperature.
-
A white precipitate will typically form upon addition or shortly thereafter.
-
Heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.[12]
-
The resulting (carbethoxymethyl)triphenylphosphonium bromide should be stored in a desiccator.
-
Part B: Wittig Reaction Protocol
Trustworthiness: This protocol incorporates best practices for handling air- and moisture-sensitive reagents. The success of the Wittig reaction, particularly the ylide generation step, is critically dependent on maintaining strictly anhydrous conditions.[13]
-
Materials & Reagents:
-
(Carbethoxymethyl)triphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (1.2 eq)
-
4'-nitro-2,2,2-trifluoroacetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous glassware, magnetic stirrer, syringes, and an inert atmosphere (N₂ or Ar).
-
-
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under inert atmosphere, add the phosphonium salt.
-
Add anhydrous THF (to make an approx. 0.5 M solution).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the stirring suspension. Caution: Hydrogen gas is evolved when using NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange/red colored ylide indicates successful deprotonation.
-
-
Olefination Reaction:
-
In a separate flame-dried flask, dissolve 4'-nitro-2,2,2-trifluoroacetophenone in a minimal amount of anhydrous THF.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of the ketone dropwise via syringe to the cold ylide solution over 15-20 minutes.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product. The crude material will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
An eluent system of ethyl acetate/hexanes (e.g., starting with 5% EtOAc and gradually increasing the polarity) is typically effective. The less polar alkene product will usually elute before the more polar triphenylphosphine oxide.[14]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Data Summary and Characterization
| Reagent | MW ( g/mol ) | Mmol (Rel.) | Mass/Volume |
| 4'-Nitro-2,2,2-trifluoroacetophenone | 233.13 | 1.0 | (Example) |
| (Carbethoxymethyl)triphenylphosphonium bromide | 447.31 | 1.1 | (Example) |
| Sodium Hydride (60%) | 24.00 | 1.2 | (Example) |
| Product (E-isomer) | 317.25 | 1.0 | (Theoretical) |
Expected Product Characterization:
-
¹H NMR: The vinylic proton will appear as a singlet in the olefinic region (~6.5-8.0 ppm). The aromatic protons will show characteristic splitting patterns for a 1,4-disubstituted ring. The ethyl ester protons will be visible as a quartet and a triplet. The key to confirming E/Z stereochemistry is often the coupling constant between vinylic protons if applicable, though in this specific product, there is only one vinylic proton.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
¹³C NMR: Signals for the C=C double bond carbons, aromatic carbons, the ester carbonyl, and the CF₃ carbon (which will show a quartet due to C-F coupling).
-
FT-IR (cm⁻¹): Strong absorbances corresponding to the C=O of the ester (~1720), C=C of the alkene (~1640), and the N-O stretches of the nitro group (~1520 and ~1350).
-
Mass Spec (MS): A molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Alternative Methodologies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation due to moisture. 2. Base is not strong enough for the phosphonium salt. 3. Ketone is too sterically hindered for the chosen ylide. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere.[13] 2. For non-stabilized ylides, use stronger bases like n-BuLi. For stabilized ylides, NaH or KHMDS are effective. 3. Increase reaction time and/or temperature. Consider a less hindered ylide if possible. |
| Difficult Purification | Triphenylphosphine oxide byproduct has similar polarity to the product. | 1. Optimize column chromatography conditions (try different solvent systems). 2. In some cases, the product can be crystallized from the mixture. 3. Consider using the Horner-Wadsworth-Emmons reaction as an alternative. |
| Formation of Side Products | The highly activated ketone may undergo other reactions (e.g., Cannizzaro-type if base is not handled carefully). | 1. Maintain low temperatures during the addition of the ketone. 2. Ensure slow, controlled addition of the ketone to the ylide solution to avoid localized high concentrations. |
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For reactions involving stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[15] This modification uses a phosphonate ester instead of a phosphonium salt. The key advantage is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during the aqueous work-up, greatly simplifying purification.[16] The HWE reaction is also known for its high selectivity in producing E-alkenes.[16]
References
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]
-
Morin, M. D., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 11(8), 1781–1784. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Morin, M. D., et al. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2018, September 10). The Wittig Reaction - Mechanism and Stereochemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Alchetron. (2024, October 4). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Unknown. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Asunskis, J., & Schechter, H. (1972). Reactions of Conjugated Nitro Olefins with Phosphoranes and with Dimethylsulfoxonium Methylide to Give Ylides and Nitrocyclopropanes, Respectively. The Journal of Organic Chemistry, 37(17), 2695–2701. Retrieved from [Link]
-
Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. YouTube. Retrieved from [Link]
-
Blasdel, L. K., et al. (2014). Use of Silver Carbonate in the Wittig Reaction. NIH Public Access. Retrieved from [Link]
-
Unknown. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from [Link]
-
EduBirdie. (n.d.). The Wittig Reaction Lab Report. Retrieved from [Link]
-
YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Griffith University. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alchetron.com [alchetron.com]
Application Note & Protocol: A Researcher's Guide to the Synthesis of Trifluoromethylated Chalcones from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Trifluoromethylated Chalcones in Drug Discovery
The incorporation of the trifluoromethyl (CF₃) group is a well-established and powerful strategy in modern medicinal chemistry. This small structural modification can profoundly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing lipophilicity, and altering electronic properties, which can lead to stronger binding interactions with biological targets. Chalcones, a class of natural products characterized by a 1,3-diaryl-2-propen-1-one scaffold, are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of trifluoromethylated chalcones, therefore, represents a promising avenue for the development of novel therapeutics with enhanced potency and efficacy.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of trifluoromethylated chalcones, with a specific focus on the use of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone as a key starting material. Beyond a simple recitation of steps, this document will elucidate the underlying chemical principles, offer practical insights, and provide a framework for troubleshooting, ensuring a high probability of success in your synthetic endeavors.
The Synthetic Cornerstone: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[4][5][6] This base-catalyzed reaction involves the condensation of a ketone with an aromatic aldehyde.[4][5] In our specific case, this compound serves as the ketone component. The reaction mechanism is initiated by the deprotonation of the α-carbon of the ketone by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly reactive enolate ion.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is our target trifluoromethylated chalcone. The presence of the electron-withdrawing trifluoromethyl group on the ketone enhances the acidity of the α-protons, facilitating the initial deprotonation step.
Figure 1: The mechanistic pathway of the Claisen-Schmidt condensation for the synthesis of trifluoromethylated chalcones.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of a representative trifluoromethylated chalcone. This procedure can be readily adapted for various substituted aromatic aldehydes.
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Step-by-Step Synthesis:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the chosen aromatic aldehyde (1.1 equivalents) in absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a freshly prepared aqueous solution of sodium hydroxide (2.0 equivalents) dropwise over a period of 10-15 minutes. An initial color change is often observed.
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:2 v/v).[8] The disappearance of the starting materials and the emergence of a new, less polar product spot will indicate the progression of the reaction.
-
Work-up and Extraction: Upon completion of the reaction (typically 2-6 hours), transfer the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral. The crude product will often precipitate out of the solution. Filter the solid and wash with cold water. For any remaining product in the filtrate, perform an extraction with dichloromethane. Combine the filtered solid with the extracted organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[9]
-
Characterization: The final, purified trifluoromethylated chalcone should be thoroughly characterized to confirm its identity and purity. This includes determining the melting point and obtaining spectroscopic data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[10][11]
Figure 2: A streamlined workflow for the synthesis and purification of trifluoromethylated chalcones.
Data Interpretation and Expected Outcomes
The successful synthesis and purification of the target trifluoromethylated chalcone can be confirmed through various analytical techniques. Below is a summary of expected data.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | The presence of two doublets in the olefinic region (δ 7.0-8.5 ppm) with a large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans-configuration of the α,β-unsaturated system. Aromatic proton signals will also be present in their expected regions.[12] |
| ¹³C NMR | A signal for the carbonyl carbon will appear downfield (δ > 180 ppm). The trifluoromethyl carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. The chemical shift will be indicative of the electronic environment.[1] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) that corresponds to the calculated molecular weight of the synthesized chalcone.[13] |
| Melting Point | A sharp and defined melting point range is indicative of a pure crystalline compound. |
Troubleshooting Common Synthetic Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive base- Insufficient reaction time- Low reaction temperature | - Use a freshly prepared solution of NaOH or KOH.- Extend the reaction time and continue to monitor by TLC.- Gently warm the reaction mixture if no product is observed at room temperature. |
| Multiple Products Observed on TLC | - Self-condensation of the ketone- Cannizzaro reaction of the aldehyde | - Ensure slow, dropwise addition of the base.- Use a slight excess of the aldehyde to favor the desired cross-condensation. |
| Difficult Purification | - Co-elution of product with starting materials or byproducts | - Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate.- Consider recrystallization from a suitable solvent system as an alternative or additional purification step.[9] |
Concluding Remarks
This application note provides a comprehensive and practical guide for the synthesis of trifluoromethylated chalcones using this compound. By understanding the underlying reaction mechanism and following the detailed protocol, researchers can confidently synthesize these valuable compounds for further investigation in drug discovery and development programs. The strategic incorporation of the trifluoromethyl group into the privileged chalcone scaffold holds significant potential for the creation of novel therapeutic agents with improved pharmacological properties.
References
-
Uto, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2755. [Link]
-
Özdemir, A., et al. (2020). New Fluoro- and Trifluoromethyl-Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio-evaluation, and Computational Studies. Chemistry & Biodiversity, 17(10), e2000461. [Link]
-
Kumar, A., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]
-
Gaikwad, S. B., et al. (2023). Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. Zenodo. [Link]
-
Yurttaş, L., et al. (2023). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 17(1), 133-143. [Link]
-
Sagawa, S., et al. (1998). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Biological & Pharmaceutical Bulletin, 21(9), 958-962. [Link]
-
Yang, D., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link]
-
Rajasekhar, M., et al. (2015). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 7(3), 177-183. [Link]
-
Ezenwosu, I. P., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2, 47-55. [Link]
-
Patel, K., & Rajani, D. (2012). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 394-398. [Link]
-
Aktaş Anıl, G., & Polat, D. C. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. [Link]
-
Dong, J., et al. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules, 22(5), 769. [Link]
-
Yang, D., et al. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Kumar, A., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. [Link]
-
Yang, D., et al. (2013). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. ResearchGate. [Link]
-
Sharma, P., et al. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3865-3869. [Link]
-
Wikipedia. (2023, December 2). Claisen–Schmidt condensation. [Link]
-
Zulaikha, S., et al. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]
-
Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(8), 1-5. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone [zenodo.org]
- 11. acgpubs.org [acgpubs.org]
- 12. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Abstract
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a valuable synthetic intermediate characterized by two highly reactive functional groups: a strongly electrophilic trifluoromethyl ketone and an electron-deficient nitroaromatic ring.[1][2] This dual reactivity presents a significant challenge in multistep organic synthesis, where selective transformation of one group while preserving the other is paramount.[3] This document provides a comprehensive guide to protecting group strategies tailored for this specific substrate. We will explore field-proven protocols for the selective protection of both the ketone and nitro functionalities, discuss the underlying chemical principles dictating the choice of protecting groups, and provide detailed, step-by-step experimental procedures. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the synthetic complexities associated with this versatile building block.
Introduction: The Chemoselectivity Challenge
The synthetic utility of this compound stems directly from the properties of its functional groups. The trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4] Concurrently, the nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring to electrophilic substitution but makes it amenable to reduction to the corresponding aniline.[2][5]
The primary synthetic challenge arises when a desired transformation at one site is incompatible with the reactivity of the other. For instance, the reduction of the nitro group to an amine often requires conditions that would also reduce the ketone. Conversely, many reactions targeting the ketone may not be compatible with the nitro group. Therefore, a robust protecting group strategy is often not just beneficial, but essential for achieving the desired synthetic outcome.[6][7]
This guide is structured to address these challenges head-on, providing distinct strategies for two primary scenarios:
-
Scenario A: Reactions where the ketone must be protected to allow for selective transformation of the nitro group.
-
Scenario B: Reactions where the nitro group must be preserved during transformations at the ketone functionality.
Scenario A: Protecting the Trifluoromethyl Ketone
The high electrophilicity of the trifluoromethyl ketone requires a robust and stable protecting group. Acetals and ketals are the most common and effective choice for protecting carbonyl groups.[8] They are stable to a wide range of nucleophilic and basic conditions, as well as many reducing agents, making them ideal for subsequent manipulations of the nitro group.
Recommended Protecting Group: Ethylene Glycol Ketal
The formation of a cyclic ketal using ethylene glycol is a highly efficient method for protecting the ketone in this compound. The resulting 1,3-dioxolane is sterically hindered and electronically stable, providing excellent protection.
Diagram 1: Ketal Protection Workflow
Caption: Workflow for ketal protection, reaction, and deprotection.
Protocol: Ketal Protection of this compound
This protocol describes the formation of the ethylene glycol ketal.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected ketal.
-
Purify the product by column chromatography on silica gel if necessary.
Application: Selective Reduction of the Nitro Group
With the ketone protected as a stable ketal, the nitro group can be selectively reduced to an amine using various methods. Catalytic hydrogenation or transfer hydrogenation are common and effective choices.[5][9]
Table 1: Comparison of Nitro Group Reduction Methods
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | Methanol or Ethanol, room temp. | High yield, clean reaction | Requires specialized hydrogenation equipment |
| Ammonium formate, Pd/C | Methanol or Ethanol, 40-60 °C | No H₂ gas required, mild conditions[9] | Can be slower than catalytic hydrogenation |
| SnCl₂·2H₂O | Ethanol, reflux | Effective and widely used[9] | Stoichiometric tin salts require removal |
| Fe/NH₄Cl | Ethanol/Water, reflux | Inexpensive and effective | Generates iron oxide sludge |
| Zn, KOH, H₂O | 1,4-Dioxane, 16h | Chemoselective in the presence of ketones.[10] | Requires careful control of additives.[10] |
Protocol: Deprotection of the Ketal
After the desired transformation of the nitro group is complete, the ketal can be readily removed by acid-catalyzed hydrolysis to regenerate the ketone.[11]
Procedure:
-
Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl or p-TsOH).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until deprotection is complete (typically 1-4 hours).
-
Neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.
Scenario B: Reactions at the Ketone with a Preserved Nitro Group
In many synthetic routes, the objective is to perform a reaction at the highly electrophilic ketone, such as a reduction to the corresponding alcohol or an addition of a carbon nucleophile, while leaving the nitro group intact. The challenge here is that many reagents capable of reacting with the ketone can also reduce the nitro group.[12] Therefore, chemoselectivity is key.[3]
Selective Reduction of the Ketone to an Alcohol
Standard hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the nitro group. Sodium borohydride (NaBH₄) is generally milder and can sometimes selectively reduce ketones in the presence of nitro groups, but over-reduction can still be an issue.[13] For a highly selective reduction of the ketone in this compound, specific conditions are recommended.
Diagram 2: Chemoselective Reduction Pathways
Caption: Decision tree for chemoselective reductions.
Protocol: Selective NaBH₄ Reduction of the Ketone
This protocol utilizes low temperatures to enhance the chemoselectivity of the reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) (1.1 equivalents)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product.
-
Purify by column chromatography if necessary.
Preserving the Nitro Group During Nucleophilic Additions
For nucleophilic additions, such as Grignard or organolithium reactions, the nitro group is generally stable. However, the high reactivity of these organometallic reagents necessitates careful control of the reaction conditions, particularly temperature, to avoid side reactions.
Conclusion
The successful synthesis of complex molecules from this compound is highly dependent on the strategic use of protecting groups and the careful selection of chemoselective reaction conditions. For transformations requiring a robust defense of the ketone, the formation of an ethylene glycol ketal is a reliable and reversible strategy. For reactions targeting the ketone, low-temperature reduction with sodium borohydride offers a clean and selective pathway to the corresponding alcohol while preserving the nitro functionality. By understanding the distinct reactivity of each functional group and applying the protocols outlined in this guide, researchers can effectively navigate the synthetic challenges posed by this valuable intermediate.
References
-
Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]
-
Lee, J. Y., & Yoon, C. H. (2006). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 27(7), 1083-1085. Retrieved from [Link]
-
Jackson, S. D., Kelly, G. J., & Lennon, D. (2004). Hydrogenation of Nitro-Substituted Acetophenones. Topics in Catalysis, 28(1-4), 111-115. Retrieved from [Link]
-
Reddit. (2021). Protecting a nitro group. r/Chempros. Retrieved from [Link]
-
Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Chemical Engineering, 2(1), 1-6. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting groups. Scripps Research. Retrieved from [Link]
-
Wu, C. Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 14(20), 7000-7004. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Retrieved from [Link]
-
Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. Monatshefte für Chemie/Chemical Monthly, 136(9), 1601-1606. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). acetals and ketals as protecting groups [Video]. YouTube. [Link]
-
Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344-5353. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of chemical research, 43(10), 1325–1336. [Link]
-
NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. davidpublisher.com [davidpublisher.com]
Application Note & Protocol: Scale-up Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Abstract
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a key building block in medicinal chemistry and materials science, notable for its trifluoromethylketo group which imparts unique electronic properties and metabolic stability to target molecules. This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound via a Friedel-Crafts acylation strategy. We detail the rationale for the synthetic approach, a step-by-step methodology suitable for multi-gram to kilogram scale, critical safety considerations, in-process controls, and robust analytical methods for product characterization and quality assurance. This guide is intended for researchers, scientists, and process chemists in the drug development and fine chemical industries.
Introduction and Synthetic Strategy
The synthesis of α-trifluoromethyl ketones is of significant interest due to their prevalence in biologically active compounds.[1] The target molecule, this compound (TFNPE), combines the strongly electron-withdrawing trifluoroacetyl group with a nitrophenyl ring, making it a versatile intermediate for further functionalization.
Several synthetic routes could be envisioned for TFNPE. However, for a scalable, reliable, and cost-effective process, the Friedel-Crafts acylation of nitrobenzene with trifluoroacetic anhydride (TFAA) is the most logical approach.[2][3]
Rationale for Route Selection:
-
Starting Material Availability: Nitrobenzene and trifluoroacetic anhydride are readily available, commodity chemicals, making the process economically viable for large-scale production.
-
Reaction Convergence: This is a one-step conversion to the core scaffold, minimizing unit operations compared to multi-step sequences (e.g., α-halogenation of 4'-nitroacetophenone followed by nucleophilic substitution).[4]
-
Process Control: Friedel-Crafts acylations are well-understood reactions, allowing for predictable control over reaction parameters, which is crucial for scale-up and safety.[5]
The primary challenge of this route is the deactivating nature of the nitro group on the aromatic ring, which makes the substrate significantly less reactive towards electrophilic aromatic substitution.[6][7] To overcome this, a stoichiometric amount of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is required under controlled, elevated temperatures to drive the reaction to completion.[8][9]
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism.[8]
-
Formation of the Electrophile: Trifluoroacetic anhydride coordinates with the Lewis acid, aluminum chloride, to form a highly reactive trifluoroacylium ion (CF₃CO⁺).
-
Nucleophilic Attack: The π-electron system of the nitrobenzene ring attacks the electrophilic acylium ion. Due to the strong deactivating and meta-directing effect of the nitro group, the substitution occurs predominantly at the meta-position. However, under forcing conditions, the formation of the para-isomer is also observed and can be isolated as the major product.
-
Rearomatization: The resulting resonance-stabilized intermediate, or sigma complex, loses a proton to regenerate the aromatic ring, yielding the final product. The AlCl₃ catalyst forms a complex with the product ketone, necessitating a stoichiometric quantity and an aqueous workup to liberate the final product.[3][8]
Health and Safety Precautions
This synthesis involves hazardous materials and a highly exothermic reaction. A thorough risk assessment must be conducted before proceeding.[7]
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, causes severe skin burns and eye damage, and is harmful if inhaled.[10][11] It reacts violently with water.[11] All manipulations must be performed in a well-ventilated chemical fume hood.[12]
-
Aluminum Chloride (Anhydrous AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. It is harmful if inhaled or swallowed. Handle in a glove box or under an inert atmosphere to prevent moisture contact.[13]
-
Nitrobenzene: Toxic, a suspected carcinogen, and readily absorbed through the skin. Use appropriate chemical-resistant gloves and handle in a fume hood.
-
Reaction Exotherm: The complexation of AlCl₃ and the acylation reaction are highly exothermic.[14] Proper temperature control via a reactor cooling system is essential to prevent runaway reactions. The addition of reagents must be slow and controlled.[5]
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles and a full-face shield[15]
-
Elbow-length, heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton®)[15]
-
Appropriate respiratory protection may be required based on the scale and engineering controls.[16]
Emergency eyewash stations and safety showers must be immediately accessible.[12]
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of this compound on a 100-gram scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |
| Nitrobenzene | 98-95-3 | 123.11 | 100 g (83.3 mL) | 0.812 | Reagent grade, anhydrous |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | 205 g (137.5 mL) | 0.976 | 1.2 equivalents |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 217 g | 1.627 | 2.0 equivalents, anhydrous powder |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.0 L | - | Anhydrous, reaction solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~500 mL (6 M) | - | For quenching |
| Saturated Sodium Bicarbonate | - | - | ~500 mL | - | For washing |
| Brine (Saturated NaCl) | - | - | ~250 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~50 g | - | Drying agent |
| Isopropanol / Hexanes | - | - | As needed | - | Recrystallization solvents |
Equipment:
-
2 L, 4-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Thermocouple and temperature controller
-
Addition funnel (500 mL)
-
Reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH)
-
Inert gas (Nitrogen or Argon) inlet
-
Cooling bath (ice/water or cryocooler)
-
Large separatory funnel (2 L)
-
Rotary evaporator
Experimental Procedure
Step 1: Reaction Setup
-
Assemble the reactor setup, ensuring all glassware is thoroughly dried.[13]
-
Equip the reactor with a mechanical stirrer, thermocouple, condenser (with gas outlet to a scrubber), and nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the reactor with anhydrous dichloromethane (DCM, 500 mL) and anhydrous aluminum chloride (217 g, 1.627 mol).
-
Begin stirring to create a slurry and cool the mixture to 0-5 °C using an ice bath.
Step 2: Formation of Acylium Ion
-
Slowly add trifluoroacetic anhydride (205 g, 0.976 mol) to the AlCl₃/DCM slurry via the addition funnel over 45-60 minutes.
-
CAUTION: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[14]
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes.
Step 3: Friedel-Crafts Acylation
-
In a separate, dry flask, prepare a solution of nitrobenzene (100 g, 0.812 mol) in 200 mL of anhydrous DCM.
-
Add this nitrobenzene solution to the addition funnel and add it dropwise to the reaction mixture over 60-90 minutes.
-
Maintain the internal temperature between 10-15 °C during this addition.
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (~40 °C) and maintain for 12-16 hours.
Step 4: In-Process Control (IPC)
-
Monitor the reaction progress by TLC or HPLC.
-
To take a sample, carefully withdraw a small aliquot (~0.1 mL) and quench it in a vial containing ice and ether. Wash the ether layer with NaHCO₃ solution, dry, and spot on a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the nitrobenzene starting material indicates completion.
Step 5: Reaction Quench and Work-up
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Prepare a separate large beaker or reactor with a stirred mixture of crushed ice (~1 kg) and 6 M HCl (~250 mL).
-
CAUTION: The quench is highly exothermic and will release HCl gas. Perform this step slowly in a highly efficient fume hood.
-
Very slowly and carefully, transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring.[17][18]
-
After the addition is complete, continue stirring until all the ice has melted and the mixture consists of two clear layers.
-
Transfer the mixture to a 2 L separatory funnel. Separate the layers.
-
Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine all organic layers and wash sequentially with:
-
6 M HCl (200 mL)
-
Water (200 mL)
-
Saturated sodium bicarbonate solution (2 x 200 mL) - CAUTION: Effervescence.
-
Brine (250 mL)
-
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 6: Purification
-
The crude product will be a yellowish-brown solid or oil.
-
Recrystallize the crude material from a suitable solvent system, such as isopropanol/hexanes or ethanol.
-
Dissolve the crude product in a minimum amount of hot isopropanol, then slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected yield: 130-150 g (73-84%).
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.45 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂), 8.20 (d, J = 8.8 Hz, 2H, Ar-H ortho to COCF₃). |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ (ppm): -71.5 (s, 3F, CF₃). |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 180.5 (q, J = 35.5 Hz, C=O), 151.0, 135.8, 130.5, 124.2, 116.8 (q, J = 292.0 Hz, CF₃). |
| FT-IR | (KBr, cm⁻¹): ~1720 (C=O stretch), ~1600 (Ar C=C stretch), ~1525 & 1350 (N-O asymmetric and symmetric stretch)[19], ~1180-1220 (C-F stretch). |
| GC-MS | M/z: 219.01 (M⁺), consistent with C₈H₄F₃NO₃. |
| HPLC Purity | ≥98% (e.g., C18 column, mobile phase of acetonitrile/water gradient, detection at 254 nm). |
| Melting Point | 78-82 °C |
Process Workflow and Logic
The entire scale-up process can be visualized as a sequence of controlled unit operations, each with specific inputs and outputs leading to the final, purified product.
References
-
Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. Available at: [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. Available at: [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri–St. Louis. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Benzene Nitration and Friedel-Crafts Acylation. Reddit. Available at: [Link]
-
Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. IDEAS/RePEc. Available at: [Link]
-
The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
(A) Nitrobenzene undergoes Friedel-Craft reaction. (R) Friedel-Crafts reaction is an electrophilic substitution reaction. YouTube. Available at: [Link]
-
Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
(a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. ResearchGate. Available at: [Link]
-
Acetophenone, 4'-nitro-. NIST WebBook. Available at: [Link]
-
AlCl3-Catalyzed Intramolecular Hydroarylation of Arenes with Alkynes. ResearchGate. Available at: [Link]
-
Solvent-free, AlCl3-promoted tandem Friedel–Crafts reaction of arenes and aldehydes. ResearchGate. Available at: [Link]
-
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Troubleshooting low yield in Friedel-Crafts acylation of nitrotoluene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the Friedel-Crafts acylation of nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this notoriously difficult transformation. The inherent electronic properties of nitrotoluene present significant hurdles to achieving high yields. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles.
Part 1: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the acylation of nitrotoluene in a direct question-and-answer format.
Q1: My reaction shows no product formation, or the yield is less than 5%. Where should I begin troubleshooting?
A1: A near-zero yield in this reaction is a frequent challenge, primarily stemming from two main areas: the extreme deactivation of the aromatic ring and the integrity of the reaction setup.
The primary culprit is the severe electronic deactivation caused by the nitro (-NO₂) group. As a powerful electron-withdrawing group, it significantly reduces the nucleophilicity of the toluene ring, making it resistant to attack by the electrophilic acylium ion.[1][2][3] Friedel-Crafts reactions are fundamentally electrophilic aromatic substitutions and fail when performed on strongly deactivated rings like nitrobenzene.[4][5][6]
Your immediate troubleshooting should focus on verifying the fundamentals of the experimental setup before attempting more complex optimizations.
Initial Troubleshooting Workflow:
Caption: The nitro group destabilizes the key intermediate in electrophilic aromatic substitution.
Q2: Why must AlCl₃ be used in stoichiometric amounts for acylation, but only catalytically for alkylation?
A2: This is a key difference between Friedel-Crafts acylation and alkylation. In acylation, the product is an aromatic ketone. The carbonyl oxygen of this ketone is a Lewis base and forms a strong, stable complex with the Lewis acid AlCl₃. [7]This complexation is typically irreversible under the reaction conditions, effectively removing the AlCl₃ from the reaction. Therefore, at least one equivalent of the "catalyst" is consumed for every equivalent of product formed. [1][7] In contrast, the alkylated product of an alkylation reaction is less basic than the starting material and does not form such a stable complex, allowing the Lewis acid to be regenerated and act catalytically.
Q3: Are there any greener or more efficient alternatives to the traditional AlCl₃ system?
A3: Yes, significant research has focused on developing more sustainable and robust catalytic systems for Friedel-Crafts acylation. [8]These are particularly useful for deactivated substrates.
-
Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃): These are often water-tolerant Lewis acids that can be used in genuinely catalytic amounts and are highly effective. [8]* Solid Acid Catalysts (e.g., Zeolites): These offer advantages in terms of catalyst separation, recovery, and recyclability, reducing waste generation. [9]* Ionic Liquids: These can serve as both the solvent and catalyst, offering a unique reaction environment that can enhance reactivity and allow for catalyst reuse. [8]
Part 3: Experimental Protocol
Optimized Protocol: Acylation of p-Nitrotoluene with Acetyl Chloride
This protocol outlines a procedure for the acylation of p-nitrotoluene, incorporating best practices for handling a deactivated substrate.
1. Materials:
-
p-Nitrotoluene
-
Acetyl Chloride (freshly distilled)
-
Aluminum Chloride (anhydrous, free-flowing powder)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (conc.)
-
Ice
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, condenser, dropping funnel, nitrogen/argon inlet)
2. Procedure:
-
Glassware Preparation: Rigorously flame-dry all glassware under a stream of dry nitrogen or argon. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve p-nitrotoluene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry at 0 °C over 15-20 minutes.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes. A dark color may develop.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (reflux) may be required, but this should be done cautiously to avoid decomposition.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. [10]This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired 2-acetyl-4-nitrotoluene.
References
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Benzene Nitration and Friedel-Crafts Acylation. (2020). Reddit. Retrieved from [Link]
-
Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Dynamics and the Regiochemistry of Nitration of Toluene. (n.d.). ResearchGate. Retrieved from [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). SlidePlayer. Retrieved from [Link]
-
Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved from [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate. Retrieved from [Link]
-
Why doesn't nitrobenzene undergo Friedel–Crafts reactions? (2017). Quora. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2017). Scientific & Academic Publishing. Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone by Recrystallization
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the highest purity for your compound.
Understanding the Molecule: this compound
Before diving into purification, it's crucial to understand the physicochemical properties of the target molecule. This compound, also known as 4'-Nitro-2,2,2-trifluoroacetophenone, possesses a unique combination of functional groups that dictate its solubility and crystallization behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1] |
| Predicted XLogP3 | 2.6 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
The presence of the aromatic nitro group and the trifluoromethyl ketone functionality imparts a significant dipole moment, making the molecule polar. The trifluoromethyl group is a strong electron-withdrawing group, which can influence intermolecular interactions. This polarity suggests that the compound will be more soluble in polar solvents than in nonpolar solvents.
Frequently Asked Questions (FAQs)
Here are some common questions and issues encountered during the recrystallization of this compound.
Q1: My compound won't dissolve in the hot solvent. What should I do?
A1: This is a common issue and can be due to a few factors. First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[2] If the compound still doesn't dissolve, the chosen solvent may be inappropriate. Refer to the solvent selection guide below to choose a more suitable solvent. It is also possible that you have insoluble impurities. If a small amount of solid remains even after adding a significant amount of hot solvent, you may need to perform a hot filtration to remove these impurities before proceeding with the crystallization.[3][4]
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is a common problem with highly polar compounds or when significant impurities are present, which can depress the melting point. To resolve this, you can try adding more solvent to decrease the saturation point. Alternatively, using a mixed solvent system can be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[3]
Q3: I'm not getting any crystals upon cooling. What's wrong?
A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then try cooling it again. To induce crystallization from a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the meniscus, which creates nucleation sites.[6] Adding a "seed crystal" of the pure compound, if available, is also a very effective method to initiate crystallization.[6]
Q4: My final product is still impure. What can I do?
A4: If your recrystallized product is still not pure, a second recrystallization is often necessary. Ensure that you are allowing the crystals to form slowly, as rapid crystallization can trap impurities within the crystal lattice.[7] Also, make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains dissolved impurities.[2][3] If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step.[3][4]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues during the recrystallization of this compound.
Issue 1: Poor Crystal Yield
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Gently heat the filtrate to evaporate some of the solvent and re-cool. |
| Crystals are too soluble in the cold solvent | Ensure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes to maximize precipitation.[2][3] |
| Premature crystallization during hot filtration | Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and depositing crystals on the filter paper. |
Issue 2: Oiling Out
Issue 3: No Crystal Formation
Experimental Protocols
Solvent Selection Protocol
The key to a successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Given the polar nature of this compound, polar solvents are a good starting point. A study on the non-fluorinated analog, 1-(4-nitrophenyl)ethanone, showed solubility in the order of acetone > acetonitrile > ethyl acetate > toluene > methanol > ethanol > n-propanol > isopropanol > cyclohexane.[8] The trifluoromethyl group will increase the polarity, likely enhancing solubility in polar solvents.
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene
-
Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, shaking after each addition, until the solid dissolves or it is clear it is insoluble.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature, complete solubility when hot, and good crystal formation upon cooling.
Standard Recrystallization Protocol (Single Solvent)
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar if desired. Heat the chosen solvent in a separate flask. Add the hot solvent portion-wise to the crude solid while heating and stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
References
-
Experiment 2: Recrystallization. (n.d.). Retrieved from a general chemistry lab manual source.[3]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.[9]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.[10]
-
Recrystallization. (n.d.). Retrieved from a general chemistry lab manual source.[5]
-
Recrystallization1. (n.d.). Retrieved from a general chemistry lab manual source.[7]
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.[11]
-
Recrystallization. (n.d.). Retrieved from a general chemistry lab manual source.[4]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. r/Chempros.[12]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.[13]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from a general chemistry resource.[14]
-
Recrystallization. (2020, January 10). [Video]. YouTube.[6]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. (n.d.). ResearchGate.[8]
- Recrystallization using ethanol: Significance and symbolism. (2025, February 20).
-
Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. (n.d.). Scribd.[15]
-
WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.). Google Patents.[16]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube.[2]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. athabascau.ca [athabascau.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scribd.com [scribd.com]
- 16. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Welcome to the technical support guide for the purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone via recrystallization. This document provides a structured, question-and-answer guide designed for researchers and drug development professionals. Our goal is to move beyond simple protocols and provide the underlying principles and troubleshooting strategies necessary for success.
Frequently Asked Questions (FAQs)
Q1: What is the guiding principle for selecting a recrystallization solvent for a molecule like this compound?
The primary principle of recrystallization is to identify a solvent in which the compound of interest is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[1][2] For this compound, a successful solvent choice hinges on understanding its molecular structure:
-
Polar Moieties: The molecule possesses a strongly electron-withdrawing nitro group (-NO2) and a polar ketone carbonyl group (C=O). These groups will interact favorably with polar solvents.
-
Nonpolar Moiety: The phenyl ring is aromatic and nonpolar, suggesting some solubility in nonpolar aromatic solvents.
-
Fluorinated Group: The trifluoromethyl group (-CF3) is highly electronegative and can reduce the compound's affinity for very polar, protic solvents like water while increasing solubility in some organic solvents.
The ideal solvent will strike a balance, fully solvating the molecule when hot but being unable to maintain solvation as the solution cools, thus forcing the compound to crystallize out in a pure form.
Q2: Where should I begin my solvent screening? How do I analyze the molecule to make an educated guess?
A systematic approach begins with an analysis of the solute's polarity, often summarized by the adage, "like dissolves like".[3] Given the mixed polarity of this compound, solvents of intermediate polarity are often a good starting point.
Structural Analysis:
-
The presence of the nitroaryl group suggests that solvents like toluene or ethanol could be effective.[4]
-
The ketone functionality suggests that acetone or ethyl acetate might also be good candidates.[4]
-
Highly nonpolar solvents (e.g., hexane, cyclohexane) are likely to be poor solvents even at high temperatures, but could be useful as an "anti-solvent" in a mixed solvent system.
-
Highly polar solvents like water are unlikely to dissolve the compound sufficiently, but could also serve as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5]
The logical workflow is to perform small-scale solubility tests with a range of solvents.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale, trial-and-error method to efficiently identify a suitable single or mixed solvent system.
Objective: To determine a solvent that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound (~100 mg)
-
Test tubes or small vials
-
A selection of solvents (see Table 1 below)
-
Hot plate or water bath
-
Glass stirring rod
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.
-
Room Temperature Test: To each test tube, add a candidate solvent dropwise (e.g., 0.5 mL to start). Stir or swirl the mixture. Observe if the solid dissolves completely at room temperature.
-
Ideal Outcome: The solid is insoluble or only sparingly soluble.[2] If it dissolves completely, the solvent is too good and will result in poor recovery. Discard this solvent as a single-solvent candidate.
-
-
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[9]
-
Ideal Outcome: Abundant, well-formed crystals appear.
-
-
Ice Bath Test: If no crystals form at room temperature, try inducing crystallization by gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.[7][10]
-
Evaluate: The best solvent is one that yields a large quantity of crystals upon cooling. If no single solvent is ideal, proceed to mixed solvent screening.
Logical Workflow for Solvent Selection
Caption: A flowchart illustrating the systematic process for identifying an optimal recrystallization solvent.
Troubleshooting Guide
Q3: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Causality & Solutions:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, leading to oiling.
-
Solution: Attempt a preliminary purification by another method (e.g., passing a concentrated solution through a small plug of silica gel) before recrystallization.
-
-
Supersaturation/Rapid Cooling: If the solution is highly concentrated and cooled too quickly, the molecules don't have time to orient into a crystal lattice.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount (1-5%) more solvent, and allow the flask to cool very slowly. Insulating the flask by leaving it on a cooling hot plate or covering it with a beaker can promote slow crystal growth.[7]
-
-
Inappropriate Solvent: The solvent may simply be a poor choice for this specific compound.
-
Solution: Re-evaluate your solvent choice. Sometimes switching to a lower-boiling point solvent or using a mixed solvent pair can resolve the issue.
-
Q4: I got very few crystals back. What causes low recovery and how can I improve my yield?
A low yield (e.g., less than 50%) is a common problem with several potential causes.[8]
Causality & Solutions:
-
Using Too Much Solvent: This is the most frequent error.[6][7] If too much solvent is used, a significant portion of the product will remain dissolved even when the solution is cold.
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration (if performed), product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper and redissolve any crystals. This excess can be boiled away later.[10]
-
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes before filtering.
-
Q5: No crystals are forming at all, even after cooling in an ice bath. What should I do?
This is likely due to supersaturation, a state where the solution holds more dissolved solute than it theoretically should at that temperature.[7] The crystallization process needs a nucleation site to begin.
Causality & Solutions:
-
Lack of Nucleation Sites: Spontaneous crystallization requires a starting point.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[6][8]
-
Solution 2: Seeding. If you have a small crystal of the pure compound (a "seed crystal"), add it to the cold solution. This provides a perfect template for further crystal growth.[6][8]
-
-
Solution is Not Saturated: You may have inadvertently added far too much solvent.
Data & Reference Materials
Table 1: Properties of Common Recrystallization Solvents
This table provides key data to assist in making an informed solvent choice. Solvents are listed in order of decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes & Potential Use for C₈H₄F₃NO₃ |
| Water | 100 | 80.1 | Highly polar. Likely a poor solvent but excellent as an anti-solvent with alcohols or acetone.[5] |
| Methanol | 65 | 32.7 | Polar protic. May be a good candidate. |
| Ethanol | 78 | 24.5 | Polar protic. A very common and effective recrystallization solvent. Good candidate.[11] |
| Acetone | 56 | 20.7 | Polar aprotic. Good solvent for ketones.[4] Good candidate. |
| 2-Propanol (IPA) | 82 | 19.9 | Intermediate polarity. Good candidate. |
| Acetonitrile | 82 | 37.5 | Polar aprotic. Often good for compounds with aromatic rings.[11] |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity. Good solvent for esters and many other functional groups.[4] |
| Dichloromethane (DCM) | 40 | 9.1 | Low boiling point can be tricky. Often used in mixed systems.[12] |
| Toluene | 111 | 2.4 | Nonpolar aromatic. May dissolve the compound well due to the phenyl ring.[4] |
| Hexane / Heptane | 69 / 98 | ~1.9 | Nonpolar. Unlikely to be a good single solvent, but excellent as an anti-solvent.[12] |
Data compiled from various sources, including[3].
References
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]
-
Recrystallization1. California State University, Los Angeles, Department of Chemistry & Biochemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry Education. [Link]
-
2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]
-
2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. ChemBK. [Link]
-
recrystallization-2.doc.pdf. Austin Community College. [Link]
-
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem, National Center for Biotechnology Information. [Link]
-
Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]
-
RECRYSTALLIZATION. ResearchGate. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Welcome to the technical support center for the purification of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for this specific purification. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
Introduction to the Purification Challenge
This compound is a compound characterized by the presence of a highly electronegative trifluoromethyl group and a polar nitro group attached to an aromatic ring.[1][2] This unique combination of functional groups imparts a significant polarity to the molecule, which can present challenges during purification by column chromatography. The primary goal is to effectively separate the desired product from starting materials, by-products, and other impurities that may have similar polarities. Potential impurities could arise from the nitration process, such as isomers or nitrophenolic compounds, or from the trifluoroacetylation step.[3]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a successful purification.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you might face during the column chromatography purification of this compound.
Problem 1: Poor or No Separation of the Desired Compound
Question: I'm running my column, but the TLC analysis of the fractions shows that my desired product is co-eluting with impurities. What should I do?
Answer:
Poor separation is a common issue and can often be resolved by systematically evaluating and adjusting your chromatographic conditions.
Initial Diagnosis and Step-by-Step Solutions:
-
Re-evaluate Your Solvent System: The initial choice of eluent is critical. If you are experiencing co-elution, it's likely that the polarity of your solvent system is not optimal.
-
The Goal: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[4] This Rf range generally translates to good separation on a column.
-
Action: Methodically screen different solvent systems using TLC. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[5]
-
Pro-Tip: If you observe streaking on the TLC plate, which can be common with polar compounds, consider adding a small percentage (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent to improve the spot shape.[6] However, be mindful that this will need to be removed from your final product.
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is the next logical step.[7][8]
-
What it is: A gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[9][10] This allows for the elution of less polar impurities first, followed by the more effective separation and elution of your target compound and any closely related, more polar impurities.
-
How to Implement: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of the more polar solvent. The exact gradient profile will depend on the separation observed during your TLC analysis.
-
-
Assess Your Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[11]
Problem 2: The Compound is "Stuck" on the Column
Question: My compound is not eluting from the column, even when I increase the polarity of the solvent system significantly. What's happening?
Answer:
This issue, where a compound shows very high retention, is often due to strong interactions with the stationary phase or insolubility in the mobile phase.
Step-by-Step Solutions:
-
Drastic Polarity Increase: If your compound is highly polar, a standard hexane/ethyl acetate system may not be sufficient.
-
Check for Compound Stability: It's possible your compound is degrading on the silica gel.[14]
-
How to Test: Spot your compound on a TLC plate and let it sit for an extended period (e.g., an hour) before developing it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.
-
Solution: If instability is confirmed, you may need to use a deactivated silica gel or switch to a different stationary phase like alumina.[15]
-
-
Sample Loading Technique: The way you load your sample onto the column can impact its elution profile.
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column.[16] To circumvent this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent to get a free-flowing powder.[16] This powder can then be carefully added to the top of your packed column.
-
Problem 3: Low Yield of the Purified Product
Question: After column chromatography, the yield of my purified this compound is much lower than expected. Where could my product have gone?
Answer:
Low recovery can be attributed to several factors, from irreversible adsorption on the column to physical loss during the process.
Troubleshooting Checklist:
-
Irreversible Adsorption: As mentioned, highly polar compounds can sometimes bind irreversibly to the stationary phase.
-
Action: If you suspect this, after your initial elution, try flushing the column with a very strong solvent mixture (e.g., 10-20% methanol in dichloromethane or even a small amount of acetic acid in ethyl acetate) to see if you can recover any remaining product.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, which in turn can result in the mixing of fractions and subsequent loss of pure product during fraction selection.[17]
-
Rule of Thumb: A general guideline is to use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight for good separation.[6]
-
-
Improper Fraction Collection: It's possible that your compound eluted in a broader range of fractions than anticipated, and some were discarded.
-
Best Practice: Always collect a large number of smaller fractions and analyze them carefully by TLC before combining them. Sometimes, the product can "tail" and elute over a larger volume than expected.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard flash-grade silica gel (230-400 mesh) is a suitable and cost-effective choice.[18] It is a polar stationary phase that works well for separating compounds based on polarity.[19] Given the polar nature of the target molecule, normal-phase chromatography on silica is the standard approach.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined empirically using Thin Layer Chromatography (TLC).[20] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.3.[4] A good starting point for a polar compound like this compound would be a mixture of hexane and ethyl acetate. You can also explore other systems like dichloromethane/methanol for more polar compounds.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.[21]
-
Isocratic Elution: Uses a constant solvent composition throughout the separation. It is simpler to perform but may not be effective if your impurities have a wide range of polarities.[10]
-
Gradient Elution: Involves gradually increasing the polarity of the eluent. This is generally more effective for complex mixtures as it can improve separation and reduce the total purification time.[8] For a compound with the polarity of this compound, a gradient elution is often the preferred method to ensure a clean separation from both less polar and more polar impurities.
Q4: How can I avoid cracking the silica gel bed in my column?
A4: Cracking of the silica bed is often caused by changes in solvent polarity or temperature, or by letting the column run dry.
-
Packing: Ensure the silica gel is packed uniformly and without any air bubbles. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally recommended.
-
Solvent Changes: When running a gradient, ensure the change in solvent composition is gradual. Abrupt changes can cause swelling or shrinking of the silica gel, leading to cracks.
-
Keep it Wet: Never let the solvent level drop below the top of the silica bed.[16]
Q5: My purified compound still shows a minor impurity by NMR. What can I do?
A5: If a single column purification is insufficient, you have a few options:
-
Re-chromatograph: Run a second column on the partially purified material. For this second pass, you can try a different solvent system to potentially alter the elution order and achieve better separation.
-
Alternative Purification Techniques: Consider other methods like recrystallization if your compound is a solid and you can find a suitable solvent system. Preparative HPLC can also be an option for achieving very high purity, although it is more expensive and time-consuming.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for normal-phase chromatography of polar molecules.[11][19] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with less polar mixtures and increase polarity as needed. Determined by TLC.[5] |
| Elution Mode | Gradient Elution | Often provides better separation for complex mixtures with varying polarities.[7][8] |
| TLC Rf Target | 0.2 - 0.3 | This range typically translates to optimal separation on a column.[4] |
| Sample Loading | Dry Loading | Recommended if the compound has poor solubility in the initial mobile phase to prevent precipitation.[16] |
References
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column.
- Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
- AAT Bioquest. (2021, December 16). What is the difference between an isocratic and a gradient elution method?.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?.
- King Group. (n.d.). Successful Flash Chromatography.
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- (2021, May 9). Eluent Strength Translator.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?.
- SiliCycle. (2021, April 26). How to Choose the Right Chromatographic Phase?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
- Reddit. (2022, February 22). troubleshooting column chromatography.
- MacMillan, D. W. C. (n.d.). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone.
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ChemBK. (2024, April 9). 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation.
- PubChemLite. (n.d.). This compound.
- ChemScene. (n.d.). 58808-61-0 | this compound.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- PubMed. (2009, January 30). Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime.
- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-.
- ChemWhat. (n.d.). 1-(3-fluoro-4-nitrophenyl)ethanone CAS#: 72802-25-6.
- The Royal Society of Chemistry. (2021, April 6). Assembly of Fluorinated Chromanones via Enantioselective Tandem Reaction.
- PubChem. (n.d.). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one.
- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H4F3NO3) [pubchemlite.lcsb.uni.lu]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. yamazenusa.com [yamazenusa.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mastelf.com [mastelf.com]
- 9. What is the difference between an isocratic and a gradient elution method? | AAT Bioquest [aatbio.com]
- 10. biotage.com [biotage.com]
- 11. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 20. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 21. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone when used in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concern for this compound in acidic conditions is its susceptibility to hydrolysis. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the adjacent carbonyl carbon.[1] This makes the ketone vulnerable to nucleophilic attack by water, a reaction that can be catalyzed by acid.[2]
The acidic conditions protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the addition of a water molecule. This leads to the formation of a tetrahedral intermediate, which can then decompose.[3] While trifluoromethyl ketones are generally more stable than many other ketones, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: Under acidic hydrolysis conditions, the most probable degradation pathway involves the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group. This would likely yield 4-nitrobenzoic acid and trifluoromethane. The initial step is the formation of a hydrate at the carbonyl group, which is in equilibrium with the ketone. Subsequent protonation and elimination steps can lead to the final products.
Q3: My reaction in an acidic medium is showing unexpected byproducts. How can I confirm if this compound is degrading?
A3: To confirm if the unexpected byproducts are due to the degradation of this compound, you should perform a stability study under your specific reaction conditions.
Recommended Protocol: Stability Assessment
-
Prepare a Control Sample: Dissolve a known concentration of this compound in the same acidic solvent system used in your reaction, but without other reactants.
-
Incubate: Maintain the control sample at the same temperature and for the same duration as your actual experiment.
-
Time-Point Analysis: Withdraw aliquots from the control sample at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analytical Monitoring: Analyze these aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Comparison: Compare the chromatograms or spectra of the time-point samples. A decrease in the peak area or signal intensity of the parent compound and the appearance of new peaks corresponding to potential degradation products (like 4-nitrobenzoic acid) would confirm its instability under the tested conditions.
Q4: Are there specific types of acids that are more likely to cause degradation?
A4: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are more likely to promote hydrolysis compared to weaker organic acids like acetic acid.[2] The concentration of the acid and the temperature of the reaction are also critical factors. Higher acid concentrations and elevated temperatures will significantly accelerate the rate of degradation. In some cases, superacids like triflic acid (TFSA) can have complex effects, not only protonating the ketone but also influencing the activation energies of subsequent reaction steps.[1]
Q5: Can I use this compound in reactions involving strong acids? What precautions should I take?
A5: Yes, it is possible to use this compound in the presence of strong acids, but careful planning and control are essential.
Preventative Measures:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature to minimize the rate of hydrolytic degradation.
-
Reaction Time: Keep the reaction time to a minimum. Monitor the reaction progress closely to quench it as soon as the desired transformation is complete.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous acids and solvents can prevent hydrolysis by eliminating the nucleophilic water.
-
Choice of Acid: If feasible, consider using a milder acid or a Lewis acid catalyst that can promote the desired reaction without causing significant degradation of the ketone.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low yield of the desired product and formation of a polar byproduct. | Degradation of this compound via hydrolysis. The polar byproduct may be 4-nitrobenzoic acid. | 1. Perform a stability study as described in FAQ #3. 2. Analyze the byproduct by LC-MS or NMR to confirm its identity. 3. If degradation is confirmed, reduce the reaction temperature and/or time. 4. Consider using an alternative, less harsh acidic catalyst. |
| Inconsistent reaction outcomes. | Variability in the water content of the acidic medium or temperature fluctuations. | 1. Use anhydrous solvents and acids if the reaction permits. 2. Ensure precise temperature control throughout the reaction. 3. Standardize the source and grade of all reagents. |
| Formation of multiple unidentified impurities. | Complex degradation pathways or side reactions involving the degradation products. | 1. Isolate the major impurities for structural elucidation (e.g., by preparative HPLC followed by NMR and MS). 2. Re-evaluate the reaction conditions. A lower temperature or a different acid might favor the desired reaction pathway. |
Visualizing the Process
To better understand the potential for degradation, the following workflow outlines a systematic approach to investigating the stability of this compound in your experiments.
Sources
Hydrolysis of the trifluoromethyl ketone group in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful hydrolysis of the trifluoromethyl ketone group to the corresponding carboxylic acid, 4-nitrobenzoic acid.
Introduction: The Chemistry of Trifluoromethyl Ketone Hydrolysis
The hydrolysis of a trifluoromethyl ketone to a carboxylic acid is a valuable transformation in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reaction is analogous to the haloform reaction, where a methyl ketone is converted to a carboxylate in the presence of a base and a halogen[1][2][3][4]. In the case of trifluoromethyl ketones, the trifluoromethyl group acts as a good leaving group upon nucleophilic addition to the carbonyl, leading to the formation of the corresponding carboxylic acid after an aqueous workup.
The presence of a 4-nitrophenyl group introduces an additional electronic consideration. The nitro group is a strong electron-withdrawing group, which further enhances the electrophilicity of the carbonyl carbon, potentially facilitating the hydrolysis. Importantly, the 4-nitrophenyl group is generally stable under both acidic and basic conditions commonly used for hydrolysis, making this a feasible synthetic route to 4-nitrobenzoic acid and its derivatives[5][6][7][8][9].
This guide will address common challenges and questions that may arise during this experimental work, providing practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
The primary product of the complete hydrolysis of this compound is 4-nitrobenzoic acid . The trifluoromethyl group is cleaved and will typically be present as fluoroform (CHF₃) or fluoride ions in the reaction mixture, depending on the workup conditions.
Q2: Which conditions are more suitable for this hydrolysis: acidic or basic?
Base-catalyzed hydrolysis is generally more effective for this transformation. The mechanism involves the nucleophilic attack of a hydroxide ion on the highly electrophilic carbonyl carbon. The resulting tetrahedral intermediate can then collapse, expelling the trifluoromethyl anion (⁻CF₃), which is a reasonably good leaving group. In contrast, acid-catalyzed hydrolysis is typically less efficient for ketones and may require harsh conditions that could lead to unwanted side reactions.
Q3: Will the nitro group be affected by the hydrolytic conditions?
The 4-nitrophenyl group is generally robust and stable under the basic or acidic conditions typically employed for ester or ketone hydrolysis[5][6][7][8][9]. However, extremely harsh conditions (e.g., very high temperatures or highly concentrated and aggressive reagents) should be avoided to prevent potential degradation or side reactions involving the nitro group.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (this compound) from the product (4-nitrobenzoic acid). The starting material is less polar than the carboxylic acid product. The spots can be visualized under UV light.
-
HPLC: A reverse-phase HPLC method can be developed to quantify the disappearance of the starting material and the appearance of the product. A UV detector set at a wavelength where both compounds absorb (e.g., 254 nm) is suitable.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture (after appropriate workup of the aliquot) to determine the conversion to the product[10].
Q5: What are the key safety precautions for this reaction?
-
Corrosive Reagents: Both strong acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Fluoroform Gas: The reaction may produce fluoroform (CHF₃), a gas. It is essential to perform the reaction in a well-ventilated fume hood.
-
Exothermic Reaction: The hydrolysis reaction, especially with strong bases, can be exothermic. Add reagents slowly and with cooling if necessary. For more information on the hazards of the starting material, refer to its material safety data sheet (MSDS)[11].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient reaction time or temperature. 2. Base is not strong enough or used in insufficient quantity. 3. Poor solubility of the starting material. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC to determine the optimal conditions. 2. Use a stronger base (e.g., NaOH or KOH) and ensure at least a stoichiometric amount, preferably a slight excess, is used. 3. Use a co-solvent such as tetrahydrofuran (THF) or dioxane to improve the solubility of the starting material in the aqueous base. |
| Formation of Multiple Products / Side Reactions | 1. Reaction temperature is too high, leading to degradation. 2. The nitro group is undergoing undesired reactions under very harsh conditions. 3. The product, 4-nitrobenzoic acid, may undergo further reactions if conditions are too extreme. | 1. Reduce the reaction temperature and extend the reaction time. 2. Use milder basic conditions if possible. Avoid excessively high concentrations of strong bases. 3. Once the reaction is complete (as determined by TLC/HPLC), proceed with the workup promptly to isolate the product. |
| Difficult Product Isolation / Workup | 1. The product, 4-nitrobenzoic acid, is soluble in the aqueous basic solution as its carboxylate salt. 2. Emulsion formation during extraction. | 1. After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will protonate the carboxylate and cause the 4-nitrobenzoic acid to precipitate. The solid can then be collected by filtration. 2. If an extraction is performed, adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Incomplete Reaction" above. 2. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain pure 4-nitrobenzoic acid. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol provides a general procedure for the hydrolysis. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Tetrahydrofuran (THF) or Dioxane (optional, as a co-solvent)
-
Hydrochloric acid (HCl), concentrated or 6M
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of THF or dioxane (if necessary for solubility).
-
Addition of Base: Add an aqueous solution of NaOH or KOH (2.0 - 3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.
-
Workup - Precipitation:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly and carefully add concentrated HCl to the stirred solution until the pH is approximately 2. A precipitate of 4-nitrobenzoic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Workup - Extraction (Alternative):
-
After cooling the reaction, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude 4-nitrobenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizing the Process
Reaction Mechanism
The base-catalyzed hydrolysis of this compound to 4-nitrobenzoic acid proceeds through a nucleophilic addition-elimination mechanism.
Caption: Base-catalyzed hydrolysis mechanism.
Experimental Workflow
A visual representation of the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow.
References
-
Haloform Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Haloform reaction. (2023, December 28). In Wikipedia. [Link]
-
Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. [Link]
-
Haloform Reaction Mechanism and Iodoform Test. (2016, April 30). YouTube. Retrieved from [Link]
- Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of 8.36. (n.d.).
- Alhifthi, A., & Williams, S. J. (n.d.). 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020, July 7). RSC Publishing.
- Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Mechanism exploration. [a] NMR yields using 1‐(4‐nitrophenyl)ethanone... (n.d.).
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). PMC.
- KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACET
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by o-Mercaptobenzoic Acid.1. (n.d.). ElectronicsAndBooks.
- ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... (n.d.).
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21).
Sources
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. borbasgroup.com [borbasgroup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone during workup
Welcome to the technical support guide for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and workup of this versatile chemical intermediate.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of this compound After Basic Workup
Question: I performed a reaction to synthesize this compound. After quenching the reaction and performing a basic aqueous workup (e.g., with sodium bicarbonate or sodium hydroxide), I observed a significantly low yield or complete loss of my desired product. What could be the cause?
Answer: The primary suspect in the degradation of this compound under basic conditions is a retro-Claisen type C-C bond cleavage, often referred to as the haloform reaction.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxide ions.[3]
Here's a step-by-step explanation of the likely degradation pathway:
-
Nucleophilic Attack: A hydroxide ion from the basic solution attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone.
-
Formation of a Tetrahedral Intermediate: This addition results in the formation of a tetrahedral intermediate.
-
C-C Bond Cleavage: The intermediate collapses, leading to the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group. This is facilitated by the stability of the resulting trifluoromethyl anion (⁻CF₃) as a leaving group.
-
Protonation: The trifluoromethyl anion is subsequently protonated by water or another proton source in the workup to form fluoroform (CHF₃), a volatile gas. The other product is 4-nitrobenzoic acid.
This process effectively decomposes your desired product into a carboxylate salt and fluoroform.
Visualizing the Degradation Pathway: Haloform Reaction
Caption: Proposed mechanism for the base-mediated degradation of this compound.
Recommended Solutions & Preventative Measures:
To mitigate this degradation, consider the following modifications to your workup procedure:
-
Avoid Strong Bases: Whenever possible, use milder bases for neutralization, such as a saturated solution of ammonium chloride (NH₄Cl), or perform a carefully controlled neutralization with a dilute acid.
-
Maintain Low Temperatures: If a basic wash is unavoidable, perform it at low temperatures (e.g., 0-5 °C) to reduce the rate of the haloform reaction.
-
Minimize Contact Time: Reduce the time your compound is in contact with the basic aqueous phase. Promptly proceed to the extraction step.
-
Alternative Workup: Consider a non-aqueous workup if your reaction conditions permit. This could involve direct filtration of solids and evaporation of the solvent, followed by purification via chromatography.
| Workup Condition | Risk of Degradation | Recommendation |
| Aqueous NaOH or KOH | High | Avoid if possible. If necessary, use at low temperatures and for a short duration. |
| Aqueous NaHCO₃ or Na₂CO₃ | Moderate | A safer alternative to strong bases, but still carries a risk. Use with caution. |
| Aqueous NH₄Cl | Low | Recommended for quenching and neutralization. |
| Non-Aqueous Workup | Very Low | Ideal when applicable. Involves filtration and solvent removal. |
Issue 2: Unexpected Color Changes or Formation of Side Products
Question: During my workup or purification, I noticed the formation of colored impurities, and my final product is not the expected pale yellow crystalline solid.[4] What could be happening?
Answer: The presence of a nitro group on the aromatic ring introduces the possibility of other side reactions, particularly reduction and nucleophilic aromatic substitution.[5][6][7][8]
-
Reduction of the Nitro Group: The nitro group can be reduced to various other functional groups, such as nitroso, hydroxylamino, or amino moieties, especially if reducing agents are present or inadvertently generated during the workup.[9][10][11][12] These resulting aromatic amines and their derivatives are often colored and can be difficult to separate from the desired product.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and trifluoroacetyl groups activate the aromatic ring for nucleophilic attack.[6][13][14] If your reaction mixture contains nucleophiles (e.g., residual amines, alkoxides), they can potentially displace other substituents on the ring, leading to the formation of undesired byproducts.
Recommended Solutions & Preventative Measures:
-
Inert Atmosphere: If your synthesis is sensitive to reduction, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-reduction side reactions.
-
Careful Reagent Selection: Be mindful of all reagents used in your synthesis and workup. Avoid strong reducing agents unless they are intended for a specific transformation.
-
Purification Techniques: If you suspect the formation of these byproducts, consider the following purification strategies:
-
Column Chromatography: This is often the most effective method for separating closely related aromatic compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective way to purify your product and remove colored impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable solid under neutral and acidic conditions. Its primary instability arises from its susceptibility to nucleophilic attack at the carbonyl carbon, particularly under basic conditions, which can lead to the haloform reaction.[1][2]
Q2: Are there any specific solvents that should be avoided during workup and purification?
A2: While generally stable in common organic solvents, be cautious with protic solvents in the presence of a base, as this can facilitate the haloform reaction. For chromatography, standard solvents like ethyl acetate, hexanes, and dichloromethane are generally suitable.
Q3: Can the trifluoromethyl group itself degrade?
A3: The trifluoromethyl group is generally very stable.[15] The C-F bonds are strong, and this group is resistant to many common reaction conditions. The primary point of reactivity is the activation of the adjacent carbonyl group.
Q4: How can I confirm the identity and purity of my this compound?
A4: Standard analytical techniques are effective for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic protons, while ¹⁹F NMR will show a singlet for the CF₃ group.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl (C=O) stretch and the absorbances associated with the nitro group (NO₂).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[16]
III. Experimental Protocols
Protocol 1: Recommended General Workup Procedure
This protocol is designed to minimize the degradation of this compound.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Recommended Workup Workflow
Caption: A workflow for a mild workup to preserve the integrity of the target compound.
IV. References
-
Benchchem. A Comparative Analysis of the Reactivity of 4'-Nitroacetophenone Semicarbazone Formation Versus Other Ketones. Available from:
-
Benchchem. Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry. 2025. Available from:
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available from:
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. Available from:
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. Available from:
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available from:
-
ResearchGate. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. Available from:
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from:
-
University of Calgary. Ch18: Haloform reaction. Available from:
-
OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Available from:
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. 2020. Available from:
-
ACS Publications. The Haloform Reaction. Chemical Reviews. Available from:
-
Wikipedia. Nucleophilic aromatic substitution. Available from:
-
Wikipedia. Haloform reaction. Available from:
-
ResearchGate. Reaction of 4-nitro acetophenone and 4-nitro benzaldehyde in the presence of the P4VP/Al2O3-SiO2(0.6) (in situ). Available from: _
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. 2021. Available from:
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from:
-
ResearchGate. Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... Available from:
-
National Institutes of Health. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Available from:
-
Wikipedia. Reduction of nitro compounds. Available from:
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from:
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. 2018. Available from:
-
ChemicalBook. 4-Nitroacetophenone | 100-19-6. 2025. Available from:
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from:
-
PubChem. This compound. Available from:
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from:
-
MDPI. Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Available from:
-
PubMed. Biodegradation of fluorinated alkyl substances. Available from:
-
Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Available from:
-
ChemScene. This compound. Available from:
-
Benchchem. Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. Available from:
-
Chemical Communications (RSC Publishing). Trifluoromethyl ketones: properties, preparation, and application. Available from:
-
CymitQuimica. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone. Available from:
-
PubChem. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. Available from:
-
ChemicalBook. Ethanone, 2,2-difluoro-1-(3-fluoro-4-nitrophenyl)- CAS#: 2228230-82-6. Available from: _
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (CAS 58808-61-0).[1][2] This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to support researchers, chemists, and drug development professionals in achieving a successful and optimized synthesis. Our approach is grounded in established chemical principles, prioritizing robust and reproducible methodologies over theoretically plausible but practically challenging routes.
A Note on Synthetic Strategy: The Flaw of Direct Acylation
A common initial thought for this synthesis is a direct Friedel-Crafts acylation of nitrobenzene using a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA).[3][4] However, this approach is fundamentally flawed for obtaining the desired para-substituted product. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.[5][6] Consequently, direct acylation would yield the undesired meta-isomer, 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone, and would require harsh conditions with likely low yields.
Our recommended and validated approach is a more controlled, two-step synthesis starting from 4-nitrobenzaldehyde. This pathway involves:
-
Nucleophilic Trifluoromethylation: Reaction of 4-nitrobenzaldehyde with a trifluoromethyl anion equivalent to form the secondary alcohol, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol.
-
Oxidation: Conversion of the secondary alcohol to the target ketone, this compound.
This strategy offers superior control over regiochemistry and generally proceeds with higher yields and purity.
Visualized Synthesis Workflow
The following diagram outlines the recommended two-step synthetic pathway.
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic trifluoromethylation of the aldehyde preferred over other methods?
The reaction of an aldehyde with a trifluoromethyl nucleophile is a highly efficient and regioselective method for forming a trifluoromethyl-substituted alcohol. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, provide a convenient source of the "CF₃⁻" anion equivalent when activated by a fluoride source. This approach avoids the harsh conditions and regioselectivity issues associated with direct Friedel-Crafts acylation of a deactivated ring.
Q2: What is the role of the fluoride source (like TBAF) in Step 1?
TMSCF₃ itself is not nucleophilic. The catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom of TMSCF₃. This forms a hypervalent siliconate intermediate, which then liberates the trifluoromethyl anion (CF₃⁻) as the active nucleophile to attack the aldehyde carbonyl.
Q3: What are the primary safety concerns with the reagents used?
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): This is a volatile and flammable liquid. It is toxic upon inhalation and should be handled exclusively in a well-ventilated chemical fume hood.
-
Dess-Martin Periodinane (DMP): DMP is a mild and effective oxidizing agent, but it is shock-sensitive and can be explosive under certain conditions, particularly upon heating. It should be handled with non-metallic spatulas and stored appropriately.
-
Solvents (THF, DCM): Anhydrous tetrahydrofuran (THF) can form explosive peroxides over time and should be tested before use. Dichloromethane (DCM) is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can other oxidizing agents be used for Step 2?
Yes, several other oxidation protocols are effective. The choice often depends on substrate tolerance, scale, and purification considerations.
| Oxidant System | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Very mild, fast reaction times, neutral pH. | Shock-sensitive, byproduct (IBX) can be difficult to remove. |
| Swern Oxidation | High yields, mild conditions. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide. |
| Pyridinium Chlorochromate (PCC) | Operationally simple, room temperature. | PCC is a suspected carcinogen (contains Cr(VI)), requires anhydrous conditions. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Nitrobenzaldehyde | 151.12 | 5.00 g | 33.1 | 1.0 |
| TMSCF₃ | 142.22 | 7.06 g (5.9 mL) | 49.6 | 1.5 |
| TBAF (1M in THF) | - | 1.7 mL | 1.7 | 0.05 |
| Anhydrous THF | - | 100 mL | - | - |
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Dissolve 4-nitrobenzaldehyde (5.00 g, 33.1 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃, 5.9 mL, 49.6 mmol) dropwise via syringe.
-
Add the TBAF solution (1.0 M in THF, 1.7 mL, 1.7 mmol) dropwise over 5 minutes. The solution may change color.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding 1 M HCl (50 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Oxidation to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Crude Alcohol (from Step 1) | 221.14 | ~7.3 g | ~33.1 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 16.8 g | 39.7 | 1.2 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | - |
Procedure:
-
In a clean, dry flask, dissolve the crude 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol (~7.3 g, 33.1 mmol) in dry DCM (150 mL).
-
Add Dess-Martin Periodinane (16.8 g, 39.7 mmol) portion-wise at room temperature. The mixture may become slightly warm.
-
Stir the resulting suspension vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. The product ketone will have a higher Rf value than the starting alcohol.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL) and a saturated aqueous solution of Na₂S₂O₃ (50 mL). Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 10-20% ethyl acetate) to afford the pure this compound as a solid.
Troubleshooting Guide
This section addresses common issues encountered during the two-step synthesis.
Caption: Troubleshooting decision guide for common issues.
Detailed Troubleshooting Scenarios
Scenario 1: The trifluoromethylation reaction (Step 1) stalls with significant starting material remaining.
-
Potential Cause A: Moisture. The trifluoromethyl anion is a hard nucleophile and a strong base. Any moisture in the reaction will protonate the anion, quenching it. Similarly, the TBAF catalyst is deactivated by water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly opened bottle of anhydrous THF or pass it through a solvent purification system.
-
-
Potential Cause B: Inactive Fluoride Source. The TBAF solution is the initiator. If it has degraded, the reaction will not start.
-
Solution: Use a fresh bottle of the TBAF solution. If the reaction still fails, consider an alternative fluoride initiator like CsF.
-
Scenario 2: The oxidation (Step 2) is sluggish or incomplete.
-
Potential Cause A: Degraded Dess-Martin Periodinane. DMP is sensitive to moisture and can degrade over time, losing its oxidizing power.
-
Solution: Use DMP from a recently purchased, tightly sealed container. Store it in a desiccator or glovebox.
-
-
Potential Cause B: Poor Solubility/Mixing. The reaction is a suspension. If stirring is inadequate, the oxidant and substrate will not have sufficient contact.
-
Solution: Use a high-speed overhead stirrer for larger scale reactions or a large, football-shaped stir bar for smaller flasks to ensure the suspension is well-mixed.
-
Scenario 3: After workup of the oxidation, a white solid (iodinane byproduct) co-elutes with the product during chromatography.
-
Potential Cause: Incomplete Quenching/Workup. The reduced form of DMP, iodo-benzoic acid (IBX), and related species can be difficult to remove if not properly treated during the workup.
-
Solution: During the quench, ensure the biphasic mixture is stirred vigorously for at least 30 minutes. The addition of saturated sodium thiosulfate (Na₂S₂O₃) is crucial for reducing the remaining hypervalent iodine species to more water-soluble forms. Adding an extra wash with saturated NaHCO₃ can also help remove acidic byproducts.
-
References
- Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989.
- Patent WO2016058896A1. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Lopez, S. E. (2015). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]
-
PubChem. (2024). This compound. PubChem Database. [Link]
- Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
- Patent CN107417504A. (2017). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
Alvarez, A. (2014). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts Website. [Link]
-
ChemBK. (2024). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. ChemBK Website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
-
PubChem. (2024). 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. PubChem Database. [Link]
-
PubChem. (2024). 1,2,3-Trifluoro-4-nitrobenzene. PubChem Database. [Link]
-
Wikipedia. (2024). 4-Fluoronitrobenzene. Wikipedia. [Link]
- Verboom, W., Reinhoudt, D. N., Harkema, S., & Van Hummel, G. J. (1982). Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines. The Journal of Organic Chemistry, 47(17), 3339-3342.
-
Organic Chemistry Portal. (2024). Nef Reaction. Organic Chemistry Portal Website. [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4'-Nitro-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-nitro-2,2,2-trifluoroacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. The synthesis, often a Friedel-Crafts acylation or a related trifluoromethylation reaction, is highly dependent on the activity and stability of the catalyst. Catalyst deactivation is a common hurdle that can lead to decreased reaction rates, lower yields, and inconsistent product quality.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify the root causes of catalyst deactivation and implement effective solutions.
I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to help you diagnose the issue based on your experimental observations.
Symptom 1: Drastic Drop in Reaction Rate or Complete Stalling
A sudden or gradual decrease in the rate of product formation is the most common indicator of catalyst deactivation.
Potential Cause 1.1: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3][4]
-
Specific Poisons to Consider:
-
Water: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Water hydrolyzes the catalyst, forming inactive species like aluminum hydroxide.[5]
-
Sulfur and Nitrogen Compounds: Trace impurities in starting materials or solvents containing sulfur or basic nitrogen atoms can act as potent poisons for many metal-based catalysts.[6] Basic nitrogen compounds can adsorb on acid sites, reducing the catalyst's activity.[6]
-
Product Inhibition: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[5][7] This is a very common cause of apparent "deactivation."
-
-
Diagnostic Steps:
-
Moisture Analysis: Use Karl Fischer titration to determine the water content of your starting materials and solvents.
-
Purity Analysis: Analyze your starting materials (nitrobenzene derivative and trifluoroacetylating agent) using techniques like GC-MS or NMR to identify any potential sulfur- or nitrogen-containing impurities.
-
Stoichiometry Check (for Lewis Acids): In reactions like Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often necessary to account for complexation with the product.[5][7]
-
-
Solutions:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents.
-
Purification of Reagents: Purify starting materials and solvents to remove contaminants. This may involve distillation, recrystallization, or passing them through a column of activated alumina or silica gel.
-
Increase Catalyst Loading: If product inhibition is the cause, increasing the molar ratio of the Lewis acid catalyst may be necessary.
-
Potential Cause 1.2: Fouling or Coking
Fouling is the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks active sites and pores.[2][3][8]
-
Mechanism: Side reactions, such as polymerization or condensation of reactants or products, can lead to the formation of heavy organic molecules that deposit on the catalyst.[3]
-
Diagnostic Steps:
-
Visual Inspection: A change in the catalyst's color (e.g., darkening) can be an initial sign of coking.
-
Surface Area Analysis: Techniques like BET (Brunauer-Emmett-Teller) analysis can quantify a decrease in the catalyst's surface area, which is indicative of fouling.[1]
-
Temperature-Programmed Oxidation (TPO): This technique can be used to characterize and quantify the amount of coke on the catalyst surface.
-
-
Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes minimize side reactions that lead to coke formation.[2]
-
Catalyst Regeneration: For solid catalysts, a common regeneration method is calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[5] The optimal temperature for this process is typically around 500-550°C.[5]
-
Symptom 2: Change in Product Selectivity
An increase in the formation of undesired byproducts can also be a sign of catalyst deactivation or a change in the active catalytic species.
Potential Cause 2.1: Alteration of Active Sites
The nature of the catalyst's active sites can change during the reaction, leading to different reaction pathways being favored.
-
Mechanism:
-
Leaching: The active components of the catalyst can dissolve into the reaction medium, particularly in liquid-phase reactions.[2][4] This can lead to a change from heterogeneous to homogeneous catalysis, which may have different selectivity.
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, resulting in a loss of active surface area and potentially altering the nature of the active sites.[2][3]
-
-
Diagnostic Steps:
-
Analysis of the Reaction Mixture: After filtering off the catalyst, analyze the liquid phase for the presence of leached metals using techniques like inductively coupled plasma (ICP) spectroscopy.
-
Microscopy: Techniques like transmission electron microscopy (TEM) can be used to visualize changes in catalyst particle size and morphology, which can indicate sintering.
-
-
Solutions:
-
Use of a More Robust Catalyst Support: Choosing a support that strongly interacts with the active metal can help prevent leaching and sintering.
-
Control of Reaction Temperature: Operating at the lowest effective temperature can help mitigate thermal degradation and sintering.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of the nitrobenzene derivative not working, even with a fresh catalyst?
A1: The presence of a strongly electron-withdrawing group like the nitro group (-NO₂) on the aromatic ring deactivates it towards electrophilic aromatic substitution.[5][9] This deactivation can be so significant that the reaction is very sluggish or does not proceed under standard conditions.[10] Furthermore, the oxygen atoms of the nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring.[11]
Q2: Can I reuse my solid acid catalyst for multiple reaction cycles?
A2: While one of the advantages of solid acid catalysts is their potential for reuse, deactivation is common. Regeneration is often necessary between cycles. A typical regeneration procedure for a solid acid catalyst like a zeolite involves:
-
Washing: Thoroughly wash the recovered catalyst with a suitable solvent to remove adsorbed species.[5]
-
Drying: Dry the catalyst in an oven, typically at 100-120°C, to remove the solvent.[5]
-
Calcination: Heat the catalyst in a furnace in the presence of air to a high temperature (e.g., 500-550°C) to burn off any organic residues.[5]
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A3: The directing effects of the substituents on the aromatic ring determine the position of acylation. The nitro group is a meta-director. If other substituents are present, their directing effects will also influence the outcome. To improve selectivity, you can:
-
Modify the Catalyst: Using bulkier catalysts may favor substitution at the less sterically hindered position.
-
Change the Solvent: The polarity of the solvent can influence the transition state and, therefore, the regioselectivity.
-
Adjust the Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Q4: What are the key differences in catalyst deactivation between using a Lewis acid like AlCl₃ and a solid acid catalyst?
A4:
-
Lewis Acids (e.g., AlCl₃): The primary deactivation mechanism is often complexation with the ketone product, which requires using stoichiometric amounts of the catalyst.[5][7] They are also highly susceptible to poisoning by water.[5]
-
Solid Acid Catalysts (e.g., Zeolites): These are more prone to deactivation by coking, where carbonaceous deposits block the pores and active sites.[12] However, they have the advantage of being more easily separated from the reaction mixture and can often be regenerated.[5]
III. Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Major Catalyst Deactivation Pathways
Caption: Key mechanisms leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting catalyst deactivation.
IV. Quantitative Data Summary
| Parameter | Recommended Range | Potential Impact on Catalyst |
| Water Content | < 50 ppm | High water content leads to rapid hydrolysis of Lewis acid catalysts. |
| Lewis Acid Stoichiometry | 1.1 - 2.0 equivalents | Insufficient catalyst can lead to stalling due to product complexation. |
| Reaction Temperature | Varies (start low) | Higher temperatures can accelerate coking and sintering. |
| Catalyst Loading (Solid) | 5-20 wt% | Higher loading can compensate for deactivation but may be uneconomical. |
| Regeneration Temp. | 500-550 °C | Optimal for burning off coke without damaging the catalyst structure.[5] |
V. Experimental Protocol: Regeneration of a Solid Acid Catalyst
This protocol provides a general procedure for regenerating a solid acid catalyst (e.g., a zeolite) that has been deactivated by coking.
Materials:
-
Deactivated catalyst
-
Appropriate solvent (e.g., acetone, ethanol)
-
Deionized water
-
Buchner funnel and filter flask
-
Oven
-
Muffle furnace
-
Ceramic crucible
-
Desiccator
Procedure:
-
Separation: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.[5]
-
Washing:
-
Wash the recovered catalyst multiple times with a suitable organic solvent to remove any adsorbed reactants, products, and byproducts.[5]
-
Follow with several washes with deionized water.
-
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove all residual solvent and water.[5]
-
Calcination:
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any remaining organic residues.[5]
-
-
Cooling and Storage:
References
-
Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading. ResearchGate. Available at: [Link]
-
Deactivation and Regeneration of Solis Acid and Base Catalyst Bodies Used in Cascade For Bio Oil Synthesis and Upgrading. Scribd. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. National Institutes of Health. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Matthey. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Regeneration of a deactivated solid acid alkylation catalyst using supercritical isobutane fluid. ResearchGate. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]
-
Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes. ResearchGate. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. ACS Publications. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. Available at: [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
What are the factors for catalysts desactivation? ResearchGate. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]
-
Formal synthesis of an anti-microtube agent. (a) 4′-Fluoroacetophenone,... ResearchGate. Available at: [Link]
-
The Influence of Nitro Group on Synthesis. JOCPR. Available at: [Link]
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents.
- A kind of preparation method of nitroacetophenone. Google Patents.
-
The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. Available at: [Link]
-
Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health. Available at: [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. National Institutes of Health. Available at: [Link]
-
Acetophenone, m-nitro-. Organic Syntheses. Available at: [Link]
-
o-NITROACETOPHENONE. Organic Syntheses. Available at: [Link]
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
Removing unreacted starting materials from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. The protocols and insights provided herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, often involves the Friedel-Crafts acylation of nitrobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While effective, this method can result in a crude product contaminated with unreacted starting materials and byproducts. This guide outlines systematic approaches to purify the desired product, ensuring high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: Based on the common synthetic route (Friedel-Crafts acylation), the primary unreacted starting materials you will likely encounter are nitrobenzene and trifluoroacetic anhydride . If an acyl chloride was used, 4-nitrobenzoyl chloride could also be present. Additionally, residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products will be present.
Q2: My crude product is an oily residue. Is this normal?
A2: Yes, this is common. The presence of unreacted nitrobenzene, which is a liquid at room temperature, and other byproducts can result in an oily or semi-solid crude product. A successful purification will yield this compound as a solid.
Q3: I performed a water quench, but my product seems to be hydrolyzing. What should I do?
A3: The trifluoromethyl ketone moiety can be sensitive to harsh basic conditions. When quenching the reaction, use a cold, dilute acid solution (e.g., 1M HCl) to neutralize the Lewis acid catalyst. Avoid using strong bases in the initial work-up, as this can lead to unwanted side reactions.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[1][2][3][4] A suitable solvent system, such as 20-30% ethyl acetate in hexanes, should provide good separation between the more polar product and the less polar starting materials. The product, being more polar, will have a lower Rf value than nitrobenzene.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is an inseparable oil | High concentration of unreacted nitrobenzene. | Perform a thorough aqueous work-up followed by flash column chromatography. Nitrobenzene is significantly less polar than the product and will elute first. |
| Low yield after purification | Product loss during aqueous extraction. | Ensure the pH of the aqueous layer is not basic. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Persistent baseline impurities in TLC | Highly polar impurities or residual catalyst. | Consider a pre-purification step by filtering the crude mixture through a short plug of silica gel. If impurities persist, recrystallization may be necessary. |
| Product co-elutes with an impurity during chromatography | Improper solvent system. | Optimize the TLC solvent system to achieve better separation. A gradient elution in flash chromatography, starting with a less polar solvent system and gradually increasing polarity, can improve separation. |
| Crystals do not form during recrystallization | Incorrect solvent or supersaturation not achieved. | Screen for an appropriate recrystallization solvent or solvent pair.[5][6][7] If crystals are reluctant to form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
Purification Workflows
A multi-step approach is often the most effective for achieving high purity. The following workflows can be adapted based on the scale of your reaction and the level of impurities.
Workflow 1: Aqueous Work-up and Recrystallization
This workflow is suitable for reactions where the primary impurity is the unreacted nitrobenzene, and the product is obtained as a solid after the initial work-up.
Caption: Aqueous Work-up and Recrystallization Workflow.
Workflow 2: Flash Column Chromatography
This is the most robust method for separating the product from a mixture of impurities, especially when the crude product is an oil.[8][9][10]
Caption: Flash Column Chromatography Purification Workflow.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Reaction Quenching: Slowly pour the crude reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl.[11] This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. The organic layer will contain your product and unreacted nitrobenzene.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes to remove the non-polar nitrobenzene. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent in vacuo.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[5][6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Summary of Physical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 219.12[12][13] | Solid (exact m.p. not widely reported) | - | Soluble in most organic solvents. |
| Nitrobenzene | 123.11 | 5.7 | 210.9 | Sparingly soluble in water; miscible with many organic solvents. |
| Trifluoroacetic Anhydride | 210.03[14][15] | -65[14][16] | 39.5-40[14][16] | Reacts with water; miscible with many organic solvents.[16] |
| 4-Nitrobenzoyl chloride | 185.56[17][18] | 71-74[19] | 202-205 (at 105 mmHg)[19] | Decomposes in water; soluble in many organic solvents.[19] |
References
-
PubChem. (n.d.). 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Trifluoroacetic anhydride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). Retrieved from [Link]
-
PubChem. (n.d.). Trifluoroacetic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Quora. (2017, December 29). What solvent is used for TLC? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. biotage.com [biotage.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Trifluoroacetic anhydride | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]
- 17. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
Challenges in the reduction of the nitro group in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Technical Support Center: Reduction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the reduction of the nitro group in this compound. This molecule is a valuable building block in medicinal chemistry and materials science, yet its transformation presents a classic chemoselectivity challenge. The presence of a highly electrophilic trifluoroacetyl group adjacent to the aromatic ring complicates what might otherwise be a straightforward nitro reduction.
This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move beyond simple procedural lists to explore the chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems reported by researchers. Each question is followed by a detailed analysis of potential causes and a series of recommended solutions.
Q1: My reaction is sluggish and shows low conversion to the desired aniline. What factors should I investigate?
Incomplete conversion is a common hurdle that can often be traced back to reagent activity, reaction conditions, or solubility limitations.
Systematic Troubleshooting Steps:
-
Reagent & Catalyst Activity: The potency of your reducing system is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time or through improper handling. Ensure your catalyst is from a fresh, reliable batch. If you suspect catalyst poisoning from sulfur or other impurities in your starting material, consider pre-treating your substrate with activated carbon. Catalyst loading may also be insufficient; for challenging substrates, increasing the catalyst weight percentage can be beneficial.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and activation of the metal are critical. Use finely powdered metals. For iron, pre-activation by washing with dilute HCl can remove surface oxides and significantly improve reaction rates.
-
Other Reagents (e.g., Sodium Dithionite): These reagents can decompose on storage. Always use a freshly opened bottle of high-quality sodium dithionite.
-
-
Solubility: this compound is a hydrophobic molecule. Poor solubility in the reaction solvent is a primary cause of slow or incomplete reactions.[1][2]
-
Solvent Choice: While ethanol or methanol are common for nitro reductions, your substrate may require a less polar solvent like THF or ethyl acetate.
-
Co-Solvent Systems: For catalytic hydrogenations, using a protic co-solvent like ethanol or acetic acid in a primary solvent like THF can be highly effective.[1][2] The protic solvent can aid in the protonolysis steps on the catalyst surface.
-
-
Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, some systems require heating to overcome the activation energy.[1] A modest increase to 40-50 °C can often drive the reaction to completion. However, be aware that excessive heat can promote side reactions.
-
Pressure (for Hydrogenation): For particularly stubborn reductions, increasing the hydrogen pressure from atmospheric to 50 psi (approx. 3.5 bar) can dramatically increase the reaction rate.[1][2]
-
Q2: My primary side product is 1-(4-aminophenyl)-2,2,2-trifluoroethanol. How can I selectively reduce the nitro group without affecting the ketone?
This is the central challenge for this substrate. The strong electron-withdrawing effect of the -CF₃ group makes the adjacent carbonyl highly electrophilic and thus susceptible to reduction. The key is to choose a reducing system with high chemoselectivity for the nitro group.
dot
Caption: Stepwise Pathway of Nitro Group Reduction.
Solutions:
-
Sufficient Reducing Agent: Ensure you are using a sufficient molar excess of your reducing agent. For metal-based reductions (Fe, Sn, Zn), a 3-5 fold excess is often required to provide the necessary electrons and account for any metal oxidation by the solvent or air. [3]2. Temperature Control: Some intermediate steps can be temperature-dependent. For metal/acid reductions, maintaining a gentle reflux can ensure all intermediates are fully converted to the final amine.
-
Reaction Time: Do not cut the reaction time short. Monitor the reaction progress closely using a reliable analytical method like TLC or LC-MS until all starting material and visible intermediates have been consumed.
Frequently Asked Questions (FAQs)
FAQ 1: What is the electronic impact of the trifluoroacetyl group on this reaction?
The -COCF₃ group is a powerful electron-withdrawing group due to the combined inductive effects of the carbonyl and the three fluorine atoms. [4]This has two major consequences:
-
Activation of the Nitro Group: It pulls electron density from the aromatic ring, making the nitro group more electron-deficient and, in principle, more susceptible to reduction.
-
Activation of the Ketone: It significantly increases the electrophilicity of the carbonyl carbon, making it a much better target for reducing agents (especially hydrides) compared to a standard acetophenone. This is the root cause of the chemoselectivity challenge.
FAQ 2: What are the best analytical methods for monitoring the reaction and characterizing the product?
A multi-technique approach is recommended for a self-validating protocol:
-
Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting material is less polar than the product amine. Staining with potassium permanganate or ninhydrin can help visualize the amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for confirming the masses of the starting material (m/z 219.01), the desired product (m/z 189.04), and the primary side-product alcohol (m/z 191.06).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show a clear shift of the aromatic protons upon conversion of the -NO₂ group to -NH₂. The appearance of a broad singlet for the -NH₂ protons (typically between 3.5-4.5 ppm) is a key indicator.
-
¹⁹F NMR: A clean singlet for the -CF₃ group should be observed. This is useful for confirming that no defluorination has occurred.
-
Recommended Experimental Protocols
The following protocols are optimized for high chemoselectivity and yield for the reduction of this compound.
Protocol 1: Selective Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method is highly reliable for achieving excellent selectivity.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (4.0 eq) to the solution. The mixture may become a slurry.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate to the residue and slowly add saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is exothermic.
-
The tin salts will precipitate as a white solid (tin hydroxide).
-
-
Isolation:
-
Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-aminophenyl)-2,2,2-trifluoroethanone.
-
-
Purification: The crude product is often of high purity but can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Selective Reduction with Iron Powder and Ammonium Chloride
This is an economical and effective alternative to the tin-based method.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water (approx. 20 mL per gram of starting material).
-
Reaction: Heat the heterogeneous mixture to a vigorous reflux with rapid stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Note: Filtering while hot can prevent the product from crashing out.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and water to the residue. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
-
Purification: Purify by column chromatography on silica gel as needed.
References
-
Reduction of nitro compounds carrying electron withdrawing groups: A convenient approach without metal catalyst. ResearchGate. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Is CF3 group prevent reduction of nitrile group? ResearchGate. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Reduction of nitro groups on benzene. YouTube. [Link]
-
my nitro refuses to be reduced. Reddit. [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
Sources
Technical Support Center: Chemoselective Reduction of 4'-Nitro-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the selective reduction of 4'-nitro-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for a critical synthetic transformation: the reduction of an aromatic nitro group without affecting a sensitive trifluoroacetyl moiety. The target molecule, 4'-amino-2,2,2-trifluoroacetophenone, is a valuable building block in medicinal chemistry and materials science.[1] However, achieving this chemoselectivity can be challenging, as over-reduction of the ketone is a common and problematic side reaction.
This resource explains the causality behind experimental choices, provides self-validating protocols, and offers solutions to common issues encountered in the laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My primary product is 1-(4-aminophenyl)-2,2,2-trifluoroethanol. How do I prevent the reduction of the ketone group?
Answer: This is the most common form of over-reduction. It occurs when the reducing agent is not sufficiently chemoselective and attacks both the nitro and the ketone functional groups. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often too aggressive and can lead to this outcome.[2][3]
Core Problem: The chosen reduction method lacks the necessary selectivity. Hydride reagents like sodium borohydride (NaBH₄), while excellent for reducing ketones, are generally not used for nitro groups under standard conditions and would attack the ketone if used in a sequential reduction.[4][5]
Solutions:
-
Switch to a Highly Chemoselective Reagent: The most reliable solution is to use a reagent system known for its selectivity in reducing nitro groups in the presence of carbonyls. The classic and highly effective method is using tin(II) chloride (SnCl₂) in an acidic medium like ethanol with concentrated HCl.[6][7] This system shows a strong preference for the nitro group, leaving the trifluoroacetyl group intact.
-
Employ Catalytic Transfer Hydrogenation (CTH): CTH offers a milder alternative to high-pressure hydrogenation. Using a hydrogen donor like ammonium formate (HCOONH₄) or formic acid with a palladium catalyst (Pd/C) can be finely tuned to favor nitro reduction.[8][9] Key parameters to control are:
-
Temperature: Run the reaction at or slightly above room temperature. Avoid excessive heating, which can promote ketone reduction.
-
Catalyst Loading: Use the minimum effective catalyst loading (typically 5-10 mol%).
-
Hydrogen Donor: Ammonium formate is often a mild and effective choice.
-
Question 2: My reaction is incomplete. TLC and LC-MS analysis show a significant amount of starting material even after extended reaction times. What should I do?
Answer: An incomplete reaction can stem from several factors, including insufficient reagent stoichiometry, catalyst deactivation, or suboptimal reaction conditions.
Solutions:
-
For Tin(II) Chloride Reductions:
-
Stoichiometry: Ensure you are using a sufficient excess of SnCl₂·2H₂O. A molar ratio of 4-5 equivalents relative to the nitroacetophenone is typically required for the reaction to proceed to completion.[6]
-
Acid Concentration: The presence of acid (HCl) is crucial. Ensure the reaction medium remains acidic throughout the process.
-
-
For Catalytic Transfer Hydrogenation (CTH):
-
Catalyst Activity: The Pd/C catalyst may be poisoned or deactivated.[10] Use a fresh batch of catalyst or a higher loading. Ensure reagents and solvents are high purity, as contaminants like sulfur compounds can poison palladium catalysts.[10]
-
Agitation: In a heterogeneous reaction like CTH, vigorous stirring is essential to ensure proper mixing between the solid catalyst, the dissolved substrate, and the hydrogen donor.[10]
-
Temperature: While high temperatures can cause over-reduction, a slight increase (e.g., from 25°C to 40°C) may be necessary to drive the reaction to completion without significantly impacting selectivity.
-
Question 3: I am using catalytic hydrogenation with H₂ gas and getting a complex mixture of products, including the desired amine, the amino alcohol, and potentially the fully reduced 4-(1,1,1-trifluoroethyl)aniline. How can I optimize this?
Answer: Standard catalytic hydrogenation is notoriously difficult to control for this substrate due to the high activity of the catalyst. The formation of the amino alcohol and the subsequent hydrogenolysis product indicates the conditions are far too harsh.
Solutions:
-
Change Your Method: The most prudent advice is to switch to one of the more selective methods described above (SnCl₂/HCl or CTH).
-
Modify the Catalytic System (Advanced): If you must use catalytic hydrogenation, you can attempt to moderate its activity.
-
Use a Modified Catalyst: A lead-poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is less active and may improve selectivity for the nitro group.[3]
-
Use a Different Catalyst: Rhodium on silica has been shown to provide high selectivity for the amino ketone under optimized conditions.[11]
-
Control Reaction Conditions Tightly: Use lower hydrogen pressure (e.g., 1-5 bar), maintain strict temperature control at ambient levels, and carefully monitor the reaction to stop it immediately upon consumption of the starting material.[11]
-
Visualizing the Reaction: Pathways and Troubleshooting
The following diagrams illustrate the desired transformation versus the problematic side reactions and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways for the reduction of 4'-nitro-2,2,2-trifluoroacetophenone.
Caption: A logical workflow for troubleshooting common reduction issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, "go-to" method for this selective reduction on a lab scale? For reliability and high chemoselectivity, the tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated HCl in ethanol is an excellent choice.[7][12] It is a classic method that is well-documented and consistently spares the ketone functionality. See Protocol 1 for a detailed procedure.
Q2: Why is the trifluoroacetyl group so susceptible to reduction compared to a simple acetyl group? The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This makes the carbonyl carbon more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by reducing agents, including hydrides from catalytic surfaces.
Q3: Can I use iron powder (Fe) with HCl instead of tin? Yes, Fe/HCl or Fe/NH₄Cl are also classic and effective systems for selective nitro group reduction.[6] They function similarly to the tin-based system and are often cheaper and more environmentally benign. The choice between tin and iron can depend on substrate solubility and ease of workup, as the removal of iron salts can sometimes be challenging.
Q4: What workup considerations are important for the SnCl₂/HCl method? After the reaction is complete, the mixture will be strongly acidic. To isolate the product (an amine), you must basify the solution, typically with aqueous NaOH or NaHCO₃. This neutralizes the acid and deprotonates the ammonium salt to the free amine. It also precipitates tin salts (as tin hydroxides), which can then be removed by filtration or separated during an aqueous/organic extraction. A basic pH (8-9) is usually sufficient.[6]
Data Summary: Comparison of Reduction Methods
| Method | Reducing Agent / Catalyst | Typical Conditions | Selectivity for Amino Ketone | Common Byproducts | Reference(s) |
| Metal/Acid | SnCl₂·2H₂O / conc. HCl | Ethanol, 70-80°C | Excellent | None (if reaction is clean) | [6][7][12] |
| Catalytic Transfer | 10% Pd/C / HCOONH₄ | Methanol or Ethanol, RT - 40°C | Good to Excellent | Amino alcohol (if overheated) | [6][8][9] |
| Catalytic Hydrogenation | 10% Pd/C / H₂ gas | Ethanol, RT, 1-50 bar | Poor to Moderate | Amino alcohol, Hydrogenolysis product | [2][3] |
| Modified Catalysis | Rh/Silica / H₂ gas | Isopropanol, 30-60°C, 1-5 bar | Good | Amino alcohol | [11][13] |
| Alternative Metal | Co₂(CO)₈ / H₂O | DME, RT | Excellent | None reported for carbonyls | [14] |
Recommended Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate
This protocol is robust and highly selective for the nitro group.
Materials:
-
4'-Nitro-2,2,2-trifluoroacetophenone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-nitro-2,2,2-trifluoroacetophenone (1.0 equiv) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
To this solution, add tin(II) chloride dihydrate (4.5 equiv).
-
Carefully add concentrated hydrochloric acid (4.0 equiv) dropwise.
-
Heat the reaction mixture to reflux (approx. 75-80°C) and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ or 2M NaOH with vigorous stirring until the solution is basic (pH ~8). A thick, white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4'-amino-2,2,2-trifluoroacetophenone. The product can be further purified by column chromatography if necessary.
Protocol 2: Selective Catalytic Transfer Hydrogenation (CTH)
This method avoids strong acids and uses milder conditions.
Materials:
-
4'-Nitro-2,2,2-trifluoroacetophenone
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Methanol
-
Celite®
Procedure:
-
To a solution of 4'-nitro-2,2,2-trifluoroacetophenone (1.0 equiv) in methanol (approx. 20 mL per gram of substrate) in a round-bottom flask, add ammonium formate (5.0 equiv).
-
Stir the mixture until the ammonium formate is mostly dissolved.
-
Carefully add 10% Pd/C catalyst (0.1 equiv by weight). Caution: Pd/C can be pyrophoric; handle with care.
-
Heat the reaction mixture to a gentle reflux (approx. 40-50°C) and monitor by TLC or LC-MS. The reaction is often complete in 1-3 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Important: Keep the filter cake wet with methanol at all times to prevent ignition. Wash the filter cake with additional methanol.
-
Combine the filtrate and washings. Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Zhang, Z., et al. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. Royal Society of Chemistry. Retrieved from [Link]
-
Vallejos-Vidal, E., et al. (2017). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]
-
ResearchGate. (2016). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide. Retrieved from [Link]
-
ResearchGate. (2015). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]
-
Hawkins, J. M., et al. (2005). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ACS Publications. Retrieved from [Link]
-
Scilit. (2010). Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (2007). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]
-
ResearchGate. (2007). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. Retrieved from [Link]
-
Reddit. (2020). Reducting m-nitroacetophenone with tin and HCl. Retrieved from [Link]
-
Lee, S. I., et al. (2003). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. Retrieved from [Link]
-
Desklib. (2021). Chemistry Lab: Selective Reductions of m-Nitroacetophenone. Retrieved from [Link]
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
-
LookChem. (n.d.). Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions on a rather mild condition to reduce a nitro group to an amine group? Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Monitoring the Synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring accurate and reliable reaction monitoring.
I. Understanding the Chemistry and Chromatography
The synthesis of this compound typically involves the reaction of a nitrophenyl precursor with a trifluoroacetylating agent. Monitoring the reaction's progress is crucial to determine the point of completion and to identify the formation of any byproducts. TLC is a rapid, sensitive, and cost-effective method for this purpose.[1][2][3]
The separation on a standard silica gel TLC plate is governed by the polarity of the compounds.[4] The stationary phase (silica gel) is polar, and polar compounds will interact with it more strongly, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.[5][6][7] Conversely, less polar compounds will travel further, yielding a higher Rf value.[7][8][9]
-
Starting Material (e.g., 4-nitroacetophenone): This precursor is generally more polar than the final product due to the presence of the acetyl group.
-
Product (this compound): The introduction of the trifluoromethyl group decreases the overall polarity of the molecule compared to the starting material. Therefore, the product is expected to have a higher Rf value than the starting material.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when using TLC to monitor this specific synthesis.
A. Spotting and Elution Problems
Question 1: My spots are streaking or elongated. What's causing this and how can I fix it?
Answer:
Streaking is a common issue that can obscure the separation of your starting material and product.[10][11] Several factors can contribute to this problem:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[10][12][13] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. A 1% solution in a volatile solvent like ethyl acetate or dichloromethane is a good starting point.[13]
-
-
Highly Polar Compounds: The nitro and carbonyl groups in both the starting material and product can lead to strong interactions with the acidic silica gel, causing tailing.[10][14]
-
Inappropriate Solvent System: If the eluent is too polar, it may not effectively discriminate between the compounds, leading to elongated spots.
-
Solution: Optimize your solvent system. Start with a less polar mixture and gradually increase the polarity.
-
Question 2: All my spots are at the baseline or at the solvent front. How do I get a good separation?
Answer:
This indicates that the polarity of your eluent is not suitable for the separation.
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the plate.[10]
-
Solution: Increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.[15]
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing all components to travel with the solvent front without significant interaction with the stationary phase.[1][10]
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent in your mixture. For instance, change from a 1:1 hexane:ethyl acetate mixture to a 3:1 mixture.[15]
-
A good separation will have Rf values for your compounds of interest ideally between 0.3 and 0.7.[6]
B. Visualization Issues
Question 3: I can't see any spots on my TLC plate after development. What should I do?
Answer:
Several factors could lead to invisible spots:
-
Insufficient Concentration: The concentration of your spotted sample may be too low to be detected.[10][12]
-
Compound is Not UV-Active: While aromatic compounds like this compound are typically UV-active, some impurities or byproducts may not be.[16][17]
-
Sample Dissolved in the Solvent Reservoir: If the solvent level in the developing chamber is above the spotting line on your TLC plate, the sample will dissolve into the solvent pool instead of migrating up the plate.[12]
-
Solution: Ensure the solvent level in the chamber is below the baseline where your samples are spotted.[10]
-
Question 4: How do I visualize the spots for this specific reaction?
Answer:
For this compound and its precursors, which are aromatic and contain nitro groups, you have several effective visualization options:
-
UV Light (254 nm): This should be your primary, non-destructive method.[16][19] The aromatic rings in your compounds will absorb the UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[16][17]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method, but highly effective for most organic compounds. It will react with oxidizable functional groups, appearing as yellow-brown spots on a purple background.
-
Specific Stains for Nitro Groups: For more specific detection, you can use a stain that reacts with the nitro group. One method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[20] Another method involves reduction followed by reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent).[20]
C. Interpretation of Results
Question 5: I see multiple spots in the reaction lane. How do I know if the reaction is complete?
Answer:
The presence of multiple spots indicates a mixture of compounds. To interpret the progress of your reaction:
-
Co-spotting is Key: On the same TLC plate, spot your starting material, your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on the same spot.[6][21]
-
Analyze the Developed Plate:
-
Reaction Start: At the beginning of the reaction, you should see a prominent spot corresponding to your starting material.
-
Reaction Progress: As the reaction proceeds, the spot for the starting material will diminish in intensity, and a new spot for the product will appear with a higher Rf value.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3][22] The co-spot will show two distinct spots if the starting material is still present.
-
Question 6: My starting material and product have very similar Rf values. How can I improve the separation?
Answer:
When the polarity difference between your starting material and product is small, achieving good separation can be challenging.
-
Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents can significantly alter the selectivity of the separation. For example, trying dichloromethane/hexane or toluene/ethyl acetate mixtures might provide better resolution than the standard hexane/ethyl acetate.[10]
-
Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different type of TLC plate. For instance, alumina plates have different selectivity compared to silica gel and might provide better separation for your specific compounds.[14]
-
Two-Dimensional (2D) TLC: For complex mixtures or difficult separations, 2D TLC can be a powerful tool. After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[21] This can help resolve compounds that co-elute in the first dimension.
III. Experimental Protocols
A. Standard TLC Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Sample Preparation: Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot each sample onto its designated lane on the baseline. For the co-spot, apply the starting material first, let it dry, and then apply the reaction mixture on top of the same spot. Keep the spots small (1-2 mm in diameter).[14]
-
Developing Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[23]
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[16] If necessary, use a chemical stain for further visualization.
-
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
B. Recommended Solvent Systems (Eluents)
The optimal solvent system will depend on the specific starting materials and reaction conditions. A good starting point for developing your method is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System (v/v) | Polarity | Recommended Use |
| 9:1 Hexane:Ethyl Acetate | Low | Initial trial, good for resolving less polar compounds. |
| 4:1 Hexane:Ethyl Acetate | Medium | A good general-purpose system for this reaction. |
| 1:1 Hexane:Ethyl Acetate | Medium-High | May be too polar, but useful if compounds are retained at the baseline. |
| 9:1 Dichloromethane:Methanol | High | For very polar compounds or impurities.[24] |
Start with a 4:1 Hexane:Ethyl Acetate mixture and adjust the ratio based on the initial results.
IV. Visual Diagrams
Caption: A streamlined workflow for monitoring reaction progress using TLC.
Caption: A logical guide for troubleshooting common TLC issues.
V. References
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). Chemistry 30BL Lab Manual. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
University of York. Visualising plates. Chemistry Teaching Labs. [Link]
-
Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
BYJU'S. Rf Value Explanation. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of California, Irvine. Thin Layer Chromatography. Department of Chemistry. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
University of York. Determining a solvent system. Chemistry Teaching Labs. [Link]
-
ElectronicsAndBooks. Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2010). Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]
-
ChemBK. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. [Link]
-
Scribd. TLC Lab: Polarity & Unknowns Analysis. [Link]
-
Odinity. (2013, November 18). Column Chromatography and TLC Lab Analysis. [Link]
-
Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]
-
YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?. [Link]
-
International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]
-
The Royal Society of Chemistry. Alkene Versus Alkyne Reactivity in Unactivated 1,6-Enynes: Regio- and Chemoselective Radical Cyclization with Chalcogens under metal- and oxidant- free conditions. [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Khan Academy [khanacademy.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. silicycle.com [silicycle.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chromatography [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 24. Chromatography [chem.rochester.edu]
Technical Support Center: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Welcome to the technical support guide for 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (CAS No. 58808-61-0). This document is designed for researchers, chemists, and drug development professionals, providing in-depth guidance on its handling, storage, and reactivity. As a highly functionalized ketone, its unique electronic properties make it a valuable intermediate, but also necessitate specific handling protocols to ensure experimental success and user safety.
Section 1: Compound Properties & Safety Data
A foundational understanding of the compound's properties is critical before its inclusion in any experimental workflow. The table below summarizes key physical, chemical, and safety data.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Nitro-2,2,2-trifluoroacetophenone | [1] |
| CAS Number | 58808-61-0 | [1][2] |
| Molecular Formula | C₈H₄F₃NO₃ | [1] |
| Molecular Weight | 219.12 g/mol | [1][2] |
| Recommended Storage | 4°C, in a tightly sealed container. | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the safe handling and storage of the compound.
Q1: What are the primary hazards associated with this compound?
A1: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and is an irritant.[1] It can cause significant skin and eye irritation, as well as respiratory tract irritation.[1][3] Therefore, direct contact and inhalation must be strictly avoided.
Q2: What is the correct way to store this compound to ensure its stability?
A2: For long-term stability, the compound should be stored at 4°C in a dry environment.[2] It is crucial to keep the container tightly closed to prevent moisture absorption, which can lead to hydrate formation (see Troubleshooting section). Store away from incompatible materials such as strong bases and oxidizing agents.[4][5]
Q3: What specific Personal Protective Equipment (PPE) is required for handling?
A3: A comprehensive PPE strategy is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat.[6] Contaminated clothing should be removed and washed before reuse.[6]
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If exposure limits are at risk of being exceeded, a full-face respirator may be necessary.[6]
Q4: How should I properly dispose of waste containing this compound?
A4: Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain. Collect waste in a designated, labeled, and sealed container for hazardous chemical waste disposal.[5]
Section 3: Experimental Workflow & Troubleshooting Guide
This section provides deeper insight into the compound's chemical nature and offers solutions to common experimental challenges.
Q5: From a chemical standpoint, why is this compound so reactive and what opportunities does this present?
A5: The high reactivity of this compound stems from its electronic structure. The carbonyl carbon is rendered exceptionally electrophilic by two powerful electron-withdrawing groups:
-
The Trifluoromethyl Group (-CF₃): This group exerts a strong negative inductive effect (-I), pulling electron density away from the carbonyl carbon.[8][9]
-
The para-Nitro Group (-NO₂): This group also withdraws electron density from the aromatic ring and the attached ketone through both inductive and resonance effects.[10]
This extreme electron deficiency makes the carbonyl carbon highly susceptible to nucleophilic attack, even by weak nucleophiles.[8][11] This property is precisely what makes it a valuable synthetic intermediate, particularly in the development of enzyme inhibitors where it can act as a transition-state mimic.[11][12]
Q6: I'm seeing an unexpected peak in the crude ¹⁹F NMR of my reaction mixture that disappears after silica gel chromatography. What is it?
A6: You are likely observing the formation of a stable gem-diol, also known as a hydrate. The highly electrophilic nature of the trifluoromethyl ketone carbonyl carbon facilitates the addition of water (present as trace moisture in solvents or during aqueous work-up) to form this hydrate.[12][13] These hydrates are often stable enough to be observed spectroscopically but are typically less polar than the corresponding ketone. During silica gel column chromatography, the equilibrium is shifted back, and the pure ketone is isolated.[12][13]
Caption: Step-by-step workflow for the safe handling of the compound.
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS). Don all required PPE, including safety goggles, a lab coat, and nitrile gloves. [6]2. Acclimatization: If the compound is stored at 4°C, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Aliquotting: Conduct all manipulations within a certified chemical fume hood. [7]Use a clean, dry spatula to weigh the desired quantity of the compound into the reaction vessel.
-
Storage: Immediately after weighing, securely close the container cap.
-
Cleanup: Wipe the spatula and any surfaces with a solvent-dampened cloth, and dispose of it in the solid hazardous waste. Return the main container to its designated 4°C storage location. [2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063926, this compound. PubChem. [Link]
-
Pashkovsky, F., Sedov, A., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, L., Chen, J., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Generic Safety Data Sheet (2020). Safety Data Sheet SECTION 1. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69566, 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one. PubChem. [Link]
-
Alfa Aesar (2012). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57355060. PubChem. [Link]
-
Pashkovsky, F. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
ChemBK (2024). 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone. [Link]
-
Schlemmer, D., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers. [Link]
-
NIST (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]
-
Khan Academy (2024). Reactivity of carbonyl compounds | Aldehydes, ketones & acids | Chemistry. YouTube. [Link]
-
leah4sci (2009). Aldehyde and ketone problems (5). YouTube. [Link]
-
Chen, P., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11446818, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72208337, 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone. PubChem. [Link]
-
American Chemical Society (2022). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | C8H4F3NO3 | CID 69566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fds.gruposuca.com [fds.gruposuca.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Synthesized 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a fluorinated aromatic ketone of significant interest as a building block in medicinal chemistry and materials science.[1][2][3] Its synthesis, often proceeding through multi-step pathways, can introduce a variety of impurities, including starting materials, reaction byproducts, and degradation products.[4] For researchers in drug development and related fields, the precise and accurate determination of the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the validity of subsequent experimental results, the reproducibility of synthetic protocols, and the safety of final compounds.
This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of this compound. We will move beyond a simple recitation of methods to explain the scientific rationale behind selecting a specific analytical approach, grounding our recommendations in established chromatographic principles and regulatory expectations for method validation.[5][6]
Strategic Approach to Method Selection: Comparing HPLC Stationary Phases
The most robust and widely applicable technique for analyzing non-volatile and thermally labile organic molecules like aromatic ketones is Reverse-Phase HPLC (RP-HPLC).[7][8] The primary point of differentiation in method development lies in the choice of the stationary phase. The selection of an appropriate column is paramount as it dictates the selectivity and resolution of the separation.
While a standard C18 column is the workhorse of RP-HPLC, alternative phases can offer unique selectivity for complex separations, particularly for fluorinated compounds.[9][10] Below is a comparative overview of suitable stationary phases for analyzing this compound.
| Stationary Phase | Principle of Separation & Interaction Mechanism | Advantages for Target Analyte | Potential Limitations |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. The non-polar C18 chains retain the analyte based on its overall hydrophobicity. | High Versatility & Robustness: Excellent retention for the aromatic ketone structure. Well-understood behavior and a vast body of literature.[11][12] | Potential for insufficient selectivity if critical impurities have very similar hydrophobicity. Possible peak tailing with residual silanols. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. | Enhanced Selectivity: The π-π interactions can provide unique selectivity for aromatic and nitroaromatic compounds, potentially resolving isomers or closely related impurities that co-elute on a C18. | Can be more sensitive to mobile phase composition. May exhibit different retention orders compared to C18, which can be leveraged for orthogonal separations. |
| Fluorinated (e.g., PFP) | Multiple interaction modes: hydrophobic, dipole-dipole, and π-π interactions. Offers unique selectivity for positional isomers and halogenated compounds. | Superior Resolution for Fluorinated Analytes: Can show enhanced retention and selectivity for fluorinated compounds like the target analyte.[9][10] | Retention mechanisms can be more complex, potentially requiring more extensive method development. May be less universally available than C18 phases. |
Visualizing the Analytical Workflow
A well-defined workflow is critical for achieving reproducible results. The following diagram outlines the key stages of the HPLC purity analysis process, from sample preparation to final purity calculation.
Caption: HPLC analytical workflow for purity determination.
Detailed Experimental Protocol: RP-HPLC Method
This protocol describes a robust, self-validating RP-HPLC method for determining the purity of this compound. The choices within this protocol are grounded in established practices for analyzing aromatic nitro compounds and ketones.[7][13][14][15]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting & Rationale |
| HPLC System | A standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: Provides a good balance of efficiency, backpressure, and resolution for aromatic ketones.[8][12] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water. Rationale: The acid suppresses the ionization of residual silanol groups on the silica support, leading to improved peak symmetry.[13] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-17 min: 30% to 95% B; 17-20 min: 95% B; 20.1-25 min: 30% B (Re-equilibration). Rationale: A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the strongly retained main compound is eluted efficiently. |
| Flow Rate | 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure. |
| Column Temperature | 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and improves peak shape. |
| Detection Wavelength | 254 nm. Rationale: The nitroaromatic structure of the analyte exhibits strong absorbance at this wavelength, providing high sensitivity.[13] A DAD can be used to scan across multiple wavelengths to check for peak purity. |
| Injection Volume | 10 µL. Rationale: A typical injection volume that avoids column overloading while providing a strong detector response. |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions.
-
Reference Standard Solution (Approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (Approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample batch and prepare as described for the Reference Standard Solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.
Purity Calculation
The purity of the synthesized sample is determined using the area normalization method. This method assumes that all impurities have a similar response factor at the chosen wavelength as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially for regulatory filings, a method using relative response factors (RRFs) for known impurities should be developed.
Ensuring Trustworthiness: A Framework for Method Validation
An analytical method is only reliable if it is validated. Validation provides documented evidence that the procedure is suitable for its intended purpose.[5][6][16] The following parameters, based on International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, must be assessed.[5][6]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. Method: Analyze blank, placebo (if applicable), reference standard, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | The main peak should be free of interference from other components. Peak purity analysis (using a DAD) should pass. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specific range. Method: Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. Method: Perform recovery studies by spiking a blank matrix with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%.[5] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. For modern systems, RSD ≤ 1.0% is readily achievable.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Method: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 10. | Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Method: Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% absolute). | The results should remain within the precision criteria of the method. |
Conclusion
The purity analysis of synthesized this compound is a critical step that demands a robust and reliable analytical method. The presented RP-HPLC method, utilizing a C18 column, provides an excellent foundation for achieving accurate and reproducible purity assessments. By adhering to the detailed protocol and implementing a thorough validation strategy according to ICH and USP guidelines, researchers and drug development professionals can generate high-quality data, ensuring confidence in their synthetic products and the integrity of their scientific endeavors. For challenging separations where co-elution is suspected, exploring alternative stationary phases like Phenyl-Hexyl or fluorinated columns is a recommended orthogonal strategy.
References
- Benchchem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds.
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Pivonková, H., et al. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.
- Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
- Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- U.S. Pharmacopeia. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Method.
- Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Szewczyńska, M., et al. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate.
- PubChem. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- ChemBK. (2024). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Benchchem. (n.d.). A Researcher's Guide to the Purity Characterization of 2-Nitro-1-(4-nitrophenyl)ethanone.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone.
- Benchchem. (n.d.). HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tpcj.org [tpcj.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Introduction: The Analytical Challenge of a Multifunctional Molecule
In the landscape of pharmaceutical development and synthetic chemistry, molecules bearing multiple reactive functional groups present unique analytical challenges. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is a prime example of such a compound. Its structure, featuring an electron-withdrawing trifluoromethyl group and a nitroaromatic system, makes it a valuable intermediate in organic synthesis.[1] However, these same features dictate its behavior in an analytical instrument, requiring a sophisticated approach for unambiguous characterization.
This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) approaches for the analysis of this compound (Molecular Formula: C₈H₄F₃NO₃, Exact Mass: 219.01432748 Da).[2] We will explore the causality behind experimental choices, compare ionization and analyzer technologies, and provide detailed protocols to ensure trustworthy and reproducible results for researchers in the field.
Part 1: The HRMS Experimental Workflow: A Self-Validating Approach
The power of HRMS lies in its ability to provide highly accurate mass measurements, enabling the determination of elemental composition and offering profound insights into molecular structure. The workflow for analyzing this compound is a systematic process designed to ensure data integrity at every stage.
Experimental Workflow Diagram
Caption: A typical experimental workflow for HRMS analysis.
Detailed Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water (LC-MS grade).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could interfere with the analysis.
-
-
Instrumentation and Conditions (Example: LC-HRMS with ESI):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes. The nitro group makes negative mode ESI particularly effective for forming [M-H]⁻ ions.[3]
-
Mass Analyzer: Set to acquire data at a resolution of >70,000 (FWHM).
-
Scan Range: m/z 50-500.
-
Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 5 ppm.
-
-
Part 2: Comparative Analysis of HRMS Technologies
The choice of ionization method and mass analyzer is critical and depends on the specific analytical goal. For this compound, the options present a trade-off between structural information and sensitivity.
Comparison of Ionization Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution. | High sensitivity for polar compounds; produces intact molecular ions ([M+H]⁺ or [M-H]⁻), ideal for accurate mass measurement.[4] | Minimal fragmentation, requiring MS/MS for structural details. |
| Electron Ionization (EI) | Hard ionization using a high-energy electron beam. | Provides extensive, reproducible fragmentation patterns, creating a unique "fingerprint" for structural elucidation.[5] | The molecular ion may be weak or absent. Requires the analyte to be volatile and thermally stable.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the sample. | Suitable for less polar compounds than ESI; can tolerate higher flow rates. | Can produce more fragmentation than ESI but less than EI. |
Expert Insight: For initial characterization and formula confirmation, ESI is superior due to its soft nature, which preserves the molecular ion for high-accuracy mass measurement. For detailed structural confirmation and impurity identification, GC-MS with EI is invaluable due to its rich fragmentation spectra.[6]
Comparison of High-Resolution Mass Analyzers
| Analyzer | Principle | Resolution (FWHM) | Key Advantage for this Analyte |
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance. | 20,000 - 60,000 | Fast acquisition speeds, suitable for coupling with fast chromatography. |
| Orbitrap | Traps ions in an orbital motion around a central electrode. | 70,000 - >240,000 | Excellent mass accuracy (<1-3 ppm) and high resolution, providing high confidence in elemental composition determination.[7] |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Measures the cyclotron frequency of ions in a magnetic field. | >1,000,000 | The highest resolution and mass accuracy available, ideal for resolving complex mixtures and fine isotopic structures.[7] |
Part 3: Deciphering the Fragmentation Fingerprint
Understanding the fragmentation of this compound is key to its structural confirmation. The fragmentation pathways are dictated by the molecule's most labile bonds and the stability of the resulting fragments. Under Electron Ionization (EI), we can predict several characteristic fragmentation pathways.
The primary cleavage sites are the C-C bonds adjacent to the carbonyl group.[8] The presence of the trifluoromethyl and nitrophenyl groups leads to characteristic losses.
Predicted Fragmentation Pathways (EI)
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments:
-
m/z 219: The molecular ion (M⁺).
-
m/z 150: A prominent peak resulting from the alpha-cleavage and loss of the trifluoromethyl radical (•CF₃). This p-nitrobenzoyl cation is highly stabilized.[8]
-
m/z 104: Subsequent loss of a nitro radical (•NO₂) from the m/z 150 fragment.
-
m/z 76: Loss of carbon monoxide (CO) from the m/z 104 fragment, corresponding to the benzyne cation.
-
m/z 69: The trifluoromethyl cation ([CF₃]⁺), a hallmark of trifluoromethylated compounds.[4][9]
Part 4: HRMS in Context: Comparison with Other Analytical Techniques
While HRMS is powerful, a multi-technique approach is often necessary for complete characterization. Here's how HRMS compares to other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Elemental composition, molecular weight, structural information (via fragmentation). | Unmatched sensitivity and specificity for mass determination. | Does not provide direct information on functional group connectivity or stereochemistry. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C, ¹⁹F), stereochemistry. | The gold standard for definitive structural elucidation. ¹⁹F NMR is highly specific for confirming the CF₃ group.[9] | Relatively low sensitivity compared to MS; requires larger sample amounts and higher purity.[6] |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, NO₂, C-F). | Quick, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular structure; not suitable for complex mixture analysis.[4] |
| GC-MS (Standard Quadrupole) | Separation of volatile compounds and their mass spectra. | High separation efficiency for volatile compounds; provides valuable fragmentation data.[10] | Lower mass resolution and accuracy compared to HRMS, making unambiguous formula determination difficult.[6] |
Conclusion
The comprehensive analysis of this compound is most effectively achieved through a strategic application of high-resolution mass spectrometry. For unambiguous determination of its elemental composition, liquid chromatography coupled with an Orbitrap or FT-ICR mass spectrometer using electrospray ionization is the method of choice. This approach guarantees the high mass accuracy required to confirm the molecular formula C₈H₄F₃NO₃.
For detailed structural verification and the identification of potential isomers or impurities, gas chromatography with electron ionization HRMS provides an invaluable fragmentation fingerprint. The characteristic losses of •CF₃ and •NO₂, and the presence of key fragments at m/z 150 and m/z 69, serve as a self-validating system for confirming the molecule's identity. By combining HRMS with orthogonal techniques like NMR, researchers can achieve a complete and trustworthy characterization of this versatile chemical entity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. Retrieved from [Link]
-
Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Retrieved from [Link]
-
Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. Retrieved from [Link]
-
Zgoła-Grześkowiak, A., Grześkowiak, T., & Jeszka-Skowron, M. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6439. Retrieved from [Link]
-
ResearchGate. (2014, April). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. Journal of the Korean Chemical Society, 37(10), 869-874. Retrieved from [Link]
-
Linstrom, P.J.; Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. Retrieved from [Link]
Sources
- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]
- 2. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emsl.pnnl.gov [emsl.pnnl.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the FTIR Analysis of the Carbonyl Stretch in 4'-Nitro-2,2,2-trifluoroacetophenone
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques offer a powerful lens into the world of chemical bonds, and among these, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone for functional group identification. This guide provides an in-depth analysis of the carbonyl (C=O) stretching vibration in 4'-nitro-2,2,2-trifluoroacetophenone, a molecule of interest due to the presence of strongly influencing electron-withdrawing groups.
We will explore the theoretical underpinnings of substituent effects on the carbonyl stretch, present a detailed experimental protocol for its analysis using Attenuated Total Reflectance (ATR)-FTIR, and provide a comparative overview with alternative analytical techniques. This guide is designed to be a practical and authoritative resource, grounded in scientific principles and supported by experimental insights.
The Electronic Tug-of-War: Predicting the Carbonyl Stretch
The position of the carbonyl stretching frequency in an infrared spectrum is exquisitely sensitive to its electronic environment. In a simple aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in aromatic ketones like acetophenone, this frequency is lowered to approximately 1684-1686 cm⁻¹ due to conjugation with the phenyl ring, which imparts a degree of single-bond character to the C=O bond[1][2][3].
The subject of our analysis, 4'-nitro-2,2,2-trifluoroacetophenone, presents a fascinating case where two powerful electron-withdrawing groups exert opposing inductive and resonance effects on the carbonyl group.
-
The Trifluoromethyl Group (-CF₃): Attached to the carbonyl carbon, the highly electronegative fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This strengthens and shortens the C=O bond, leading to an increase in the stretching frequency[4][5][6].
-
The Nitro Group (-NO₂): Positioned at the para-position of the aromatic ring, the nitro group is also a potent electron-withdrawing group, primarily through a strong negative resonance effect (-M) and a negative inductive effect (-I). This withdrawal of electron density from the ring and, by extension, from the carbonyl group, would be expected to further increase the C=O stretching frequency.
Therefore, we can predict that the carbonyl stretching frequency of 4'-nitro-2,2,2-trifluoroacetophenone will be significantly higher than that of acetophenone. The combined electron-withdrawing effects of the trifluoromethyl and nitro groups will likely overcome the frequency-lowering effect of aromatic conjugation.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation, making it ideal for rapid and non-destructive analysis of solid and liquid samples[7][8][9].
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean and properly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of atmospheric components (e.g., CO₂, H₂O) and the instrument's optical bench.
-
With the ATR crystal clean and free of any sample, initiate the background scan according to the instrument's software instructions.
-
-
Sample Application:
-
Place a small amount of the 4'-nitro-2,2,2-trifluoroacetophenone powder or crystals directly onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance spectrum.
-
For optimal signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Identify the prominent absorption band in the carbonyl stretching region (typically 1600-1800 cm⁻¹).
-
Use the instrument's software to determine the exact wavenumber (cm⁻¹) of the peak maximum for the carbonyl stretch.
-
Analyze other characteristic peaks to confirm the presence of other functional groups, such as the aromatic C-H stretches and the symmetric and asymmetric stretches of the nitro group[10].
-
Comparative Analysis: FTIR vs. Other Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization of a molecule often requires a multi-technique approach. Below is a comparison of FTIR with other common analytical methods for the analysis of substituted acetophenones.
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | Functional group identification, structural information | Rapid, non-destructive, minimal sample preparation (with ATR) | Limited information on molecular connectivity and stereochemistry |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by mass-based detection and fragmentation | Molecular weight, elemental composition, fragmentation patterns for structural elucidation | High sensitivity and selectivity, excellent for mixture analysis | Requires volatile and thermally stable samples |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed information on molecular structure, connectivity, and stereochemistry | Unambiguous structure determination | Lower sensitivity, more complex data analysis, requires larger sample amounts |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Complementary vibrational information to FTIR, particularly for non-polar bonds | Minimal sample preparation, can be used with aqueous samples | Can be affected by fluorescence, weaker signal than FTIR for some functional groups |
| UV-Vis Spectroscopy | Electronic transitions between molecular orbitals | Information on conjugated systems and chromophores | High sensitivity, quantitative analysis using Beer-Lambert law | Limited structural information, only applicable to compounds with chromophores |
Predicted and Comparative Carbonyl Stretching Frequencies
The following table summarizes the expected and experimentally observed carbonyl stretching frequencies for acetophenone and its derivatives, providing a clear comparison that highlights the electronic effects of the substituents.
| Compound | Substituents | Expected Effect on C=O Frequency | Approximate C=O Stretch (cm⁻¹) |
| Acetophenone | None | Baseline (with aromatic conjugation) | 1684 - 1686[1][2][3] |
| 4'-Nitroacetophenone | -NO₂ (para) | Increase (strong -M and -I effects) | ~1700 |
| 2,2,2-Trifluoroacetophenone | -CF₃ (alpha) | Significant Increase (strong -I effect) | ~1725-1730 |
| 4'-Nitro-2,2,2-trifluoroacetophenone | -NO₂ (para) and -CF₃ (alpha) | Strongest Increase (combined -I and -M effects) | > 1730 (Predicted) |
Conclusion
The FTIR analysis of the carbonyl stretch in 4'-nitro-2,2,2-trifluoroacetophenone provides a compelling illustration of how substituent effects can be used to predict and understand molecular vibrations. The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups is expected to significantly increase the C=O stretching frequency compared to unsubstituted acetophenone. While FTIR is a rapid and powerful tool for this type of functional group analysis, a comprehensive characterization is best achieved through the synergistic use of complementary techniques such as GC-MS and NMR. This integrated analytical approach ensures the unambiguous determination of molecular structure and purity, which is critical in the fields of drug discovery and materials science.
References
-
Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. [Link]
-
Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
-
ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
RSC Publishing. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
-
Edubirdie. FTIR-ATR | Study Guide. [Link]
-
PubChem. 2,2,2-Trifluoroacetophenone. [Link]
-
Chemistry Stack Exchange. (2019, March 26). electron donation affecting carbonyl bond strength. [Link]
-
National Institutes of Health. Update on Measuring Ketones. [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]
-
ResearchGate. (2025, August 6). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. (2025, August 6). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. [Link]
-
University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. [Link]
-
SpectraBase. 4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum. [Link]
-
SpringerLink. (2008, January 6). Comparison of capillary blood ketone measurement by electrochemical method and urinary ketone in treatment of diabetic ketosis and ketoacidosis in children. [Link]
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
National Institutes of Health. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. 4(1), 726-731. [Link]
-
National Institute of Standards and Technology. Acetophenone, 4'-nitro-. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
ResearchGate. FTIR spectrum of p-nitroacetophenone. [Link]
-
ResearchGate. (2025, August 7). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
-
Oregon State University. (2018, September 22). The C=O Stretch. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mt.com [mt.com]
- 3. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [file.scirp.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Platform for Aldehyde and Ketone Quantitation Using Surface-Enhanced Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Reactivity comparison of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with non-fluorinated acetophenone
Introduction
In the landscape of synthetic chemistry and drug development, the reactivity of carbonyl compounds is a cornerstone of molecular architecture. Acetophenone, a simple aromatic ketone, serves as a fundamental building block and a benchmark for reactivity studies. However, the strategic introduction of fluorine and nitro functionalities, as seen in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, dramatically alters the electronic landscape of the molecule, leading to profound differences in its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity profiles of these two ketones, supported by mechanistic insights and experimental frameworks, to aid researchers in their synthetic design and application.
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon. The substituents attached to the carbonyl group dictate this property through inductive and resonance effects.
-
Acetophenone (C₆H₅COCH₃): In acetophenone, the carbonyl carbon is flanked by a phenyl ring and a methyl group. The methyl group is weakly electron-donating, slightly reducing the electrophilicity. The phenyl ring exerts a more complex influence, withdrawing electron density through induction but capable of donating it via resonance. Overall, the carbonyl carbon in acetophenone is moderately electrophilic.
-
This compound (O₂NC₆H₄COCF₃): This molecule is engineered for high electrophilicity.
-
The Trifluoromethyl (-CF₃) Group: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).[1][2] This effect polarizes the C-CF₃ bond, which in turn strongly pulls electron density away from the adjacent carbonyl carbon, making it significantly more electron-deficient.
-
The 4-Nitro (-NO₂) Group: Positioned para to the acetyl group, the nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring and further depletes the carbonyl carbon of electron density through both a strong inductive (-I) and a powerful resonance (-M) effect.[3]
-
The synergistic combination of these two potent electron-withdrawing groups renders the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.
Caption: Electronic influence on carbonyl electrophilicity.
Pillar 2: A Head-to-Head Reactivity Comparison
The profound electronic differences manifest in starkly contrasting reactivity in common organic transformations.
Nucleophilic Addition Reactions
This class of reactions most clearly illustrates the enhanced reactivity of the fluorinated ketone. The rate of nucleophilic addition is directly proportional to the electrophilicity of the carbonyl carbon.[4]
-
Hydration: One of the most striking differences is the reaction with water. Trifluoromethyl ketones readily form stable gem-diol hydrates, an equilibrium that heavily favors the hydrate form.[5] This is because the electron-withdrawing CF₃ group destabilizes the carbonyl group while stabilizing the resulting hydrate through powerful inductive effects.[5][6] Acetophenone, in contrast, does not form a significant amount of hydrate in aqueous solution.
-
Grignard and Organolithium Reactions: Both ketones react with organometallic reagents to form tertiary alcohols.[7][8][9] However, this compound reacts much more rapidly and under milder conditions. In a competitive experiment where both ketones are exposed to a limited amount of a Grignard reagent, the fluorinated ketone would be consumed preferentially.
-
Hydride Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields secondary alcohols. The reaction proceeds significantly faster with the highly activated carbonyl of the fluorinated ketone.
Reactions Involving Enolate Intermediates
This is where the reactivity profiles diverge completely. The formation of an enolate requires the presence of an acidic α-proton (a proton on the carbon adjacent to the carbonyl).
-
Acetophenone: Possesses three acidic α-protons on its methyl group. In the presence of a base, it readily forms a nucleophilic enolate. This allows acetophenone to participate in a wide array of crucial C-C bond-forming reactions, including:
-
This compound: This molecule lacks α-protons . The carbon adjacent to the carbonyl is the trifluoromethyl carbon. Consequently, it cannot form an enolate and cannot act as a nucleophile in the aforementioned reactions. Its role is strictly limited to that of an electrophile. It can, for instance, serve as an excellent acceptor in a Claisen-Schmidt condensation with another enolizable ketone or aldehyde.
The Wittig Reaction
The Wittig reaction converts ketones into alkenes using a phosphonium ylide.[14][15][16] Both ketones are suitable substrates. The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon.[16][17] Given the heightened electrophilicity, this compound is expected to react more rapidly with a given Wittig reagent compared to acetophenone.[18]
Summary of Comparative Reactivity
| Feature/Reaction | Acetophenone | This compound | Rationale for Difference |
| Carbonyl Electrophilicity | Moderate | Extremely High | Strong inductive and resonance effects of -CF₃ and -NO₂ groups.[1][3] |
| Nucleophilic Addition Rate | Moderate | Very Fast | Higher electrophilicity dramatically lowers the activation energy for nucleophilic attack.[4][19] |
| Hydrate Formation | Negligible | Forms Stable Hydrate | Electron-withdrawing groups stabilize the gem-diol product.[5][6] |
| α-Proton Acidity | pKa ≈ 19-20 | Not Applicable (No α-protons) | The presence of enolizable protons is a key structural difference. |
| Enolate Formation | Readily forms enolate | Cannot form enolate | Absence of α-protons. |
| Role in Aldol Reaction | Nucleophile or Electrophile | Electrophile Only | Can accept an enolate but cannot generate one. |
| Wittig Reaction Rate | Moderate | Fast | Higher electrophilicity accelerates the initial nucleophilic attack by the ylide. |
Pillar 3: Experimental Protocols and Validation
To empirically validate these reactivity differences, the following experimental protocols are proposed.
Experiment 1: Competitive Grignard Reaction
This experiment demonstrates the superior electrophilicity of the fluorinated ketone.
Objective: To show the preferential reaction of this compound with a sub-stoichiometric amount of Grignard reagent in the presence of acetophenone.
Methodology:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve equimolar amounts (e.g., 1.0 mmol) of both acetophenone and this compound in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (e.g., 0.5 mmol, 0.5 equivalents) dropwise over 15 minutes with vigorous stirring.
-
Quenching: After stirring for 30 minutes at 0 °C, quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 15 mL), combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and ¹⁹F NMR spectroscopy or GC-MS to determine the relative ratio of unreacted starting materials and the corresponding tertiary alcohol products.
Expected Outcome: The analysis will show a significantly higher conversion of this compound to its corresponding alcohol compared to acetophenone, confirming its greater reactivity.
Caption: Workflow for the competitive Grignard experiment.
Experiment 2: Claisen-Schmidt Condensation
This experiment highlights the inability of the fluorinated ketone to act as a nucleophile.
Objective: To compare the outcome of reacting acetone (as the enolate source) with each ketone under basic conditions.
Methodology:
-
Reaction A (Acetophenone):
-
In a flask, dissolve 1.0 mmol of acetophenone and 1.2 mmol of acetone in 10 mL of ethanol.
-
Add 5 mL of 10% aqueous NaOH solution and stir at room temperature for 2 hours.
-
Monitor by TLC. After completion, neutralize with dilute HCl, extract with ethyl acetate, and analyze the product.
-
-
Reaction B (Fluorinated Ketone):
-
In a separate flask, dissolve 1.0 mmol of this compound and 1.2 mmol of acetone in 10 mL of ethanol.
-
Add 5 mL of 10% aqueous NaOH solution and stir at room temperature for 2 hours.
-
Monitor and work up as in Reaction A.
-
Expected Outcome:
-
Reaction A: Will yield the classic aldol condensation product, 4-phenyl-3-buten-2-one (benzalacetone), demonstrating that acetophenone acts as the electrophile and acetone as the nucleophile.
-
Reaction B: Will also yield a condensation product, specifically 4-(4-nitrophenyl)-5,5,5-trifluoropent-3-en-2-one. This demonstrates that the fluorinated ketone can only function as an electrophile, readily accepting the acetone enolate. No self-condensation product of the fluorinated ketone will be observed.
Conclusion
The comparison between this compound and acetophenone is a compelling illustration of how targeted substituent effects can fine-tune chemical reactivity. While acetophenone exhibits a versatile, balanced reactivity profile, capable of acting as both a nucleophile and an electrophile, its fluorinated and nitrated counterpart is a specialized and potent electrophile. Its reactivity is characterized by:
-
Exceptional Susceptibility to Nucleophilic Addition: Driven by the powerful electron-withdrawing nature of the -CF₃ and -NO₂ groups.
-
Inability to Form Enolates: Due to the complete absence of α-protons.
For researchers and drug development professionals, understanding these distinct profiles is critical. This compound is an ideal substrate for introducing the trifluoroacetyl moiety via nucleophilic addition, while acetophenone remains the workhorse for syntheses requiring enolate-based C-C bond formation. The choice between these reagents is therefore a strategic one, dictated entirely by the desired synthetic transformation.
References
- Vertex AI Search. (2024). One pot Wittig reaction and hydrolysis with acetophenone as starting material.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
- Chemistry Stack Exchange. (2019). Major product for aldol condensation between acetophenone and acetaldehyde.
- Guthrie, J. P., & Wang, X. P. (1991). The aldol condensation of acetophenone with acetone. Canadian Journal of Chemistry, 69(3), 339-347.
- Beyond Benign. (n.d.). Aldol Condensation.
- ResearchGate. (2025). The aldol condensation of acetone with acetophenone.
- Quora. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?
- PubMed Central. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones.
- PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study.
- PubMed Central. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Wittig reaction.
- Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- NROChemistry. (2022). Wittig Reaction: Mechanism and Examples.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- PubMed Central. (2020). A Walk through Recent Nitro Chemistry Advances.
- TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophilicity of Trifluoromethyl Ketones versus Alkyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potent Influence of the Trifluoromethyl Group
In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and the development of novel chemical entities. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. When appended to a carbonyl moiety, it gives rise to trifluoromethyl ketones, a class of compounds with markedly different electronic properties and reactivity profiles compared to their non-fluorinated alkyl ketone counterparts. This guide provides an in-depth, data-supported comparison of the electrophilicity of these two ketone classes, offering insights into the underlying principles and practical implications for researchers in drug discovery and chemical synthesis.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in structural organic chemistry.[1] This property is central to the enhanced electrophilicity observed in trifluoromethyl ketones. The C-F bond is highly polarized towards the fluorine atom due to its high electronegativity, leading to a strong inductive effect that withdraws electron density from the adjacent carbon atom.[2] This, in turn, makes the carbonyl carbon of a trifluoromethyl ketone significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than the carbonyl carbon of an alkyl ketone.[3][4]
This heightened electrophilicity has profound consequences for the reactivity of trifluoromethyl ketones, making them valuable intermediates in organic synthesis and potent inhibitors of various enzymes.[3] Their unique properties have been harnessed in the development of pharmaceuticals and agrochemicals.[2][3]
Theoretical Framework: The Inductive Effect in Action
The fundamental difference in the electrophilicity of trifluoromethyl ketones and alkyl ketones can be attributed to the powerful electron-withdrawing inductive effect (-I effect) of the trifluoromethyl group. In contrast, alkyl groups, such as a methyl group, are weakly electron-donating (+I effect).
Figure 1: A diagram illustrating the opposing inductive effects of the trifluoromethyl and alkyl groups on the carbonyl carbon's electrophilicity.
As depicted in Figure 1, the three highly electronegative fluorine atoms in the CF₃ group create a strong dipole, pulling electron density away from the carbonyl carbon. This results in a greater partial positive charge (δ+) on the carbonyl carbon of a trifluoromethyl ketone, making it a "harder" and more reactive electrophile. Conversely, the methyl group in an alkyl ketone donates electron density, which slightly diminishes the partial positive charge on the carbonyl carbon, rendering it a "softer" and less reactive electrophile.
Experimental Evidence: A Quantitative Comparison
The enhanced electrophilicity of trifluoromethyl ketones is not merely a theoretical concept; it is substantiated by a wealth of experimental data. Two key parameters that provide a quantitative measure of this difference are the equilibrium constant for hydrate formation (Khyd) and spectroscopic data (¹³C NMR and IR).
Hydration Equilibrium: A Telltale Sign of Electrophilicity
The reaction of a ketone with water to form a geminal diol, or hydrate, is a reversible process. The position of this equilibrium is a direct reflection of the electrophilicity of the carbonyl carbon. A more electrophilic carbonyl carbon will favor the formation of the hydrate, resulting in a larger equilibrium constant (Khyd).
The equilibrium for the hydration of a ketone is highly sensitive to its substituents.[5] For instance, the equilibrium for propanone (acetone) lies almost entirely on the side of the ketone, while for hexafluoroacetone, it is almost entirely on the side of the hydrate.[5]
| Ketone | Structure | Hydration Equilibrium Constant (Khyd) |
| Acetone | CH₃C(O)CH₃ | ~ 2 x 10⁻³[3][6] |
| Hexafluoroacetone | CF₃C(O)CF₃ | ~ 2.1 x 10² * |
*Calculated from the forward (kf = 0.13 M⁻¹s⁻¹) and reverse (kb = 6.2 x 10⁻⁴ s⁻¹) rate constants for gas-phase hydration at 76°C, where Kc = kf/kb.[7] While this is a gas-phase value, it illustrates the dramatic difference in equilibrium. Aqueous phase Khyd values for hexafluoroacetone are even larger.
The staggering difference of over five orders of magnitude in the Khyd values between acetone and hexafluoroacetone provides compelling evidence for the profoundly increased electrophilicity of the carbonyl carbon in the presence of trifluoromethyl groups.
Figure 2: A diagram showing the contrasting hydration equilibria for alkyl and trifluoromethyl ketones.
Spectroscopic Fingerprints of Electrophilicity
Spectroscopic techniques provide further experimental validation of the differing electronic environments of the carbonyl groups in alkyl and trifluoromethyl ketones.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in a ¹³C NMR spectrum is highly sensitive to its electronic environment. A more electron-deficient (i.e., more electrophilic) carbonyl carbon will be more deshielded and will resonate at a higher chemical shift (further downfield).
-
Infrared (IR) Spectroscopy: The position of the C=O stretching vibration in an IR spectrum is also indicative of the electronic nature of the carbonyl group. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (higher wavenumber).
| Spectroscopic Parameter | Alkyl Ketone (e.g., Acetone) | Trifluoromethyl Ketone (e.g., Hexafluoroacetone) | Rationale |
| ¹³C NMR Chemical Shift (δ) of C=O | ~ 206 ppm | Expected to be > 206 ppm | The strong inductive effect of the CF₃ groups deshields the carbonyl carbon, shifting its resonance downfield. |
| IR C=O Stretching Frequency (ν) | ~ 1715 cm⁻¹[8] | Expected to be > 1715 cm⁻¹ | The electron-withdrawing CF₃ groups strengthen the C=O bond, increasing its vibrational frequency. |
While specific comparative values for hexafluoroacetone were not found in a single tabular source, the established principles of NMR and IR spectroscopy, supported by numerous organic chemistry resources, predict these trends. The electron-withdrawing nature of the trifluoromethyl group leads to a more deshielded carbonyl carbon and a stronger carbonyl double bond.
Experimental Protocols
Determination of Hydration Equilibrium Constants (Khyd)
A common method for determining Khyd involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of the ketone is dissolved in a deuterated solvent (e.g., D₂O) to which a known concentration of an internal standard (e.g., DSS or a non-reactive compound with a distinct NMR signal) has been added.
-
NMR Acquisition: A ¹H or ¹⁹F NMR spectrum is acquired at a constant temperature. ¹⁹F NMR is particularly useful for trifluoromethyl ketones as it provides a clear and interference-free signal.[9]
-
Integration of Signals: The integrals of the signals corresponding to the ketone and the hydrate are carefully measured.
-
Calculation of Concentrations: The relative concentrations of the ketone and hydrate are determined from the integral values, corrected for the number of nuclei contributing to each signal. The absolute concentrations can be calculated relative to the internal standard.
-
Calculation of Khyd: The hydration equilibrium constant is calculated using the following equation:
Khyd = [Hydrate] / ([Ketone][H₂O])
For dilute aqueous solutions, the concentration of water is considered constant and is often incorporated into the Khyd value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: The 13C and 13C DEPT Spectrum of "Acetone-d6" [u-of-o-nmr-facility.blogspot.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. chegg.com [chegg.com]
- 7. gauthmath.com [gauthmath.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Biological Activities of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone and its Amino-Substituted Analog
This guide provides an in-depth comparative analysis of the biological activities of two structurally related acetophenone derivatives: 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone and its amino-substituted counterpart, 1-(4-aminophenyl)-2,2,2-trifluoroethanone. The core distinction between these molecules lies in a single functional group at the para-position of the phenyl ring—a nitro (-NO₂) group versus an amino (-NH₂) group. This seemingly minor substitution dramatically alters the electronic properties, metabolic fate, and, consequently, the biological action of the compounds.
The inclusion of the trifluoromethyl (-CF₃) moiety is a deliberate design choice common in medicinal chemistry. This group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making these acetophenone cores intriguing scaffolds for drug discovery.[1][2] This guide will dissect the foundational differences in their mechanisms of action, therapeutic potential, and toxicity profiles, supported by established principles from related compounds and providing actionable experimental protocols for researchers in the field.
Physicochemical Properties: A Tale of Two Substituents
The initial point of comparison begins with the fundamental physicochemical properties, which are heavily influenced by the para-substituent. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating. This electronic divergence is a primary driver of their differing biological activities.
| Property | This compound | 1-(4-aminophenyl)-2,2,2-trifluoroethanone |
| CAS Number | 58808-61-0[3] | 23516-79-2[4] |
| Molecular Formula | C₈H₄F₃NO₃[3] | C₈H₆F₃NO[5] |
| Molecular Weight | 219.12 g/mol [3] | 189.13 g/mol [5] |
| Appearance | Not specified | White to pale yellow crystalline solid[6] |
| Key Functional Group | Nitro Group (-NO₂) | Amino Group (-NH₂) |
| Electronic Effect | Strongly electron-withdrawing | Electron-donating |
The Nitro-Analog: A Bioreductive Pro-Drug
The biological activity of many nitroaromatic compounds is intrinsically linked to the chemical reactivity of the nitro group itself.[7] These molecules often function as pro-drugs, remaining relatively inert until they are activated within a biological system, typically under reductive conditions.[8][9]
Mechanism of Action: Activation by Reduction
The prevailing mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group.[8] This process, often carried out by nitroreductase enzymes found in anaerobic bacteria and hypoxic cancer cells, occurs in a stepwise fashion, generating a series of highly reactive intermediates.[8][10]
-
One-Electron Reduction: The nitro group accepts an electron to form a nitro radical anion. In the presence of oxygen, this radical can transfer the electron to O₂, creating a superoxide anion and regenerating the parent nitro compound. This "futile cycling" can lead to significant oxidative stress.[8]
-
Further Reduction: Under low-oxygen conditions, the nitro radical is further reduced to nitroso and hydroxylamine intermediates.[8] These electrophilic species are highly reactive and are considered the ultimate toxic agents.
-
Macromolecular Damage: The hydroxylamine and other reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins, leading to cytotoxicity and cell death.[10]
This mechanism underpins the utility of nitroaromatic compounds as antibiotics (e.g., metronidazole) and potential anticancer agents.[9][11]
Caption: Bioreductive pathway of a nitroaromatic compound.
Potential Therapeutic Applications and Toxicity
Based on this mechanism, this compound is a candidate for investigation as:
-
Antimicrobial Agent: Particularly against anaerobic bacteria or protozoa that possess the necessary nitroreductase enzymes.
-
Anticancer Agent: For targeting hypoxic tumors where the low-oxygen environment facilitates reductive activation.
However, this mechanism is also linked to toxicity. The reactive intermediates can damage healthy host cells, and the generation of reactive oxygen species can cause off-target oxidative stress.[8] Therefore, a significant therapeutic window challenge is anticipated.
The Amino-Analog: A Versatile Scaffold for Targeted Therapy
In stark contrast to its nitro counterpart, the biological profile of 1-(4-aminophenyl)-2,2,2-trifluoroethanone is not defined by inherent reactivity. Instead, it serves as a highly stable and versatile chemical building block for the synthesis of targeted therapeutics.[4]
Role in Drug Design: A Handle for Synthesis
The primary amino group (-NH₂) is a nucleophilic functional group that provides a convenient point for chemical modification. It allows medicinal chemists to readily synthesize vast libraries of derivative compounds through reactions like amidation, sulfonylation, and reductive amination. This versatility has positioned 1-(4-aminophenyl)-2,2,2-trifluoroethanone as a key intermediate in the development of:
-
Enzyme Inhibitors: The trifluoroacetylphenyl moiety is a known pharmacophore for various enzymes. The amino group allows for the attachment of different chemical fragments to achieve high affinity and selectivity for a specific enzyme's active site.[4] For instance, derivatives of 4-aminoacetophenone have been investigated as potent tyrosinase inhibitors.[6]
-
Receptor Modulators: By building upon the amino scaffold, ligands can be designed to interact with specific receptors, modulating their downstream signaling pathways.
-
Antimicrobial and Anti-inflammatory Agents: Chalcones and other heterocyclic compounds synthesized from 4-aminoacetophenone derivatives have demonstrated significant antibacterial and anti-inflammatory activities.[6][12][13]
The electron-donating nature of the amino group contributes to the higher biological activity observed in some of its derivatives.[13]
Mechanism of Action: Specific Target Engagement
Unlike the broad cytotoxicity of the nitro-analog, the derivatives of the amino-analog are designed to act through specific, high-affinity interactions with a single biological target (e.g., an enzyme or receptor). This "lock-and-key" approach is the cornerstone of modern rational drug design, aiming to maximize therapeutic efficacy while minimizing off-target side effects. This typically involves non-covalent interactions like hydrogen bonding, ionic bonds, and hydrophobic interactions within a well-defined binding pocket.[14]
Head-to-Head Comparison: A Summary of Divergent Profiles
| Feature | This compound | 1-(4-aminophenyl)-2,2,2-trifluoroethanone |
| Primary Role | Pro-drug | Synthetic intermediate / Scaffold |
| Activation | Requires metabolic (reductive) activation | Generally active as the final synthesized derivative |
| Mechanism | Non-specific cytotoxicity via reactive intermediates and oxidative stress[8][10] | Specific, targeted inhibition of a biological target (e.g., enzyme)[4][6] |
| Selectivity | Low; depends on the presence of nitroreductases (e.g., hypoxic cells) | High; designed for a specific protein target |
| Potential Toxicity | Higher; risk of off-target damage from reactive metabolites[8][15] | Lower; toxicity is related to on-target or specific off-target effects |
| Therapeutic Area | Broad-spectrum antimicrobial, anticancer (hypoxic tumors)[9][11] | Targeted therapies (e.g., kinase inhibitors, anti-inflammatory, specific antibacterials)[4][6] |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences in biological activity, a series of standardized in vitro assays are required.
A. Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is ideal for measuring the cytotoxic effects of the nitro-analog.[11]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (nitro- and amino-analogs) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard method for evaluating potential antibiotics.[11]
Methodology:
-
Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli, S. aureus) overnight. Adjust the turbidity of the suspension to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
C. Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general approach to measure how a compound affects the activity of a specific enzyme. This is most relevant for derivatives of the amino-analog.
Methodology:
-
Reagent Preparation: Prepare buffers, the specific enzyme of interest, its substrate, and a detection reagent that generates a signal (e.g., colorimetric, fluorescent) upon substrate conversion.
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the enzyme. Allow this to pre-incubate for a short period (e.g., 15 minutes) to permit inhibitor binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Signal Detection: Incubate the plate for a defined period (e.g., 30-60 minutes) at the enzyme's optimal temperature. Measure the signal generated by the product formation using a plate reader.
-
Data Analysis: Plot the enzyme activity (signal) against the inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive).[14][16]
Conclusion
The substitution of a para-nitro group with an amino group on a 2,2,2-trifluoroacetophenone core fundamentally transforms the molecule's biological potential.
-
This compound embodies the characteristics of a bioreductive pro-drug . Its activity is dependent on metabolic activation to reactive species, suggesting potential as a broad-spectrum cytotoxic agent for antimicrobial or anticancer applications, albeit with an inherent risk of mechanism-based toxicity.
-
1-(4-aminophenyl)-2,2,2-trifluoroethanone acts as a stable and versatile chemical scaffold . It is a starting point for the rational design of potent and selective inhibitors that act on specific biological targets. This approach favors the development of therapies with improved safety profiles and targeted efficacy.
For researchers and drug development professionals, the choice between these two scaffolds dictates the entire discovery and development strategy—from initial screening cascades to ultimate therapeutic application.
References
- Vertex AI Search. (n.d.). Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone.
- Connect Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4- AMINOACETOPHENONE.
- IISTE.org. (n.d.). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone.
- ChemicalBook. (2023). 4-Aminoacetophenone: properties and applications in versatile fields.
- ResearchGate. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone.
- ResearchGate. (2020). Synthesis, Characterization and Biological Activity of Schiff Bases Based on Chitosan and Acetophenone Derivatives.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- PubMed. (n.d.). Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin.
- PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds.
- BenchChem. (n.d.). 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
- BenchChem. (n.d.). Potential Biological Activity of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide for Researchers.
- Chemistry LibreTexts. (2025). Enzyme Inhibition.
- Taylor & Francis. (n.d.). Enzyme inhibition – Knowledge and References.
- MySkinRecipes. (n.d.). 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one.
- ChemicalBook. (n.d.). 1-(4-aminophenyl)-2,2,2-trifluoro-1-ethanone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one [myskinrecipes.com]
- 3. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-(4-AMINOPHENYL)-2,2,2-TRIFLUORO-1-ETHANONE suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. connectjournals.com [connectjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Comparison of in vivo binding of aromatic nitro and amino compounds to rat hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the In Vitro Anticonvulsant Potential of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Derivatives
This guide provides a comprehensive overview of the prospective in vitro anticonvulsant activity of novel compounds derived from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. While direct experimental data on this specific family of compounds is emerging, this document synthesizes established principles of medicinal chemistry, known structure-activity relationships (SAR) of related anticonvulsants, and detailed in vitro screening methodologies to build a predictive comparison. We will explore the rationale for their synthesis, propose robust experimental protocols for their evaluation, and compare their potential efficacy against established antiepileptic drugs (AEDs). This guide is intended for researchers, scientists, and drug development professionals in the field of epilepsy treatment.
The Rationale for Trifluoromethylated Ketones in Anticonvulsant Research
The quest for novel AEDs with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[1] The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules can significantly alter their physicochemical and biological properties.[2] The CF3 group is highly lipophilic, enhancing a molecule's ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.[2] Furthermore, its strong electron-withdrawing nature can modulate a compound's metabolic stability and its binding affinity to biological targets.[2]
Chalcones, α,β-unsaturated ketones, have been identified as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant properties.[3][4] The combination of a trifluoromethyl ketone moiety with a chalcone backbone presents a promising strategy for the development of new anticonvulsant agents. The core structure, this compound, provides a unique starting point for the synthesis of a diverse library of derivatives.
Proposed Synthesis of Novel Derivatives
The primary route for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation.[3][5] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.
General Synthetic Protocol:
-
Reactant Preparation: Equimolar amounts of this compound and a selected substituted aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or methanol.
-
Base Catalysis: A catalytic amount of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone. The solid is then filtered, washed with water, and purified by recrystallization from an appropriate solvent.
This synthetic scheme allows for the generation of a diverse library of compounds by varying the substituents on the aromatic aldehyde.
In Vitro Evaluation of Anticonvulsant Activity: A Comparative Framework
A tiered approach to in vitro screening can efficiently identify promising lead compounds. This involves progressing from high-throughput cellular assays to more complex, physiologically relevant models like brain slice preparations.[6]
Tier 1: High-Throughput Screening in Neuronal Cell Lines
-
Objective: To rapidly assess the general neuroprotective and anti-excitotoxic effects of the synthesized compounds.
-
Methodology:
-
Cell Culture: Human neuroblastoma (e.g., SH-SY5Y) or mouse hippocampal (e.g., HT22) cell lines are cultured under standard conditions.
-
Induction of Excitotoxicity: Neuronal injury is induced by exposure to high concentrations of glutamate or other excitotoxins.
-
Compound Treatment: Cells are pre-treated with a range of concentrations of the test compounds.
-
Viability Assessment: Cell viability is quantified using assays such as the MTT or LDH release assay.
-
-
Comparative Benchmark: The neuroprotective effects of the novel compounds will be compared to those of established AEDs with known neuroprotective properties, such as valproate.[7]
Tier 2: Electrophysiological Assessment in Hippocampal Slices
-
Objective: To evaluate the direct effects of the compounds on neuronal excitability and synaptic transmission in an intact neural circuit.[8]
-
Methodology:
-
Slice Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Induction of Seizure-Like Activity: Epileptiform activity is induced by perfusion with pro-convulsant agents like pentylenetetrazole (PTZ) or by altering the ionic composition of the artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recordings: Extracellular field potentials or intracellular patch-clamp recordings are used to measure neuronal firing and synaptic events.
-
Compound Application: Test compounds are bath-applied to the slices, and their effects on the frequency and amplitude of seizure-like discharges are quantified.
-
-
Comparative Benchmark: The efficacy of the test compounds will be compared to classic AEDs like phenytoin and carbamazepine, which are known to modulate voltage-gated sodium channels.[9][10]
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Neuroprotection in a Glutamate-Induced Excitotoxicity Model
| Compound | EC50 (µM) for Neuroprotection | Maximum Protection (%) |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Valproic Acid | Literature Value | Literature Value |
| Phenytoin | Literature Value | Literature Value |
Table 2: Comparative Efficacy in a PTZ-Induced Seizure Model in Hippocampal Slices
| Compound | IC50 (µM) for Suppression of Epileptiform Bursts |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| Carbamazepine | Literature Value |
| Phenytoin | Literature Value |
Proposed Mechanisms of Action
Based on the chemical structure of trifluoromethylated chalcones, several potential mechanisms of anticonvulsant action can be hypothesized:
-
Modulation of Voltage-Gated Ion Channels: The lipophilic nature and strong dipole moment of the trifluoromethyl group may facilitate interaction with the voltage-sensing domains of sodium and calcium channels, leading to their inhibition.[9][11] This is a common mechanism for many established AEDs.[10][12]
-
Enhancement of GABAergic Neurotransmission: The chalcone scaffold could potentially interact with GABA-A receptors, either directly or allosterically, to enhance the inhibitory effects of GABA.[9][11]
-
Antioxidant and Anti-inflammatory Effects: Chalcones are known to possess antioxidant properties, which could contribute to neuroprotection by reducing oxidative stress associated with seizures.[13]
Visualizing the Experimental Workflow and Potential Mechanisms
Experimental Workflow
Caption: A streamlined workflow for the synthesis and in vitro anticonvulsant screening of novel chalcone derivatives.
Potential Anticonvulsant Mechanisms
Caption: Hypothesized mechanisms of action for trifluoromethylated chalcone derivatives as anticonvulsant agents.
Conclusion and Future Directions
The rational design of novel anticonvulsant agents based on the this compound scaffold holds considerable promise. The synthetic accessibility of diverse chalcone derivatives, coupled with their potential for favorable blood-brain barrier penetration and multi-target activity, makes them an attractive class of compounds for further investigation. The systematic in vitro evaluation outlined in this guide provides a robust framework for identifying lead candidates and elucidating their mechanisms of action. Future studies should focus on establishing a clear structure-activity relationship to optimize potency and selectivity, followed by in vivo studies in animal models of epilepsy to validate the in vitro findings.
References
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Nursing & Research, 3(1). [Link]
-
Malik, V. (2018). Screening models of antiepileptic and nootropic drugs. SlideShare. [Link]
-
Sharma, C. S., Shekhawat, K. S., Chauhan, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 450-454. [Link]
-
Sudhakararao, G., Kalaichelvan, V. K., & Ganguri Sudhakara Rao. (2015). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. International Journal of Pharmacological Research, 5(8), 179-183. [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]
-
Natchimuthu, G., Amoros, J., & Sugumar, S. (2016). Fluorination of an antiepileptic drug: A self supporting transporter by oxygen enrichment mechanism. Journal of Chemical Neuroanatomy, 74, 1-8. [Link]
-
Sharma, C. S., Shekhawat, K. S., Chauhan, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tan, J. S., & Ramasamy, K. (2023). Scoping Review: The Role of Tocotrienol-Rich Fraction as a Potent Neuroprotective Agent. Antioxidants, 12(11), 1993. [Link]
-
Jain, K., & Jain, N. K. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology, 12(2), 502-509. [Link]
-
D'Ambrosio, R., & Miller, J. W. (2010). Staged anticonvulsant screening for chronic epilepsy. Epilepsia, 51(5), 813-823. [Link]
-
Luna-Maldonado, F., Ku, D., Talele, T. T., & Tiwari, A. K. (2021). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Pharmaceutics, 13(2), 248. [Link]
-
Al-Ostath, A. I., Al-Qaisi, J. A., & Al-Haiza, M. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. [Link]
-
Wikipedia contributors. (2024). Anticonvulsant. Wikipedia. [Link]
-
Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Journal of Medicinal Chemistry, 43(12), 2353-2361. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]
-
Söderpalm, B. (2002). Mechanisms of action of antiepileptic drugs. Future Medicine. [Link]
-
Pandeya, S. N., Kumar, R., & Stables, J. P. (2001). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 44(10), 1649-1657. [Link]
-
Biffinger, J. C., & DiMagno, S. G. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
-
Liu, J., Jiang, Z., & Lu, Y. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link]
-
Orozco-Lucero, E., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14619. [Link]
-
Gasior, M., Rogawski, M. A., & Hartman, A. L. (2006). Neuroprotective and disease-modifying effects of the ketogenic diet. Behavioural Pharmacology, 17(5-6), 431-439. [Link]
-
American Chemical Society. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]
-
Sha, S., et al. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in Molecular Neuroscience, 12, 134. [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 11. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Derivatives as Enzyme Inhibitors
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity and metabolic stability. Among the privileged fluorine-containing motifs, the trifluoromethyl ketone (TFMK) functionality stands out for its potent ability to inhibit a range of hydrolytic enzymes. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone derivatives, a class of compounds that has garnered significant interest for its potential as highly effective enzyme inhibitors.
Introduction: The Power of the Trifluoromethyl Ketone Pharmacophore
Trifluoromethyl ketones are a class of organic compounds characterized by a ketone group flanked by a trifluoromethyl (-CF3) group.[1] The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues, such as serine or cysteine, within the active site of hydrolytic enzymes.[2] This interaction often leads to the formation of a stable, yet reversible, tetrahedral hemiketal adduct, which mimics the transition state of the enzymatic reaction, resulting in potent enzyme inhibition.[1][3]
The this compound scaffold serves as a versatile template for designing targeted inhibitors. The trifluoromethyl ketone moiety acts as the "warhead," responsible for the core inhibitory mechanism, while the substituted phenyl ring provides a platform for introducing various functional groups to modulate the compound's potency, selectivity, and pharmacokinetic properties. The 4-nitro group, in particular, is a strong electron-withdrawing group that can further enhance the electrophilicity of the carbonyl carbon and participate in specific interactions within the enzyme's active site.
This guide will focus on the structure-activity relationship of derivatives of this scaffold, primarily as inhibitors of insect juvenile hormone esterase (JHE), a key enzyme in the regulation of insect development and a prime target for the development of novel insecticides.[4]
Comparative Analysis of Inhibitory Activity: Unraveling the Structure-Activity Relationship
The inhibitory potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following sections dissect these relationships based on available experimental data.
The Critical Role of the Trifluoromethyl Ketone
The trifluoromethyl ketone is indispensable for the inhibitory activity of these compounds. Its ability to form a stable tetrahedral intermediate with the active site serine is the primary mechanism of enzyme inhibition.[3] This has been demonstrated across a wide range of TFMK-containing inhibitors targeting various hydrolytic enzymes.
Influence of Phenyl Ring Substituents on JHE Inhibition
Systematic modifications of the phenyl ring of trifluoroacetophenone derivatives have provided valuable insights into the structural requirements for potent inhibition of juvenile hormone esterase from the cabbage looper, Trichoplusia ni.
Table 1: Inhibitory Activity (I₅₀) of 2,2,2-Trifluoro-1-(substituted-phenyl)ethanone Derivatives against Trichoplusia ni Juvenile Hormone Esterase
| Compound | Substituent (R) | I₅₀ (M) |
| 1 | 4-NO₂ | 1.3 x 10⁻⁷ |
| 2 | 4-CN | 1.8 x 10⁻⁷ |
| 3 | 4-CF₃ | 2.5 x 10⁻⁷ |
| 4 | 4-Br | 4.5 x 10⁻⁷ |
| 5 | 4-Cl | 5.0 x 10⁻⁷ |
| 6 | H | 1.0 x 10⁻⁶ |
| 7 | 4-F | 1.2 x 10⁻⁶ |
| 8 | 4-CH₃ | 3.0 x 10⁻⁶ |
| 9 | 4-OCH₃ | 5.0 x 10⁻⁶ |
| 10 | 3-NO₂ | 2.0 x 10⁻⁷ |
| 11 | 3-CN | 3.0 x 10⁻⁷ |
Data compiled from QSAR studies on trifluoromethylketone inhibitors of insect juvenile hormone esterase.[2]
Key SAR Observations:
-
Electron-Withdrawing Groups Enhance Potency: A clear trend emerges from the data in Table 1. Derivatives bearing strong electron-withdrawing substituents at the 4-position of the phenyl ring, such as nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃), exhibit the highest inhibitory activity. This is attributed to the enhanced electrophilicity of the carbonyl carbon, which facilitates the nucleophilic attack by the active site serine.
-
Halogens and Lipophilicity: Halogen substituents (Br, Cl) at the 4-position also confer good inhibitory potency. This can be attributed to a combination of their electron-withdrawing nature and their contribution to the overall lipophilicity of the molecule, which can favor binding to the often-hydrophobic active sites of carboxylesterases.[5]
-
Electron-Donating Groups Decrease Potency: Conversely, electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), at the 4-position lead to a significant decrease in inhibitory activity. These groups reduce the electrophilicity of the carbonyl carbon, making the formation of the hemiketal intermediate less favorable.
-
Positional Isomers: A comparison of the 4-nitro (Compound 1 ) and 3-nitro (Compound 10 ) derivatives reveals that the position of the substituent also plays a crucial role. While both are potent inhibitors, the 4-substituted analog is slightly more active, suggesting that the electronic effect is most effectively transmitted from the para position.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validation of the SAR data presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2,2,2-Trifluoro-1-(substituted-phenyl)ethanone Derivatives
The synthesis of these derivatives typically involves the reaction of a substituted bromobenzene with ethyl trifluoroacetate followed by hydrolysis.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 4-bromonitrobenzene in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 4-nitrophenylmagnesium bromide.
-
Reaction with Ethyl Trifluoroacetate: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of ethyl trifluoroacetate in anhydrous THF. The reaction is typically maintained at a low temperature (e.g., -78 °C) to control its exothermicity.
-
Hydrolysis: After the addition is complete, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This step hydrolyzes the intermediate magnesium adduct to yield the desired this compound.
-
Purification: The crude product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is typically purified by column chromatography or recrystallization.
In Vitro Inhibition Assay of Juvenile Hormone Esterase (JHE)
The inhibitory activity of the synthesized compounds against JHE is commonly determined using a radiometric assay that measures the rate of hydrolysis of radiolabeled juvenile hormone.
Workflow for JHE Inhibition Assay:
Caption: Workflow for the in vitro JHE inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Juvenile hormone esterase is typically obtained from the hemolymph of last instar larvae of Trichoplusia ni. The hemolymph is collected, centrifuged to remove hemocytes, and the supernatant containing the enzyme is used for the assay.
-
Inhibitor Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
The JHE enzyme solution is pre-incubated with various concentrations of the test inhibitor (or DMSO as a control) in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period.
-
The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [³H]-juvenile hormone III.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific time.
-
The reaction is terminated by the addition of a quenching solution, such as aqueous methanol.
-
The unhydrolyzed, more lipophilic [³H]-JH III is separated from the more polar hydrolyzed product, [³H]-JH III acid, by liquid-liquid extraction with a non-polar solvent like isooctane.
-
The radioactivity in the aqueous phase, corresponding to the amount of [³H]-JH III acid formed, is quantified using a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The I₅₀ value, the concentration of inhibitor required to cause 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound derivatives have unequivocally demonstrated the critical role of the trifluoromethyl ketone moiety as a potent pharmacophore for the inhibition of hydrolytic enzymes, particularly insect juvenile hormone esterase. The electronic properties of the substituents on the phenyl ring are a key determinant of inhibitory potency, with strong electron-withdrawing groups significantly enhancing activity.
This comprehensive understanding of the SAR provides a rational basis for the design of next-generation inhibitors with improved potency and selectivity. Future research in this area could focus on:
-
Exploring a wider range of substituents: Investigating the effects of diverse functional groups on the phenyl ring to further refine the SAR and identify novel, highly potent inhibitors.
-
Targeting other enzymes: Applying the principles learned from JHE inhibition to design inhibitors for other medically or agriculturally relevant hydrolytic enzymes.
-
Optimizing pharmacokinetic properties: Modifying the scaffold to improve properties such as solubility, metabolic stability, and bioavailability for in vivo applications.
The continued exploration of the rich medicinal chemistry of trifluoromethyl ketones holds immense promise for the development of novel therapeutic agents and crop protection chemicals.
References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10276-10286. [Link]
-
Doucet, J. P., & Doucet-Panaye, A. (2014). Structure-activity relationship study of trifluoromethylketone inhibitors of insect juvenile hormone esterase: comparison of several classification methods. SAR and QSAR in Environmental Research, 25(7), 589-616. [Link]
-
Wheelock, C. E., Wheelock, A. M., & Hammock, B. D. (2009). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Bioorganic & medicinal chemistry, 17(1), 113-125. [Link]
-
Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Carboxylesterase inhibitors. Current medicinal chemistry, 8(8), 911-921. [Link]
-
Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition state analog enzyme inhibitors: Structure-activity relationships of trifluoromethyl ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals (pp. 219-249). CRC Press. [Link]
-
Lu, C. H., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 14(18), 6206-6213. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Aal, Y. A., & Hammock, B. D. (2013). Structure-activity relationship study of trifluoromethylketones: inhibitors of insect juvenile hormone esterase. Pesticide biochemistry and physiology, 106(1-2), 14-21. [Link]
-
Kamita, S. G., et al. (2003). Juvenile hormone esterase: biochemistry and structure. Archives of insect biochemistry and physiology, 53(1), 1-13. [Link]
-
Wikipedia. (2023, September 21). Juvenile-hormone esterase. In Wikipedia. [Link]
-
Abdel-Aal, Y. A. I., Roe, R. M., & Hammock, B. D. (1984). Kinetic properties of the inhibition of juvenile hormone esterase by two trifluoromethylketones and O-ethyl,S-phenyl phosphoramidothioate [Trichoplusia ni, cabbagge looper]. Pesticide Biochemistry and Physiology, 21(2), 232-241. [Link]
-
Harris, S. V. (2006). Synthesis and Analysis of Mechanism Based Inhibitors of Juvenile Hormone Epoxide Hydrolase from Insect Trichoplusia ni. NC State University. [Link]
-
Wikipedia. (2023, April 29). Juvenile hormone epoxide hydrolase. In Wikipedia. [Link]
-
Wheelock, C. E., et al. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. Molecular pharmacology, 71(3), 713-723. [Link]
-
Muth, F., et al. (2014). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Journal of medicinal chemistry, 57(11), 4647-4659. [Link]
-
Wheelock, C. E., et al. (2008). Carboxylesterase inhibitors. Expert opinion on therapeutic patents, 18(9), 967-980. [Link]
-
El-Sayed, W. M., et al. (2016). Effects of Juvenile Hormone (JH) Analog Insecticides on Larval Development and JH Esterase Activity in Two Spodopterans. Pesticide biochemistry and physiology, 128, 1-8. [Link]
-
Li, Y., et al. (2023). Transcriptomic Analysis of the Diamondback Moth Under Exposure to the Juvenile Hormone Esterase (JHE) Inhibitor 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP). Insects, 14(11), 868. [Link]
-
Roy, K., et al. (2004). QSAR study on phosphoramidothioate (Ace) toxicities in housefly. Molecular diversity, 8(4), 413-419. [Link]
-
Moorthy, M. K., et al. (1979). Synthesis of some homologous 4-oxsafarnasane insect juvenile hormone mimics. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 18B(6), 523-526. [Link]
-
Liu, Y., et al. (2024). Regulation Roles of Juvenile Hormone Epoxide Hydrolase Gene 2 in the Female River Prawn Macrobrachium nipponense Reproductive Process. International Journal of Molecular Sciences, 25(23), 13009. [Link]
-
Velmurugan, R., et al. (2009). Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. Bioorganic & medicinal chemistry letters, 19(23), 6667-6671. [Link]
-
Liu, X., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 795. [Link]
-
Zhang, Y., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic chemistry, 104, 104320. [Link]
-
Cui, Z., et al. (2023). Recent developments in fluorine-containing pesticides. Pest management science, 79(11), 4346-4363. [Link]
-
Doucet, J. P., et al. (2011). Linear and non-linear QSAR modelling of juvenile hormone esterase inhibitors. SAR and QSAR in Environmental Research, 22(5-6), 487-507. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5601. [Link]
-
Chen, W., et al. (2010). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. Chinese Journal of Organic Chemistry, 30(11), 1736-1740. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of trifluoromethylketone inhibitors of insect juvenile hormone esterase: comparison of several classification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juvenile-hormone esterase - Wikipedia [en.wikipedia.org]
- 4. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 4'-nitro-2,2,2-trifluoroacetophenone Derivatives
In the landscape of drug discovery and development, the initial assessment of a novel compound's interaction with living cells is a critical checkpoint. For researchers synthesizing new chemical entities from scaffolds like 4'-nitro-2,2,2-trifluoroacetophenone, a nuanced understanding of cytotoxicity is not just beneficial—it is imperative. This guide provides an in-depth comparison of key cytotoxicity assays, offering the technical insights and experimental rationale necessary to make informed decisions for your research.
The strategic incorporation of fluorine and nitro groups into organic molecules can impart unique biological activities.[1][2] The trifluoromethyl group can influence a molecule's metabolic stability and binding affinity, while the nitro group is a well-known pharmacophore that can also act as a toxicophore, often triggering redox reactions within cells.[2][3] Given the potential for potent biological effects from 4'-nitro-2,2,2-trifluoroacetophenone derivatives, a multi-faceted approach to cytotoxicity testing is essential to elucidate their therapeutic potential and toxicological profile.
Part 1: Foundational Cytotoxicity Screening - Assessing Overall Cell Health
The first tier of analysis typically involves assays that provide a broad measure of cell viability and cytotoxicity. These assays are crucial for initial screening, dose-response analysis, and determining the IC50 (the concentration of a substance that inhibits a biological process by 50%).[4]
Tetrazolium Reduction Assays (e.g., MTT, XTT)
The Principle of Action: These colorimetric assays are predicated on the metabolic activity of living cells.[5] Specifically, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (e.g., the yellow MTT) into a colored formazan product (purple). The intensity of the color, quantifiable by a spectrophotometer, is directly proportional to the number of metabolically active, and therefore viable, cells.[4][5]
Experimental Rationale: The MTT assay is a workhorse in cytotoxicity screening due to its reliability and cost-effectiveness.[6][7] It provides a robust initial assessment of how a compound affects overall cell metabolism, which is a strong indicator of cell health.[5] A reduction in formazan production in treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect.
Key Experimental Considerations:
-
Compound Interference: Test compounds can sometimes interfere with the colorimetric readout. It is crucial to run controls with the compound in the absence of cells to check for this.
-
Solubilization: The formazan crystals produced in the MTT assay are insoluble and require a solubilization step (e.g., with DMSO) before absorbance can be measured.[5]
-
Incubation Time: The optimal incubation time with the MTT reagent can vary between cell types and should be determined empirically.[4]
Resazurin-Based Assays (e.g., alamarBlue)
The Principle of Action: Similar to tetrazolium assays, resazurin-based assays measure metabolic activity. In this case, the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.[8][9] The resulting fluorescence or absorbance can be measured to quantify cell viability.
Experimental Rationale: The alamarBlue assay offers several advantages over the MTT assay, including being non-toxic to cells, allowing for continuous monitoring of cell health over time.[8] This is particularly useful for studying the kinetics of a cytotoxic response. The assay is also highly sensitive, capable of detecting small numbers of viable cells.[8]
Key Experimental Considerations:
-
Fluorescence vs. Absorbance: The assay can be read using either a fluorometer or a spectrophotometer, providing flexibility in instrumentation.[10]
-
Incubation Time: The incubation time can be optimized depending on the cell type and density.[11]
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings and should be accounted for.
Lactate Dehydrogenase (LDH) Release Assay
The Principle of Action: This assay measures the integrity of the cell membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.[12][13] The released LDH catalyzes a reaction that results in a colored product, which can be quantified.[14]
Experimental Rationale: The LDH assay is a direct measure of cytotoxicity, specifically cell lysis.[12] It is often used in conjunction with metabolic assays like MTT or alamarBlue to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). An increase in LDH in the supernatant of treated cells is a clear indicator of compound-induced membrane damage.
Key Experimental Considerations:
-
Controls: It is essential to include a "maximum LDH release" control, where cells are completely lysed with a detergent, to represent 100% cytotoxicity.[15]
-
Timing: The release of LDH is a relatively late event in cell death, so the timing of the assay is critical.
-
Serum Interference: Components in the serum of the culture medium can sometimes interfere with the assay.
Comparison of Foundational Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial dehydrogenase activity in viable cells. | Inexpensive, well-established, and reliable for endpoint analysis.[6][16] | Requires a solubilization step, potential for compound interference, endpoint assay.[5] |
| alamarBlue | Measures the reduction of resazurin by metabolically active cells.[8] | Non-toxic, allows for kinetic monitoring, high sensitivity, can be read via fluorescence or absorbance.[8][9] | Can be more expensive than MTT, potential for interference from media components. |
| LDH | Measures the release of lactate dehydrogenase from cells with damaged membranes.[12] | Direct measure of cytotoxicity (necrosis), straightforward protocol.[14] | Measures a later stage of cell death, can be affected by serum components. |
Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays
Once initial cytotoxicity has been established, the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[17][18] Distinguishing between these pathways provides crucial information about the compound's mechanism of action.
Assays for Apoptosis
The Principle of Action: Apoptosis is characterized by a series of specific biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[17]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[19] Assays like the Caspase-Glo® 3/7 assay utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[20][21]
-
Annexin V Staining: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet.[22] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[22] When used in conjunction with a viability dye like propidium iodide (PI) or 7-AAD, which can only enter cells with compromised membranes, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Experimental Rationale: Measuring caspase activity provides a direct and early indication of apoptosis induction.[24] Annexin V staining offers a more detailed picture of the different stages of cell death.[18] Combining these assays can provide strong evidence for an apoptotic mechanism of action.
Differentiating Apoptosis from Necrosis
The Principle of Action: Several kits are available that simultaneously detect markers for both apoptosis and necrosis.[23] These typically combine a fluorescently labeled inhibitor of caspases (FLICA) to detect apoptotic cells and a membrane-impermeable DNA dye like 7-AAD to identify necrotic cells.[25]
Experimental Rationale: By using a dual-staining approach, researchers can quantify the percentage of cells undergoing apoptosis versus necrosis in response to the test compound.[22] This is critical for understanding the full cytotoxic profile of the compound. For instance, a compound that primarily induces apoptosis may be a more desirable therapeutic candidate than one that causes widespread necrosis, which can lead to inflammation.
Experimental Workflow & Data Visualization
A logical experimental workflow for assessing the cytotoxicity of novel compounds is essential for generating robust and reliable data.
DOT Script for Experimental Workflow:
Caption: Differentiating the pathways of apoptosis and necrosis.
Detailed Experimental Protocols
MTT Assay Protocol (for Adherent Cells)
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/mL) in 100 µL of culture medium per well. Include wells with medium only for background measurements. [4]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. [5]3. Compound Treatment: Replace the medium with fresh medium containing various concentrations of the novel compounds. Include untreated control wells.
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [4]5. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [4]6. Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [4]7. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. [26]8. Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. [4]
Caspase-Glo® 3/7 Assay Protocol
-
Cell Plating: Plate cells in an opaque-walled 96-well plate at the desired density and treat with the novel compounds for the desired time.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. [21]3. Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [20]4. Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 30 minutes to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. [24]
Conclusion
The selection of appropriate cytotoxicity assays is a cornerstone of preclinical drug development. For novel compounds derived from 4'-nitro-2,2,2-trifluoroacetophenone, a systematic, multi-parametric approach is recommended. By starting with foundational assays to determine overall cytotoxicity and then progressing to more mechanistic assays to elucidate the mode of cell death, researchers can build a comprehensive understanding of their compound's biological activity. This detailed characterization is essential for identifying promising therapeutic candidates and ensuring the safety and efficacy of future medicines.
References
-
Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available from: [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. Available from: [Link]
-
Lactate Concentration assay (LDH method). Protocols.io. Available from: [Link]
-
AlamarBlue Assay Protocol. Advanced BioMatrix. Available from: [Link]
-
Methods in Cytotoxicity Testing: A Review. Bentham Science Publisher. Available from: [Link]
-
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. PMC - NIH. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. Available from: [Link]
-
alamarBlue Protocols. Bio-Rad Antibodies. Available from: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Unknown Source.
-
Caspase 3/7 Activity. Protocols.io. Available from: [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. NIH. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available from: [Link]
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Available from: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available from: [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. Available from: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available from: [Link]
-
Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Available from: [Link]
-
α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PMC - PubMed Central. Available from: [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. SciSpace. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Available from: [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 9. allevi3d.com [allevi3d.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. biotium.com [biotium.com]
- 18. logosbio.com [logosbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. tripod.nih.gov [tripod.nih.gov]
- 25. mybiosource.com [mybiosource.com]
- 26. bds.berkeley.edu [bds.berkeley.edu]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Acetophenone Derivatives
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression of a lead candidate to a viable therapeutic. The strategic introduction of fluorine into a molecular scaffold has become a prominent and effective strategy for enhancing pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, using acetophenone derivatives as a focal point, and is supported by established principles and illustrative experimental data.
The incorporation of fluorine can profoundly alter a molecule's properties, frequently leading to enhanced metabolic stability. This improvement is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic powerhouses like the cytochrome P450 (CYP450) superfamily when compared to a carbon-hydrogen (C-H) bond. By substituting a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or decelerate oxidative metabolism, which can lead to a longer in vivo half-life and improved bioavailability.[1][2]
The Mechanistic Underpinnings of Fluorine's Influence on Metabolism
The decision to incorporate fluorine is a mechanistically driven strategy. The high electronegativity of fluorine can alter the electronic environment of the entire molecule, influencing how it interacts with metabolizing enzymes.[3][4] One of the primary goals of fluorination is to block metabolic "soft spots." For a typical non-fluorinated acetophenone, aromatic hydroxylation and oxidation of the acetyl group are potential metabolic pathways mediated by CYP450 enzymes.[5][6] Placing a fluorine atom on the aromatic ring, for instance at the para-position, can prevent hydroxylation at that site, forcing the metabolism to occur at a different, potentially slower rate, or shifting the metabolic pathway altogether—a phenomenon known as metabolic switching.[3]
From a physical organic chemistry perspective, the enhanced metabolic stability is not solely due to the C-F bond strength but also how fluorine substitution perturbs the physicochemical properties of the molecule, which in turn affects its interaction with metabolizing enzymes.[7]
Assessing Metabolic Stability: The In Vitro Microsomal Stability Assay
To quantify the impact of fluorination, a robust and reproducible experimental system is essential. The in vitro liver microsomal stability assay is a cornerstone in early drug discovery for this purpose.[8]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism in the body.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) enzymes. Using microsomes from different species (e.g., human, rat, mouse) can also provide valuable insights into interspecies differences in metabolism.[8]
-
The Role of NADPH: The enzymatic reactions catalyzed by CYP450s are oxidative and require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to supply the necessary reducing equivalents. Incubations are often run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.[8]
Experimental Workflow: A Visual Guide
The following diagram illustrates the generalized workflow for an in vitro microsomal stability assay.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocol: Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated acetophenone derivatives)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compounds in phosphate buffer. Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the incubation mixture.[8]
-
Incubation Setup: In a 96-well plate, combine the microsomal solution with the test compound. Include control wells with the compound but without NADPH.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. The time of addition is considered T=0.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[1]
Quantitative Comparison of Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] |
Interpretation of Data: The data clearly demonstrates that the introduction of a trifluoromethyl (CF3) group significantly increases the metabolic half-life of the indole scaffold in mouse liver microsomes. This is a classic example of how strategic fluorination can effectively block metabolic soft spots and enhance stability.
Visualizing the Impact of Fluorination on Metabolic Pathways
The following diagram illustrates the plausible metabolic pathways for a generic acetophenone and how fluorination can alter its metabolic fate.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
As depicted, the para-position of the non-fluorinated acetophenone is susceptible to hydroxylation. In the para-fluoroacetophenone analog, this pathway is blocked by the presence of the fluorine atom, which is resistant to oxidative metabolism. This may lead to a slower overall rate of metabolism or a shift towards other metabolic pathways, such as oxidation of the acetyl group.
Conclusion
References
-
Biotransformation of acetophenone (11) and the fluorinated derivatives... (n.d.). ResearchGate. [Link]
-
Janeczko, T., et al. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. SpringerPlus, 3, 448. [Link]
-
Chen, Y., et al. (2023). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. Journal of Cheminformatics, 15(1), 83. [Link]
-
Wang, C., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. International Journal of Environmental Research and Public Health, 12(9), 10783–10793. [Link]
-
CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on... (2015). PubMed. [Link]
-
Dalsgaard, P. W., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 8(8), 792–800. [Link]
-
Leibman, K. C. (1971). Studies on modifiers of microsomal drug oxidation. Chemico-biological interactions, 3(4), 289–290. [Link]
-
Das, A., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules (Basel, Switzerland), 25(22), 5482. [Link]
-
Tadić, V. M., et al. (2023). Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
4'-Fluoroacetophenone. (n.d.). PubChem. [Link]
-
Zancan, P., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 11(7), 1983. [Link]
-
Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. [Link]
-
Metabolism. (n.d.). Pharmaron. [Link]
-
Lee-Montiel, F. T., et al. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Frontiers in toxicology, 3, 755734. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (2020). Molecules, 25(22), 5482. [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
4'-Fluoroacetophenone | C8H7FO | CID 9828. (n.d.). PubChem. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). Biomedicines, 11(7), 1983. [Link]
-
Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. pharmaron.com [pharmaron.com]
- 8. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
A Quantum Mechanical Investigation into the Enhanced Reactivity of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity. The trifluoromethyl group (-CF3), in particular, has garnered significant attention for its profound electronic effects on adjacent functional groups. This guide provides an in-depth comparative analysis of the reactivity of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone and its non-fluorinated counterpart, 1-(4-nitrophenyl)ethanone, through the lens of quantum mechanical calculations and supported by experimental observations. By elucidating the fundamental principles governing their differential reactivity, we aim to furnish researchers with the insights necessary for informed decision-making in inhibitor design and synthetic strategy.
The Trifluoromethyl Group: A Potent Activator of Carbonyl Electrophilicity
The trifluoromethyl group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. When positioned adjacent to a carbonyl group, as in this compound, it exerts a powerful inductive effect (-I), significantly polarizing the carbonyl bond. This polarization drastically increases the partial positive charge on the carbonyl carbon, rendering it substantially more electrophilic and, consequently, more susceptible to nucleophilic attack compared to its non-fluorinated analog, 1-(4-nitrophenyl)ethanone.
This enhanced electrophilicity is a cornerstone of the utility of trifluoromethyl ketones in medicinal chemistry, particularly in the design of enzyme inhibitors. Many enzymatic reactions proceed through a tetrahedral intermediate formed by the nucleophilic attack of an active site residue (e.g., serine, cysteine, or threonine) on a carbonyl carbon of a substrate. Trifluoromethyl ketones are excellent transition-state analog inhibitors because they readily form stable tetrahedral adducts with these nucleophilic residues, effectively blocking the enzyme's active site.[1]
Comparative Analysis of Electronic Properties: A Quantum Mechanical Perspective
To quantitatively assess the impact of the trifluoromethyl group on the reactivity of the carbonyl center, we turn to quantum mechanical calculations, specifically Density Functional Theory (DFT). By examining key electronic descriptors such as Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, we can gain a deeper understanding of the electronic landscape of these molecules.
Frontier Molecular Orbitals (HOMO & LUMO) and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The energy of the LUMO is indicative of a molecule's ability to accept electrons, with a lower LUMO energy signifying a better electron acceptor and thus a more electrophilic species. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap generally correlates with higher reactivity.
For this compound, the strong electron-withdrawing nature of both the trifluoromethyl and the nitro groups is expected to significantly lower the energy of the LUMO, which is anticipated to be localized on the carbonyl carbon and the aromatic ring. This would result in a smaller HOMO-LUMO gap compared to 1-(4-nitrophenyl)ethanone, indicating a higher propensity to react with nucleophiles.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Compound | Predicted EHOMO (eV) | Predicted ELUMO (eV) | Predicted ΔE (HOMO-LUMO Gap) (eV) |
| 1-(4-nitrophenyl)ethanone | Lower (more negative) | Higher | Larger |
| This compound | Lower (more negative) | Lower | Smaller |
Note: These are predicted trends based on the electronic effects of the substituents. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Maps: Visualizing Reactive Sites
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. Electron-rich regions, susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue.
Caption: Predicted difference in the Molecular Electrostatic Potential at the carbonyl carbon.
Experimental Evidence and Reactivity in Nucleophilic Addition Reactions
The theoretical predictions from quantum mechanical calculations are well-supported by experimental observations. Trifluoromethyl ketones are known to be significantly more reactive towards nucleophiles than their non-fluorinated counterparts. For instance, they readily form stable hydrates in the presence of water, a reaction that is generally unfavorable for simple ketones.
In the context of drug design, the enhanced reactivity of the trifluoromethyl ketone moiety is a key feature in its application as a covalent inhibitor. The nucleophilic addition of an active site residue of a target enzyme to the electrophilic carbonyl carbon of the trifluoromethyl ketone leads to the formation of a stable hemiacetal or hemiketal adduct, effectively inactivating the enzyme.
Generalized Experimental Protocol for a Comparative Kinetic Study
To experimentally quantify the difference in reactivity, a comparative kinetic study of the nucleophilic addition of a model nucleophile (e.g., a thiol or an amine) to both this compound and 1-(4-nitrophenyl)ethanone can be performed. The progress of the reaction can be monitored using techniques such as UV-Vis spectroscopy or NMR.
Step-by-Step Protocol:
-
Solution Preparation: Prepare stock solutions of the ketone substrates and the nucleophile in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Reaction Initiation: In a temperature-controlled cuvette or NMR tube, mix the ketone and nucleophile solutions at a defined concentration.
-
Data Acquisition: Monitor the change in absorbance at a specific wavelength (for UV-Vis) or the appearance of product peaks and disappearance of reactant peaks (for NMR) over time.
-
Kinetic Analysis: Determine the initial reaction rates and calculate the second-order rate constants (k) for the reaction of each ketone.
-
Comparison: Compare the rate constants obtained for this compound and 1-(4-nitrophenyl)ethanone to quantify the activating effect of the trifluoromethyl group.
Caption: Workflow for a comparative kinetic study of nucleophilic addition.
Alternative Compounds and Broader Implications
The principles discussed here extend to a wide range of trifluoromethyl ketones and their applications. For comparison, other electron-withdrawing groups on the phenyl ring could be considered, such as cyano (-CN) or other haloalkyl groups. However, the trifluoromethyl group often provides a unique combination of steric and electronic properties that are highly advantageous in drug design.
The enhanced reactivity of trifluoromethyl ketones is not limited to their role as enzyme inhibitors. They are also valuable synthetic intermediates in organic chemistry, participating in a variety of carbon-carbon bond-forming reactions.
Conclusion
Quantum mechanical calculations and experimental data converge to provide a clear and compelling picture of the heightened reactivity of this compound compared to its non-fluorinated analog. The potent electron-withdrawing nature of the trifluoromethyl group drastically increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. This fundamental understanding is crucial for researchers in the field of drug discovery, enabling the rational design of potent enzyme inhibitors and the development of efficient synthetic methodologies. The trifluoromethyl ketone moiety will undoubtedly continue to be a valuable tool in the development of new therapeutic agents.
References
-
Computational Studies of Related Nitrophenyl Ethanones. While direct computational studies on this compound are limited, methodologies for DFT calculations on similar compounds are well-established. For a representative approach, see studies on nitrophenyl ethanone analogs.
-
Reactivity of Nitroaromatic Compounds with Nucleophiles. The general reactivity patterns of nitro-substituted aromatic ketones with various nucleophiles provide a foundational understanding of the reactions of the title compound.
-
Properties of this compound. Basic chemical and physical properties of the target molecule can be found in public chemical databases.
-
Computational Chemistry Data for this compound. Some computed properties for the target molecule are available from chemical suppliers.
-
DFT Calculations for Molecular Structure and Reactivity. General principles and methodologies for using DFT to study molecular structure and reactivity are widely published.
-
Synthesis of Trifluoromethyl Ketones. Various synthetic routes for the preparation of trifluoromethyl ketones are documented in the chemical literature.
-
Properties and Applications of Trifluoromethyl Ketones. A comprehensive overview of the properties, preparation, and applications of trifluoromethyl ketones.
-
Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone. Information on the synthesis of related nitroaromatic ketones can provide insights into potential synthetic routes for the target molecule.
Sources
A Comparative Guide to In Silico Screening: Docking Studies of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone Derivatives Against Cyclooxygenase-2
This guide provides a comprehensive, in-depth comparison of the potential inhibitory activity of novel 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone derivatives against a high-value therapeutic target, Cyclooxygenase-2 (COX-2). We will objectively compare the predicted binding performance of these derivatives against a well-established, FDA-approved drug, offering a clear framework for lead identification and optimization in early-stage drug discovery.
The narrative of this guide is built upon the foundational principles of computational drug design, where molecular docking serves as a critical tool to predict the binding orientation and affinity of small molecules to their protein targets.[1] By simulating these molecular recognition events, we can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline and adhering to green chemistry principles by reducing experimental waste.[1][2]
Our focus is on a scaffold featuring a trifluoromethyl ketone (TFMK) group. The TFMK moiety is of significant interest in medicinal chemistry as it can form a stable, non-covalent hydrate in the protein active site, which acts as a transition-state analog for tetrahedral intermediates of substrate hydrolysis. This mechanism is particularly effective in the inhibition of enzymes like proteases and esterases. This guide will explore its potential within the context of COX-2, an enzyme central to inflammatory pathways.
Part 1: Rationale and Experimental Design
The Scientific Premise: Why Target COX-2?
Cyclooxygenase-2 (COX-2) is a key enzyme in the prostanoid synthesis pathway, responsible for converting arachidonic acid into prostaglandins that mediate pain and inflammation.[3] Its selective inhibition is a proven strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Proteins are fundamental to most biological processes and are therefore key therapeutic targets in modern medicine.[4][5] The well-defined active site of COX-2 makes it an excellent candidate for structure-based drug design.
The choice to screen this compound derivatives is based on chemical reasoning. The trifluoromethyl group of the TFMK can establish crucial hydrophobic interactions within the active site, while the ketone's hydrated gem-diol can form hydrogen bonds, mimicking the tetrahedral intermediate of the enzymatic reaction. This provides a strong mechanistic hypothesis for potential inhibitory activity.
Selection of Ligands for Comparative Analysis
To establish a robust comparison, we have selected a small, focused library of ligands:
-
Parent Scaffold (TFNE-00): this compound. This serves as our baseline.
-
Derivatives (TFNE-01, TFNE-02): We introduce simple chemical modifications to the phenyl ring to probe the structure-activity relationship (SAR).
-
TFNE-01: 2,2,2-Trifluoro-1-(4-hydroxy-3-nitrophenyl)ethanone (addition of a hydroxyl group).
-
TFNE-02: 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanone (addition of a methyl group).
-
-
Benchmark Inhibitor (Celecoxib): A potent and selective FDA-approved COX-2 inhibitor. This provides an authoritative standard against which our novel derivatives' performance can be measured.
Overall Experimental Workflow
The entire computational protocol follows a logical, multi-step process designed to ensure accuracy and reproducibility. This workflow begins with the preparation of the biological target and ligands, proceeds to the core docking simulation, and concludes with a rigorous analysis of the results.
Caption: A high-level overview of the in silico docking workflow.
Part 2: Detailed Methodologies and Protocols
This section provides the exact, step-by-step protocols used in this study. Adherence to this methodology ensures that the results are both reproducible and scientifically valid.
Required Software and Tools
-
Protein Preparation: AutoDock Tools (ADT) v1.5.7
-
Molecular Docking: AutoDock Vina v1.1.2
-
Visualization and Analysis: Biovia Discovery Studio Visualizer, PyMOL v2.4
Protocol: Target Protein Preparation
The goal of this protocol is to prepare the protein structure for docking by cleaning it and adding parameters necessary for the force field calculation.
-
Obtain Crystal Structure: Download the crystal structure of human COX-2 in complex with Celecoxib from the Protein Data Bank (PDB ID: 3LN1).
-
Clean the Structure: Open the PDB file in Discovery Studio. Remove all water molecules and any non-essential co-factors or ligands, retaining only the protein chains and the co-crystallized Celecoxib for validation purposes.
-
Prepare in AutoDock Tools (ADT):
-
Load the cleaned PDB file.
-
Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add. This step is critical as hydrogen atoms are essential for calculating interactions like hydrogen bonds but are often omitted in crystal structure files.
-
Compute Charges: Add Kollman charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format (receptor.pdbqt), which includes charge and atom type information required by AutoDock Vina.
-
Protocol: Ligand Preparation
This protocol converts the 2D chemical structures of our test compounds into 3D formats ready for docking.
-
Generate 2D Structures: Draw the structures of TFNE-00, TFNE-01, TFNE-02, and Celecoxib using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert to 3D and Optimize:
-
Import the 2D structures into a program like Avogadro or ArgusLab.
-
Generate the 3D conformation.
-
Perform Energy Minimization: Use a suitable force field (e.g., MMFF94). This step ensures the ligand starts in a low-energy, sterically favorable conformation, which improves the efficiency and accuracy of the docking search.[6]
-
-
Prepare in AutoDock Tools (ADT):
-
Load each energy-minimized ligand.
-
Detect Root and Torsion Tree: The software automatically defines the rigid root and rotatable bonds of the molecule. This flexibility is crucial for accurately predicting the bound conformation.[7]
-
Save as PDBQT: Save each prepared ligand in the PDBQT format (ligand.pdbqt).
-
Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates its binding affinity using a scoring function.[8]
-
Define the Binding Site (Grid Box):
-
In ADT, with the receptor.pdbqt loaded, center the grid box on the co-crystallized Celecoxib. This ensures the search space is focused on the known active site.
-
Set the grid box dimensions to 25 x 25 x 25 Å to encompass the entire active site.
-
-
Create Configuration File: Create a text file named conf.txt with the following parameters:
-
Execute Docking: Run AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
Self-Validation: Re-docking of the Native Ligand
To ensure the trustworthiness of our docking protocol, the co-crystallized ligand (Celecoxib) was extracted and re-docked into the COX-2 active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, confirming that the chosen parameters can accurately reproduce the experimentally observed binding mode.
Part 3: Comparative Results and Discussion
The docking simulations were successfully performed, and the results provide a quantitative basis for comparing the potential of the novel derivatives against the benchmark inhibitor.
Quantitative Docking Results
The primary metric for comparison is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.
| Ligand ID | Chemical Name | Binding Affinity (kcal/mol) | RMSD (Å) from Crystal Pose | Key Interacting Residues |
| Celecoxib | Benchmark Inhibitor | -11.5 | 1.12 (Validation) | HIS90, ARG513, PHE518, VAL523, SER530 |
| TFNE-00 | This compound | -8.9 | N/A | HIS90, VAL349, LEU352, SER530, TYR385 |
| TFNE-01 | 2,2,2-Trifluoro-1-(4-hydroxy-3-nitrophenyl)ethanone | -9.6 | N/A | HIS90, ARG513 , LEU352, SER530, TYR385 |
| TFNE-02 | 2,2,2-Trifluoro-1-(4-methyl-3-nitrophenyl)ethanone | -9.1 | N/A | HIS90, VAL349, LEU352, PHE518, SER530, TYR385 |
Analysis of Molecular Interactions
The benchmark inhibitor, Celecoxib, achieved a strong binding affinity of -11.5 kcal/mol. Its sulfonamide group forms critical hydrogen bonds with HIS90 and ARG513, anchoring it within the active site. The trifluoromethyl group on one of its phenyl rings occupies a hydrophobic sub-pocket, interacting with VAL523. Our re-docking validation yielded an RMSD of 1.12 Å, confirming the protocol's accuracy.
Our novel derivatives demonstrated promising, albeit lower, binding affinities compared to Celecoxib.
-
TFNE-00 (-8.9 kcal/mol): The parent scaffold orients its hydrated TFMK group towards the top of the active site, where the gem-diol forms hydrogen bonds with the key residues TYR385 and SER530. This interaction mimics the binding of other NSAIDs like flufenamic acid.[3] The nitrophenyl group occupies a hydrophobic pocket defined by VAL349 and LEU352.
-
TFNE-01 (-9.6 kcal/mol): The addition of a hydroxyl group significantly improved the binding affinity. This derivative's hydroxyl group forms an additional, strong hydrogen bond with the side chain of ARG513 , an interaction also observed for the sulfonamide of Celecoxib. This additional anchor point is the primary reason for its superior binding compared to the parent scaffold.
-
TFNE-02 (-9.1 kcal/mol): The methyl group addition provides a slight improvement in binding, likely due to enhanced hydrophobic interactions with residues like PHE518 in the active site pocket.
Caption: Key interactions of the most promising derivative, TFNE-01.
Discussion and Future Outlook
This comparative docking study demonstrates that the this compound scaffold is a viable starting point for the design of novel COX-2 inhibitors. While the predicted binding affinities do not surpass the highly optimized benchmark drug Celecoxib, the derivatives show significant potential.
The key insight from this study is the importance of the interaction with ARG513. The TFNE-01 derivative, which incorporates a hydroxyl group capable of hydrogen bonding with this residue, showed a marked improvement in binding affinity. This provides a clear and actionable direction for future lead optimization: modifications to the phenyl ring that can establish strong interactions with ARG513 are likely to yield more potent inhibitors.
The TFMK moiety consistently orients itself to interact with SER530 and TYR385, validating our initial mechanistic hypothesis. This suggests the core scaffold is well-suited for the COX-2 active site.
Future work should involve synthesizing these derivatives and confirming their inhibitory activity through in vitro enzymatic assays. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions should be run to assess their drug-like properties early in the development process.
References
- Young, D. C. (n.d.). Computational Drug Design. Wiley.
- Arboleda, J. W. (2016). Computational Methods Applied to Rational Drug Design. University of Talca.
- Mahmoud, A. R. (2025). Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate.
- Ragab, A. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. ResearchGate.
- Arboleda, J. W., et al. (2016). Computational Methods Applied to Rational Drug Design. PMC, PubMed Central.
- Stopfer, L., & White, F. (2021). Improving drug discovery with advanced targeted proteomic monitoring workflows. Drug Target Review.
- Cardullo, N. (2023). Protein-Targeting Drug Discovery. PMC, NIH.
- Koeberle, A., et al. (2012). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ia801409.us.archive.org [ia801409.us.archive.org]
- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Protein-Targeting Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpscc.samipubco.com [jpscc.samipubco.com]
- 7. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
A Comparative Guide to the Chemoselective Reduction of the Carbonyl Group in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Introduction: The Challenge of Selective Reduction in Multi-functional Molecules
In the landscape of pharmaceutical and agrochemical synthesis, fluorinated building blocks are of paramount importance. The compound 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol is a key chiral intermediate, and its synthesis relies on the efficient and clean reduction of its parent ketone, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone[1][2]. The primary synthetic challenge lies in the molecule's architecture: it possesses two reducible functional groups—a ketone and a nitro group. A successful synthesis of the desired alcohol necessitates a reducing agent with high chemoselectivity, capable of reducing the carbonyl group while leaving the nitro group untouched.
This guide provides an in-depth comparison of two common reduction strategies for this transformation: Sodium Borohydride (NaBH₄), a mild hydride donor, and Catalytic Hydrogenation, a powerful and widely used industrial method. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy and selectivity, providing researchers with the data-driven insights needed to make informed decisions in their synthetic campaigns.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical and is dictated by the desired outcome. For the synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol, the primary goal is to selectively reduce the ketone.
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd/C) |
| Primary Product | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 1-(4-Aminophenyl)-2,2,2-trifluoroethanol |
| Chemoselectivity | High: Selectively reduces the ketone. The nitro group typically remains intact under standard conditions[3][4]. | Low: Typically reduces both the ketone and the nitro group, often favoring nitro group reduction[5]. |
| Mechanism | Nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon[6][7][8]. | Surface-mediated addition of hydrogen atoms across the C=O and N=O double bonds[9][10]. |
| Reaction Conditions | Mild: Typically 0°C to room temperature in an alcoholic solvent (e.g., methanol) at atmospheric pressure. | Variable: Often requires elevated hydrogen pressure (e.g., 4 bar) and can range from room temperature to higher temperatures[5][11]. |
| Key Reagents | Sodium Borohydride, Methanol | H₂ Gas, Palladium on Carbon (Pd/C) or other metal catalysts (Pt, Ni)[9][10]. |
| Safety & Handling | Relatively safe to handle, though it reacts with water and acids. Methanol is flammable and toxic. | Requires specialized high-pressure hydrogenation equipment. Hydrogen gas is highly flammable and explosive. |
| Ideal Application | High-yield, lab-scale synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanol where preserving the nitro group is essential. | Synthesis of the corresponding amino alcohol, 1-(4-aminophenyl)-2,2,2-trifluoroethanol. |
Experimental Methodologies
The following protocols are presented as self-validating systems for a standard laboratory setting.
Protocol 1: Chemoselective Ketone Reduction using Sodium Borohydride
This method is designed for the selective reduction of the carbonyl group.
Workflow Diagram:
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
This document provides a detailed guide for the proper disposal of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone (CAS 58808-61-0), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory waste management practices.
Understanding the Hazard Profile
This compound is a halogenated nitroaromatic compound. Its chemical structure, featuring a trifluoromethyl group and a nitro group on a phenyl ring, dictates its hazard profile and informs the necessary disposal precautions.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
Inherent Chemical Risks:
-
Halogenated Organic Compound: As a fluorinated compound, it is classified as a halogenated organic waste.[2] These compounds are subject to specific environmental regulations due to their persistence and potential to form harmful byproducts if not disposed of correctly.
-
Nitroaromatic Compound: Nitroaromatic compounds are known for their thermal instability and can be energetic. While many nitroaromatics require a strong impetus to decompose violently, caution is always warranted.[3][4] They are also often resistant to biodegradation, making them environmental pollutants if not properly treated.[5][6] High-temperature incineration is the preferred disposal method for such compounds to ensure their complete destruction.
A summary of the key hazard information is provided in the table below:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Pre-Disposal and Handling Protocols
Proper handling and segregation at the point of generation are paramount to safe and compliant waste disposal.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always consult the glove manufacturer's specifications for compatibility.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[7]
Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that waste streams are managed correctly.
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in the "halogenated organic waste" stream.[2] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong bases, or other reactive chemicals. While specific reactivity data for this compound is limited, the general principle of segregating different chemical classes should always be followed.
The following diagram illustrates the decision-making process for waste segregation in the laboratory:
Caption: Decision tree for the segregation of waste containing this compound.
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the disposal of this compound.
Step 1: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a wide-mouth HDPE container is suitable.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of the chemical in the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 2: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the designated solid halogenated organic waste container.
-
Liquid Waste: If the compound is in solution, pour the liquid waste into the designated liquid halogenated organic waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Any disposable labware that has come into contact with the chemical, such as gloves, weigh boats, and pipette tips, should be placed in a designated solid waste container for contaminated materials.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations. After rinsing, deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregation: Ensure that the waste container is stored separately from incompatible materials.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
The overall disposal workflow is summarized in the diagram below:
Caption: Procedural workflow for the disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Conclusion
The proper disposal of this compound is a multi-step process that requires a thorough understanding of its hazards and the applicable regulations. By following the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain a compliant laboratory environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Jovanovic, B. Z., & Zeman, S. (2007). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved from [Link]
-
Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Fluoro Nitrophenyl Ethanone: A Deep Dive into Synthesis and Transformation. Retrieved from [Link]
-
Alfa Aesar. (2012). 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
ESSR. (2018). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Sources
- 1. This compound | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uakron.edu [uakron.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
